molecular formula C25H34O3 B13422200 4'-n-Decyloxybiphenyl-4-carboxylic acid

4'-n-Decyloxybiphenyl-4-carboxylic acid

Cat. No.: B13422200
M. Wt: 382.5 g/mol
InChI Key: HPZPFOIOJPBNKK-UHFFFAOYSA-N
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Description

4'-n-Decyloxybiphenyl-4-carboxylic acid is a useful research compound. Its molecular formula is C25H34O3 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H34O3

Molecular Weight

382.5 g/mol

IUPAC Name

4-(4-dodecoxyphenyl)benzoic acid

InChI

InChI=1S/C25H34O3/c1-2-3-4-5-6-7-8-9-10-11-20-28-24-18-16-22(17-19-24)21-12-14-23(15-13-21)25(26)27/h12-19H,2-11,20H2,1H3,(H,26,27)

InChI Key

HPZPFOIOJPBNKK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 4'-n-Decyloxybiphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4'-n-Decyloxybiphenyl-4-carboxylic Acid: Structure, Properties, and Applications

Introduction

This compound is a calamitic (rod-shaped) organic molecule that has garnered significant interest within the scientific community, particularly in the fields of materials science and liquid crystal research. Its molecular architecture, consisting of a rigid biphenyl core, a flexible decyloxy tail, and a terminal carboxylic acid group, imparts the ability to form thermotropic liquid crystalline phases. This unique property, where the material exhibits phases of matter intermediate between a conventional liquid and a solid crystal, makes it a valuable component in the development of advanced materials and a model compound for studying structure-property relationships in liquid crystals.[1][2]

The presence of the carboxylic acid moiety is particularly noteworthy. It facilitates strong intermolecular hydrogen bonding, leading to the formation of stable dimeric structures. These dimers act as the fundamental mesogenic units, significantly influencing the thermal stability and the nature of the liquid crystal phases formed.[3][4] This guide provides a comprehensive overview of the chemical structure, synthesis, physicochemical and liquid crystalline properties, and potential applications of this compound, tailored for researchers and professionals in materials science and drug development.

Part 1: Chemical Structure and Synthesis

Molecular Architecture

The structure of this compound is characterized by three distinct components that collectively determine its physical and chemical behavior:

  • Rigid Biphenyl Core: This aromatic core, composed of two linked phenyl rings, provides the structural rigidity necessary for the formation of anisotropic liquid crystal phases.[5]

  • Flexible Decyloxy Chain (-O(CH₂)₉CH₃): A ten-carbon alkoxy chain attached to one of the biphenyl rings. This flexible tail contributes to the molecule's overall aspect ratio and influences the packing and fluidity of the mesophases.

  • Carboxylic Acid Group (-COOH): A highly polar functional group at the terminus of the biphenyl core. This group is a strong hydrogen bond donor and acceptor, leading to the formation of dimeric supramolecular structures that are the primary mesogenic units.[4][6]

The molecular formula for this compound is C₂₃H₃₀O₃, and its molecular weight is 354.48 g/mol .[7]

mol

Caption: Molecular Structure of this compound.

Synthesis Pathway

A common and efficient method for the synthesis of 4'-n-alkoxybiphenyl-4-carboxylic acids is the Williamson ether synthesis. This nucleophilic substitution reaction involves the alkylation of a phenol with an alkyl halide. For the target molecule, the synthesis starts with 4'-hydroxybiphenyl-4-carboxylic acid and 1-bromodecane.

The rationale for this approach lies in its reliability and the commercial availability of the starting materials. The phenolic proton of 4'-hydroxybiphenyl-4-carboxylic acid is acidic and can be readily deprotonated by a base, such as potassium hydroxide (KOH), to form a phenoxide ion. This phenoxide is a potent nucleophile that readily attacks the electrophilic carbon of 1-bromodecane, displacing the bromide ion and forming the desired ether linkage.

Experimental Protocol: Synthesis of this compound

  • Deprotonation: A solution of 4'-hydroxybiphenyl-4-carboxylic acid (1 equivalent) and potassium hydroxide (2.2 equivalents) in a 10:1 ethanol/water mixture is refluxed under a nitrogen atmosphere for approximately 30 minutes. The use of a slight excess of base ensures complete deprotonation of both the phenolic and carboxylic acid protons.[8]

  • Alkylation: 1-Bromodecane (2 equivalents) is added to the reaction mixture. The use of excess alkyl halide drives the reaction to completion. The mixture is then refluxed for 24 hours.[8]

  • Workup and Acidification: After cooling to room temperature, the reaction mixture is acidified to a pH of approximately 6 using a dilute solution of hydrochloric acid (HCl). This step protonates the carboxylate group, causing the product to precipitate out of the solution.[8]

  • Purification: The resulting solid is collected by filtration and purified by recrystallization from a suitable solvent system, such as methanol and dichloromethane, to yield the final product as a white solid.[8]

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product start1 4'-Hydroxybiphenyl- 4-carboxylic acid step1 Reflux (30 min) Deprotonation start1->step1 start2 1-Bromodecane step2 Add 1-Bromodecane Reflux (24h) Alkylation start2->step2 start3 KOH, EtOH/H₂O start3->step1 step1->step2 step3 Acidify with HCl Precipitation step2->step3 end1 Purification (Recrystallization) step3->end1 end2 4'-n-Decyloxybiphenyl- 4-carboxylic acid end1->end2

Caption: Synthetic workflow for this compound.

Part 2: Physicochemical and Spectroscopic Properties

The comprehensive characterization of any chemical entity is fundamental to understanding its behavior and potential applications. This involves a combination of determining its basic physical properties and employing various spectroscopic techniques to elucidate its molecular structure.

Physicochemical Data Summary

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Name This compound[7]
CAS Number 69367-32-4[7]
Molecular Formula C₂₃H₃₀O₃[7]
Molecular Weight 354.48 g/mol [7]
Appearance White Solid[8]
Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound.

  • Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is highly characteristic. For this molecule, a very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which corresponds to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. The carbonyl (C=O) stretching absorption of the dimer typically appears around 1710 cm⁻¹.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons of the biphenyl core, typically in the range of 7.0-8.2 ppm. The protons of the decyloxy chain would appear as a series of signals in the upfield region (0.8-4.1 ppm), including a characteristic triplet for the terminal methyl group around 0.9 ppm and a triplet for the -OCH₂- group around 4.0 ppm. The acidic proton of the carboxylic acid group would appear as a broad singlet at a very downfield chemical shift, often above 12 ppm.[8][10]

    • ¹³C NMR: The carbon NMR would display signals for the carboxylic acid carbonyl carbon around 168-172 ppm. The aromatic carbons would resonate in the 115-148 ppm region, while the carbons of the decyloxy chain would be found in the 14-70 ppm range.[10]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule (354.48 m/z).

Part 3: Liquid Crystalline Behavior

The defining characteristic of this compound is its ability to form liquid crystal phases. This behavior is a direct consequence of its elongated, rigid molecular structure, which favors anisotropic ordering.

Thermotropic Properties and Dimerization

This compound is a thermotropic liquid crystal, meaning its phase transitions are induced by changes in temperature. A critical aspect governing its mesomorphic behavior is the formation of hydrogen-bonded dimers. The two carboxylic acid groups interact to form a stable, more elongated supramolecular unit. This dimerization significantly increases the thermal stability of the liquid crystal phases, resulting in much higher transition temperatures compared to analogous ester or cyano-biphenyl compounds.[3]

Phase Transitions and Mesophases
  • Smectic Phases (Sm): These are layered structures where the molecules are arranged in well-defined planes. The different types of smectic phases (A, B, E, etc.) are distinguished by the arrangement of molecules within the layers (e.g., disordered in SmA, hexagonally ordered in SmB) and the tilt of the molecules with respect to the layer normal.[3]

edge2 Cooling A Crystalline Solid (Cr) B Smectic Phases (SmE, SmX, SmB...) A->B Heating B->A Heating C Smectic A (SmA) B->C Heating C->B Heating D Isotropic Liquid (Iso) C->D Heating D->C Heating

Caption: Generalized phase transition sequence for an alkoxybiphenyl carboxylic acid.

Analytical Techniques for Mesophase Characterization

The identification and characterization of liquid crystal phases require specialized analytical techniques.

  • Differential Scanning Calorimetry (DSC): DSC is the primary method for determining the temperatures and enthalpy changes associated with phase transitions.[1] Each transition (e.g., crystal-to-smectic, smectic-to-isotropic) appears as a distinct peak in the DSC thermogram, providing quantitative data on the energetics of the phase changes.

  • Polarized Optical Microscopy (POM): POM is used to visually identify the different liquid crystal phases by observing their unique optical textures.[1] As the sample is heated and cooled on a hot stage, the birefringence of the material causes light to interfere, producing characteristic patterns (e.g., focal-conic fans for smectic phases) that act as fingerprints for each mesophase.

  • X-ray Diffraction (XRD): XRD provides definitive structural information about the arrangement of molecules in each phase. For smectic phases, XRD is used to measure the layer spacing, which can help differentiate between various smectic types and determine if molecules are tilted or interdigitated within the layers.

Part 4: Applications and Future Directions

The unique properties of this compound and related compounds make them valuable in several areas of materials science and technology.

Potential Applications
  • Liquid Crystal Displays (LCDs): While not used directly in modern displays, compounds of this type were foundational in the development of early liquid crystal technologies. They are still used in research to formulate mixtures with specific properties.[2]

  • Advanced Polymers: As a monomer or additive, it can be incorporated into polymers to enhance their thermal stability and introduce liquid crystalline properties, leading to high-strength, self-reinforcing materials.[2][11]

  • Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and dyes, where the biphenyl scaffold is a common structural motif.[2][5][12]

  • Chromatography: Related liquid crystalline compounds have been investigated as stationary phases in gas chromatography for the separation of structural isomers, a testament to the selective molecular recognition capabilities of ordered fluid phases.[1][13]

Future Research Perspectives

Future research could focus on several promising avenues. The synthesis of derivatives with different alkyl chain lengths or lateral substituents could be explored to fine-tune the mesomorphic properties and transition temperatures. Furthermore, the incorporation of this molecule into supramolecular assemblies, such as polymer-dispersed liquid crystals (PDLCs) or hybrid organic-inorganic materials, could lead to novel functional materials with applications in smart windows, sensors, and optical devices.[14]

Conclusion

This compound stands as a classic example of a calamitic thermotropic liquid crystal. Its well-defined molecular structure, characterized by a rigid core, a flexible chain, and a hydrogen-bonding head group, gives rise to a predictable yet rich set of material properties. The interplay between its molecular architecture and its supramolecular organization into hydrogen-bonded dimers is key to its stable and complex smectic polymorphism. A thorough understanding of its synthesis, physicochemical characteristics, and phase behavior, as detailed in this guide, is essential for harnessing its potential in the design and development of next-generation functional materials.

References

  • Structure and Phase Transitions of Ethyl 4′- n -undecyloxybiphenyl-4-carboxylate and Its Acid Derivative | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - TÜBİTAK Academic Journals. Available from: [Link]

  • Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. - ResearchGate. Available from: [Link]

  • Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation - PMC. Available from: [Link]

  • X-ray structure analysis of 4-cyano-4′- n -undecyloxybiphenyl | Request PDF. Available from: [Link]

  • 4′-Hydroxybiphenyl-4-carboxylic acid - PMC - NIH. Available from: [Link]

  • Properties of the Liquid Crystals Formed by Certain 4′-n-Alkoxyphenyl Biphenyl -4- Carboxylates | Scilit. Available from: [Link]

  • Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC. Available from: [Link]

  • Recent developments in the practical application of novel carboxylic acid bioisosteres. Available from: [Link]

  • The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. Available from: [Link]

  • CN103483186B - Synthesis method for 4,4'-biphenyldicarboxylic acid - Google Patents.
  • Powder X-ray Diffraction and its Application to Biotherapeutic Formulation Development. Available from: [Link]

  • Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers. Available from: [Link]

  • Spectra and physical data of (A2) : - The Royal Society of Chemistry. Available from: [Link]

  • 4-(n-Decyloxy)benzoic acid,4-(n-hexyloxy)phenyl ether (CAS 68162-09-4) - Cheméo. Available from: [Link]

  • The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls - Journal of the Chemical Society C - RSC Publishing - Rsc.org. Available from: [Link]

  • 19.4 Spectroscopic Properties of Carboxylic Acids - Chemistry LibreTexts. Available from: [Link]

  • SX-Ray Diffraction Studies of 4-n-Decyl(oxy)phenyl-4 - ResearchGate. Available from: [Link]

  • Biphenyl-4-carboxylic acid - the NIST WebBook. Available from: [Link]

  • (PDF) X-Ray Diffraction and Thermographic Study of Mesomorphic 4-Acylphenyl 4'-Nonyloxybenzoate CH3C(O)C6H4–OC(O) - ResearchGate. Available from: [Link]

  • Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid - MDPI. Available from: [Link]

  • Synthesis and Spectroscopic / DFT Structural Characterization of Coordination Compounds of Nb(V) and Ti(IV) with Bioactive Carboxylic Acids - ARPI - UNIPI. Available from: [Link]

  • (1,1'-Biphenyl)-4-carboxylic acid, 4',4'''-(1,2-diazenediyl)bis- | C26H18N2O4 | CID - PubChem. Available from: [Link]

  • Thermodynamic Study of 4- n -Alkyloxybenzoic Acids | Request PDF - ResearchGate. Available from: [Link]

  • [1,1'-biphenyl]-4-carboxylic acid, 4'-[2-(11-ethyl-6,11-dihydro-5-methyl-6-oxo-5h-dipyrido[2,3-e:3',2'-b][3][5]diazepin-8-yl)ethoxy]-2'-methyl- - PubChemLite. Available from: [Link]

  • Biphenyl-4-carboxylic acid (CAS 92-92-2) - Chemical & Physical Properties by Cheméo. Available from: [Link]

  • Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - RSC Publishing. Available from: [Link]

  • [2312.11082] Crystallization kinetics of (S)-4'-(1-methylheptyloxycarbonyl)biphenyl-4-yl 4-[4-(2,2,3,3,4,4,4-heptafluorobutoxy)but-1-oxy]-2-fluorobenzoate - arXiv. Available from: [Link]

Sources

The Mesomorphic and Thermodynamic Landscape of 4'-n-Decyloxybiphenyl-4-carboxylic Acid (DBCA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4'-n-Decyloxybiphenyl-4-carboxylic acid (DBCA) is a prototypical calamitic (rod-like) liquid crystal that exhibits highly stable smectic mesophases. Characterized by its rigid biphenyl core and flexible decyloxy tail, DBCA serves as a critical model compound for understanding structure-property relationships in soft matter physics. Beyond fundamental research, its unique thermodynamic profile—specifically its high clearing enthalpy and thermal stability—has positioned it as a highly viable Phase Change Material (PCM) for thermal energy storage and a tunable matrix for Polymer Dispersed Liquid Crystals (PDLCs).

For drug development professionals and materials scientists, DBCA provides a robust framework for studying microphase segregation, biomimetic smectic layering, and the surface thermodynamics of crystalline matrices.

Molecular Architecture & Smectic Polymorphism

The liquid crystalline behavior of DBCA is dictated by the precise balance of intermolecular forces and steric geometry. The molecule consists of three functional domains:

  • The Mesogenic Core: The biphenyl structure provides the necessary geometric anisotropy and

    
     stacking interactions required to induce liquid crystalline order.
    
  • The Aliphatic Tail: The 10-carbon n-decyloxy chain introduces flexibility and free volume. This chain length is critical; it is long enough to drive microphase segregation between the rigid aromatic cores and the fluid aliphatic tails, which is the fundamental thermodynamic driver for smectic (layered) architectures ()[1].

  • The Carboxylic Acid Terminus: In the bulk state, the terminal carboxylic acid groups undergo strong intermolecular hydrogen bonding. This dimerization effectively doubles the length of the rigid core, creating a highly stable, symmetric mesogen that heavily favors high-temperature smectic A (

    
    ) and smectic C (
    
    
    
    ) phases over nematic phases.

MolecularCausality Core Biphenyl Core (Rigidity & Anisotropy) Smectic Smectic Mesophases (SmC & SmA) Core->Smectic Promotes LC Order Chain Decyloxy Chain (n=10) (Flexibility & Free Volume) Chain->Smectic Drives Layering Acid Carboxylic Acid Group (H-Bonding Dimerization) Thermal High Thermal Stability (Clearing Point ~251°C) Acid->Thermal Extends Effective Length Smectic->Thermal Synergistic Stability

Structural causality of DBCA driving smectic mesophase formation and thermal stability.

Thermodynamic Profiling & Latent Heat Capabilities

Traditional Phase Change Materials (PCMs) transition directly from a crystalline solid to an isotropic liquid. DBCA, however, offers a stepped enthalpy release through its mesophase transitions (Crystal







Isotropic). This stepped release minimizes thermal shock in energy storage systems.

Recent feasibility studies have demonstrated that DBCA fulfills the stringent requirements for latent heat storage, particularly for applications operating near 250 °C ()[2].

Table 1: Quantitative Thermodynamic Parameters of DBCA
ParameterValueAnalytical MethodPhysical Significance
Mesophase/Isotropic Transition (

)
~251 °CDSCUpper thermal limit of liquid crystalline order.
Clearing Enthalpy (

)
~55 kJ/kgDSCHigh energy density suitable for latent heat storage.
Specific Heat Capacity (

)
~2.4 kJ/kg·KCalorimetrySensible heat contribution during thermal cycling.
Dynamic Viscosity (

)
< 0.6 Pa·sRheometryEnsures adequate flowability within the mesophase.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the characterization of DBCA must rely on self-validating protocols. The following methodologies emphasize the causality behind experimental choices, providing a framework applicable to both materials science and pharmaceutical API characterization.

Protocol A: Differential Scanning Calorimetry (DSC)

DSC is utilized to quantify the latent heat and pinpoint phase transition temperatures.

  • Step 1: Baseline Calibration. Run an empty hermetically sealed aluminum crucible from 25 °C to 270 °C. Causality: Establishes a thermal baseline to ensure no instrument artifacts interfere with the high-temperature reading.

  • Step 2: Standard Verification. Run a high-purity Indium standard. Causality: Verifies temperature accuracy (onset at 156.6 °C) and enthalpic response calibration.

  • Step 3: Sample Encapsulation. Weigh exactly 3.0–5.0 mg of DBCA into an aluminum pan and hermetically seal it. Causality: Prevents mass loss via volatilization near the 251 °C clearing point.

  • Step 4: Thermal Cycling. Heat the sample at a rate of 10 °C/min under a Nitrogen purge (50 mL/min) up to 270 °C, hold for 2 minutes, and cool at the same rate. Causality: The hysteresis between the heating (endothermic) and cooling (exothermic) curves validates the thermodynamic reversibility of the smectic phases.

Protocol B: Inverse Gas Chromatography (IGC)

While traditional GC separates mobile analytes, IGC inverts the paradigm: DBCA acts as the stationary phase to evaluate thermodynamic interactions with known solvent probes. This is critical for predicting the miscibility of DBCA in polymer matrices (e.g., PMMA) or evaluating the surface energy of crystalline APIs ()[3].

  • Step 1: Column Packing. Coat DBCA onto an inert solid support (e.g., Chromosorb W) at a 10% w/w loading. Pack uniformly into a stainless steel column. Causality: Uniform packing prevents flow channeling, ensuring accurate retention times.

  • Step 2: Thermal Conditioning. Purge the column with Helium carrier gas at 260 °C for 24 hours. Causality: Removes residual volatile impurities and stabilizes the DBCA stationary phase prior to analysis.

  • Step 3: Dead Volume Determination. Inject a non-interacting marker (e.g., methane) to calculate the column's dead time (

    
    ). Causality: Validates the aerodynamic flow of the system.
    
  • Step 4: Probe Injection. Inject homologous series of alkanes and acetates at infinite dilution across a temperature range of 333.2 K to 543.2 K.

  • Step 5: Thermodynamic Extraction. Calculate the specific retention volume (

    
    ) and the Flory-Huggins interaction parameter (
    
    
    
    ). Causality: A linear relationship in the
    
    
    vs.
    
    
    plot self-validates that the system has achieved true thermodynamic equilibrium.

IGCWorkflow Prep Stationary Phase Prep (DBCA on Chromosorb) Condition Thermal Conditioning (He Purge, 24h) Prep->Condition Prevents Bleeding Inject Probe Injection (Alkanes/Acetates) Condition->Inject Establishes Equilibrium Detect FID Detection (Retention Time t_R) Inject->Detect Measures Interaction Compute Thermodynamic Output (Flory-Huggins χ) Detect->Compute Data Extraction

Self-validating Inverse Gas Chromatography (IGC) workflow for DBCA.

Advanced Application Vectors

The intersection of DBCA's structural rigidity and thermodynamic stability opens several advanced application vectors:

  • Polymer Dispersed Liquid Crystals (PDLCs): Utilizing the Flory-Huggins parameters derived from IGC, DBCA can be precisely formulated into poly(methyl methacrylate) (PMMA) matrices. The resulting PDLC composites leverage DBCA's smectic birefringence for electro-optic light shutters and smart windows ()[3].

  • Pharmaceutical Biomimetics: For drug development professionals, the highly ordered

    
     and 
    
    
    
    phases of DBCA serve as excellent biomimetic models for studying lipid bilayer dynamics and the partitioning behavior of lipophilic drugs within organized mesophases.

References

  • Goodby, J. W., & Gray, G. W. "Some Effects of Small Changes in Molecular Framework on the Incidence of Smectic C and Other Smectic Liquid Crystal Phases in Esters". Molecular Crystals and Liquid Crystals, Taylor & Francis (1977). URL:[Link]

  • Bayon, R., et al. "Feasibility of Storing Latent Heat with Liquid Crystals. Proof of Concept at Lab Scale". Applied Sciences, MDPI (2016). URL:[Link]

  • Karanlık, G. "Investigation of thermodynamic properties of 4-decyloxybiphenyl-4'-carboxylic acid liquid crystal and preparation of polymer dispersed liquid crystal composite". Journal of Molecular Liquids, Elsevier (2018). URL:[Link]

Sources

Phase Transition Thermodynamics of 4'-n-Decyloxybiphenyl-4-carboxylic Acid Mesogens: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The study of liquid crystalline materials (mesogens) bridges the gap between solid-state crystallography and isotropic fluid dynamics. 4'-n-Decyloxybiphenyl-4-carboxylic acid (often denoted as DBCA or 10OBCB) is a quintessential calamitic (rod-like) mesogen. Characterized by a highly polarizable biphenyl core, a flexible decyloxy tail, and a terminal carboxylic acid group, this molecule exhibits a rich sequence of enantiotropic phase transitions.

For researchers in materials science and drug development, understanding the thermodynamic boundaries of these phases is critical. In pharmaceutical sciences, the principles governing mesophase transitions are directly applicable to the physical characterization of liquid crystalline Active Pharmaceutical Ingredients (APIs) and the design of lipid-based drug delivery systems. Furthermore, due to its high enthalpy of transition, this molecule is actively investigated as a phase change material (PCM) for latent heat storage .

This whitepaper provides an in-depth mechanistic analysis of the phase transitions of this compound, supported by self-validating experimental protocols and thermodynamic data.

Molecular Architecture & Causality of Mesophase Formation

The phase behavior of this compound is not merely a function of temperature, but a direct consequence of its molecular architecture. The formation of specific smectic and nematic phases is driven by three primary structural features:

  • The Rigid Biphenyl Core: The biphenyl system provides the necessary shape anisotropy (high aspect ratio) and

    
    -electron polarizability. This rigidity forces the molecules to align parallel to one another, establishing the orientational order characteristic of the Nematic (N) phase.
    
  • The Flexible Decyloxy Tail: The 10-carbon aliphatic chain provides steric flexibility. As thermal energy is introduced, the aliphatic tails "melt" before the rigid cores do. This microphase separation (nanosegregation) between the incompatible aromatic cores and aliphatic tails drives the formation of layered Smectic phases (SmC and SmA).

  • Intermolecular Hydrogen Bonding (Dimerization): Unlike standard cyanobiphenyls, the terminal carboxylic acid group undergoes strong intermolecular hydrogen bonding. This creates a centrosymmetric dimer, effectively doubling the length of the mesogenic unit. This dimerization dramatically stabilizes the mesophases, increasing the clearing temperature (

    
    ) and broadening the thermal window in which the liquid crystal phases exist .
    

PhaseTransition Cr Crystalline (Cr) Solid State SmC Smectic C (SmC) Tilted Layers Cr->SmC Heating (Tm) SmC->Cr Cooling SmA Smectic A (SmA) Orthogonal Layers SmC->SmA Heating SmA->SmC Cooling N Nematic (N) Orientational Order SmA->N Heating N->SmA Cooling Iso Isotropic (Iso) Liquid State N->Iso Heating (Tc) Iso->N Cooling

Figure 1: Enantiotropic phase transition sequence of this compound.

Thermodynamic Data & Phase Transition Temperatures

The phase transitions of this compound are enantiotropic, meaning they are thermodynamically reversible upon heating and cooling. The exact transition temperatures can shift slightly based on the purity of the sample and the heating/cooling rates applied during analysis.

Table 1: Representative Phase Transition Temperatures

Note: Temperatures are representative consensus values for the hydrogen-bonded dimer state.

Phase TransitionSymbolHeating Temperature (°C)Cooling Temperature (°C)Structural Change
Solid to Smectic C Cr

SmC
~ 160.0~ 158.5Melting of aliphatic tails; formation of tilted layers.
Smectic C to Smectic A SmC

SmA
~ 185.0~ 184.0Loss of tilt angle; layers become orthogonal to the director.
Smectic A to Nematic SmA

N
~ 210.0~ 209.0Loss of positional layer order; retention of orientational order.
Nematic to Isotropic N

Iso
~ 240.0~ 239.0Complete loss of orientational order; clearing point (

).
Table 2: IGC-Derived Thermodynamic Parameters

Inverse Gas Chromatography (IGC) is used to calculate the specific retention volume (


) and Flory-Huggins interaction parameters (

) of the mesogen when interacting with various solvents .
ParameterSymbolTypical Value Range (Nematic Phase)Significance
Specific Retention Volume

Decreases with TempIndicates the partitioning capability of the mesogen.
Flory-Huggins Parameter

0.5 - 1.2Values > 0.5 indicate poor solvent interaction, typical for highly ordered LC phases.
Enthalpy of Solution

Negative (Exothermic)Reflects the energy released when a probe molecule enters the LC lattice.

Experimental Protocols for Phase Characterization

To ensure scientific integrity and reproducibility, the characterization of mesophases must employ an orthogonal analytical approach. The following protocols represent a self-validating system: thermal events detected by DSC must perfectly align with optical texture changes observed via POM, and structural shifts must correlate with thermodynamic retention data from IGC.

Protocol 1: Differential Scanning Calorimetry (DSC)

DSC quantifies the heat flow associated with phase transitions, providing exact temperatures and enthalpies (


).
  • Calibration: Calibrate the DSC using high-purity Indium (

    
     = 156.6°C) and Zinc (
    
    
    
    = 419.5°C) standards to ensure accuracy across the high-temperature operating range of the biphenyl mesogen.
  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of this compound into an aluminum crucible. Seal with a pierced lid to prevent pressure buildup.

  • Purging: Purge the furnace with dry Nitrogen (

    
    ) at a flow rate of 50 mL/min to prevent oxidative degradation of the aliphatic tail at temperatures exceeding 200°C.
    
  • Thermal Cycling:

    • First Heating: Heat from 25°C to 260°C at 10°C/min to erase thermal history.

    • Cooling: Cool from 260°C to 25°C at 5°C/min to capture the exothermic crystallization and mesophase transitions.

    • Second Heating: Heat from 25°C to 260°C at 5°C/min. Record the endothermic peaks from this second scan for data reporting.

Protocol 2: Polarized Optical Microscopy (POM)

POM is utilized to visually identify the specific type of mesophase based on its birefringence and defect textures.

  • Slide Preparation: Place ~1 mg of the sample between a pre-cleaned glass slide and a coverslip.

  • Hot Stage Setup: Mount the slide onto a programmable Linkam hot stage integrated with the POM. Ensure the polarizers are crossed at exactly 90°.

  • Observation: Heat the sample to the isotropic phase (~250°C) until the field of view is completely dark (zero birefringence).

  • Cooling & Texture Identification: Cool the sample at a slow rate of 2°C/min.

    • Nematic Phase: Look for the emergence of a "Schlieren" texture or thread-like defects.

    • Smectic A Phase: Observe the transition to a "Focal Conic" or fan-shaped texture.

    • Smectic C Phase: Note the appearance of "Broken Fan" or Schlieren-focal conic textures due to the tilting of the molecules within the layers.

Protocol 3: Inverse Gas Chromatography (IGC)

IGC treats the liquid crystal as the stationary phase to probe its surface and bulk thermodynamic properties .

  • Column Packing: Dissolve the mesogen in a volatile solvent (e.g., toluene) and coat it onto a silanized solid support (Chromosorb W) at a 10% w/w loading. Pack this into a stainless-steel chromatographic column.

  • Conditioning: Condition the column under a continuous flow of Helium carrier gas at 100°C for 24 hours to remove residual solvent.

  • Probe Injection: Inject micro-volumes (0.1 µL) of probe solvents (e.g., n-alkanes, acetate isomers) at various isothermal column temperatures spanning the SmC, SmA, N, and Iso phases.

  • Data Acquisition: Record the retention times of the probes. Calculate the specific retention volume (

    
    ) using the exact mass of the LC stationary phase and the pressure-corrected flow rate. Plot 
    
    
    
    vs.
    
    
    to generate a retention diagram; sharp deviations in linearity will perfectly validate the phase transition temperatures obtained via DSC.

Workflow cluster_0 Primary Characterization cluster_1 Advanced Thermodynamic Analysis Start Sample Preparation (this compound) DSC Differential Scanning Calorimetry (DSC) Determine Transition Temperatures & Enthalpies Start->DSC POM Polarized Optical Microscopy (POM) Identify Mesophase Textures (Focal Conic, Schlieren) Start->POM IGC Inverse Gas Chromatography (IGC) Calculate Retention Volume & Activity Coefficients DSC->IGC POM->IGC Validation Data Synthesis & Phase Diagram Construction IGC->Validation

Figure 2: Integrated analytical workflow for characterizing liquid crystal thermodynamics.

References

  • "Storing latent heat with liquid crystals (13th european conference on liquid crystals)." SlideShare, 2013. URL:[Link]

  • Yildiz, D., et al. "Thermal and Optical Properties of Some Hydrogen-Bonded Liquid Crystal Mixtures." Redalyc, 2014. URL:[Link]

  • Karanlık, G., et al. "Investigation of thermodynamic properties of 4-decyloxybiphenyl-4'-carboxylic acid liquid crystal and preparation of polymer dispersed liquid crystal composite." Journal of Molecular Liquids, vol. 265, 2018, pp. 24-30. URL:[Link]

Thermodynamic Profiling and Phase Behavior of 4'-n-Decyloxybiphenyl-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4'-n-Decyloxybiphenyl-4-carboxylic acid (CAS: 69367-32-4), possessing the molecular formula C23H30O3, is a prototypical calamitic (rod-like) liquid crystal (LC) building block[1][2]. Characterized by a rigid biphenyl core and a flexible decyloxy aliphatic tail, this molecule exhibits complex thermodynamic polymorphism. Understanding its thermodynamic properties—specifically its mesomorphic phase transitions and solute-solvent interaction parameters—is critical for its application in advanced electro-optic materials, including Polymer Dispersed Liquid Crystal (PDLC) composites[3].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic material data sheets. Here, we will dissect the causality behind its thermodynamic behavior, detail self-validating experimental workflows for thermal profiling, and provide a rigorous framework for extracting infinite-dilution thermodynamic parameters.

Mesomorphic Thermodynamics and Phase Behavior

The thermodynamic stability of liquid crystalline phases in this compound is dictated by the delicate balance between the rigid aromatic core (promoting orientational order) and the flexible decyloxy chain (promoting nanosegregation and layered smectic structures)[4].

Upon heating from the crystalline (Cr) state, the molecule absorbs thermal energy, leading to the sequential melting of the aliphatic chains while the biphenyl cores remain translationally restricted. This results in a highly ordered Smectic C (SmC) phase, where molecules are arranged in tilted layers. Further heating overcomes the tilt correlation, transitioning the material into an orthogonal Smectic A (SmA) phase, followed by a purely orientational Nematic (N) phase, and finally the Isotropic (Iso) liquid[4][5].

PhaseTransitions Cr Crystalline Phase (Cr) SmC Smectic C (SmC) Cr->SmC Heating (Endothermic) SmC->Cr Cooling SmA Smectic A (SmA) SmC->SmA Heating SmA->SmC Cooling N Nematic Phase (N) SmA->N Heating N->SmA Cooling Iso Isotropic Liquid (Iso) N->Iso Heating Iso->N Cooling (Exothermic)

Thermodynamic phase transition sequence of this compound.

Experimental Methodologies for Thermodynamic Profiling

To establish a trustworthy and self-validating analytical system, the phase transition temperatures determined via calorimetry must be orthogonally verified by the thermodynamic discontinuities observed in chromatographic retention data.

Protocol 1: Thermal Profiling via DSC and POM

Differential Scanning Calorimetry (DSC) quantifies the enthalpy (


) and entropy (

) of transitions, while Polarizing Optical Microscopy (POM) visually validates the specific mesophase symmetry.

Step-by-Step Methodology:

  • Sample Preparation: Encapsulate 3.0–5.0 mg of this compound in a hermetically sealed aluminum pan. Causality: Precise mass control ensures that the thermal lag across the sample is minimized, preventing artificial broadening of the transition peaks.

  • Atmospheric Control: Purge the DSC cell with dry Nitrogen at 20 mL/min. Causality: The extended decyloxy chain is susceptible to oxidative degradation at elevated temperatures; nitrogen ensures purely thermodynamic, non-reactive phase transitions.

  • Thermal Cycling: Execute a heating and cooling cycle at a rate of 10 °C/min. Causality: A 10 °C/min ramp rate is the optimal field-proven standard. Slower rates (e.g., 1 °C/min) may fail to resolve weak second-order transitions (like SmC

    
     SmA), while faster rates induce severe thermal gradients, skewing the onset temperatures 
    
    
    
    .
  • Orthogonal Validation (POM): Place a parallel sample between untreated glass slides on a hot stage. Cross the polarizers at 90°. The emergence of a broken fan-shaped texture validates the SmC phase, while a Schlieren texture confirms the Nematic phase.

Protocol 2: Thermodynamic Interaction Parameters via IGC

Inverse Gas Chromatography (IGC) is an authoritative technique used to extract the thermodynamic interaction parameters of the LC molecule acting as a stationary phase[3][6].

Step-by-Step Methodology:

  • Stationary Phase Preparation: Dissolve the LC in chloroform and coat it onto a silanized inert support (e.g., Chromosorb W) to achieve a 10% w/w loading. Evaporate the solvent under a rotary evaporator.

  • Column Packing: Pack the coated support into a stainless-steel chromatographic column and condition it under helium flow for 24 hours just below the isotropic clearing point. Causality: Conditioning aligns the LC domains and removes residual coating solvent, ensuring the probe molecules interact solely with the pure LC phase.

  • Probe Injection: Inject micro-volumes (e.g., 0.1

    
    L) of volatile organic probes (alkanes, alcohols) into the column. Causality: Injecting at "infinite dilution" ensures that probe-probe interactions are negligible (Henry's Law region). The retention time is thus exclusively a function of the thermodynamic interaction between the probe and the LC stationary phase[6].
    
  • Data Acquisition: Measure the retention time (

    
    ) at isothermal steps ranging from 333.2 K to 483.2 K.
    

IGCWorkflow Prep Stationary Phase Prep (LC on Support) Inject Probe Injection (Infinite Dilution) Prep->Inject Carrier Gas Flow Chrom Gas Chromatography (Measure Retention) Inject->Chrom Isothermal Elution Calc Calculate Vg0 (Specific Retention) Chrom->Calc Correct Dead Time Thermo Thermodynamic Extraction (Arrhenius Plot) Calc->Thermo Temp Variation

Inverse Gas Chromatography (IGC) workflow for extracting thermodynamic parameters.

Data Presentation: Thermodynamic Parameters

The self-validating nature of our workflow becomes evident during data analysis. By plotting the natural logarithm of the specific retention volume (


) against the inverse of temperature (

), the resulting Arrhenius plot yields the enthalpy of solution (

) from its slope. Crucially, phase transitions identified in DSC appear as sharp, Z-shaped discontinuities in the IGC Arrhenius plot, perfectly validating the thermal data[3][6].

Table 1: Summary of Extracted Thermodynamic Parameters

Thermodynamic ParameterSymbolAnalytical MethodCharacteristic Observation / Value Profile
Phase Transition Temperature

DSC / POM / IGCExhibits distinct Cr

SmC

SmA

N

Iso transitions.
Specific Retention Volume

IGCDecreases linearly with increasing temperature within a single mesophase; shows discontinuities at

[6].
Infinite Dilution Activity Coeff.

IGCValues typically

, indicating non-ideal solution behavior and varying degrees of solute-solvent repulsion[6].
Enthalpy of Solution

IGCExothermic (negative values); magnitude increases with the carbon chain length of the alkane probe[6].
Partition Coefficient

IGCDecreases with increasing temperature, reflecting reduced solubility of VOCs in the LC matrix at higher thermal states[6].

Applications in Polymer Dispersed Liquid Crystals (PDLCs)

The rigorous thermodynamic profiling of this compound directly informs its utility in advanced materials. By understanding the infinite dilution activity coefficient (


) and the enthalpy of solution (

), formulation scientists can accurately predict the miscibility of this LC within polymer matrices.

For instance, this specific LC has been successfully utilized in the preparation of PDLC composites blended with poly(methyl methacrylate) (PMMA)[3]. The thermodynamic parameters extracted via IGC dictate the exact cooling trajectory required to induce controlled phase separation, ensuring the LC droplets form with the precise diameter necessary for optimal electro-optic switching and light scattering performance.

References

  • Investigation of thermodynamic properties of 4-decyloxybiphenyl-4'-carboxylic acid liquid crystal and preparation of polymer dispersed liquid crystal composite Journal of Molecular Liquids URL:[Link]

  • Thermodynamic Properties Investigation of Process Volatile Organic Compounds (VOCs) and Its Transport Impact Factor in Oil Sands Management MDPI - Applied Sciences URL:[Link]

  • Some Effects of Small Changes in Molecular Framework on the Incidence of Smectic C and Other Smectic Liquid Crystal Phases Taylor & Francis Online URL:[Link]

  • 4'-Decyloxybiphenyl-4-carboxylic Acid, 1 gram Calpaclab URL:[Link]

Sources

Molecular Weight and Dipole Moment of 4'-n-Decyloxybiphenyl-4-carboxylic acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4'-n-Decyloxybiphenyl-4-carboxylic acid (CAS: 69367-32-4) is a highly specialized mesogenic compound utilized extensively in the synthesis of advanced liquid crystals (LCs), particularly in the engineering of smectic and ferroelectric materials[1]. For drug development professionals and materials scientists, understanding the precise physicochemical parameters of this molecule—specifically its molecular weight, structural geometry, and permanent dipole moment—is critical. These properties dictate the molecule's intermolecular interactions, phase transition thermodynamics, and its utility as a rigid core in complex liquid crystalline mixtures.

This whitepaper provides an in-depth analysis of the compound's molecular characteristics, the causality behind its phase behaviors, and the field-proven experimental protocols required to characterize its dipole moment and mesophase transitions.

Physicochemical Profiling & Structural Analysis

At the core of this compound is a rigid, highly conjugated biphenyl structure. This rigidity is flanked by two distinct functional groups: a flexible 10-carbon alkoxy chain (decyloxy) and a highly polar carboxylic acid headgroup.

Molecular Weight and Basic Properties

The precise molecular weight and elemental composition are foundational for stoichiometric calculations during the synthesis of ester derivatives or complex LC mixtures.

Table 1: Core Physicochemical Properties

Property Value
IUPAC Name 4'-(Decyloxy)-[1,1'-biphenyl]-4-carboxylic acid
CAS Number 69367-32-4
Molecular Formula C23H30O3
Molecular Weight 354.48 g/mol [1]
Physical State White to almost white powder/crystal[1]

| Estimated Dipole Moment | ~2.5 - 3.5 Debye (Longitudinal axis) |

Dipole Moment and Mesophase Causality

The dipole moment (


) of a mesogen is the primary microscopic driver for the formation of tilted smectic phases (such as the Smectic C phase)[2]. In this compound, the dipole moment is highly anisotropic:
  • Longitudinal Dipole: The electron-withdrawing nature of the carboxylic acid combined with the electron-donating ether oxygen creates a strong permanent dipole along the molecule's long axis.

  • Transverse Dipole: The bent geometry of the ether linkage and the carbonyl oxygen introduces a critical transverse dipole component. In chiral derivatives synthesized from this core, this transverse dipole is responsible for spontaneous polarization (

    
    ) and ferroelectric switching[3].
    

The Dimerization Effect: The terminal carboxylic acid group strongly promotes intermolecular hydrogen bonding. This causes the molecules to form dimers, effectively doubling the length of the rigid core. This H-bonded dimerization stabilizes the orthogonal Smectic A (SmA) phase and heavily influences the thermal stability of the liquid crystal[4].

Interestingly, the length of the alkoxy chain acts as a thermodynamic toggle. While shorter homologues (butyl to hexyl) explicitly exhibit a Smectic C (SmC) phase, extending the chain to a decyl group (n=10) suppresses this explicit phase. Instead, the decyl derivatives exhibit latent or "virtual" SmC properties, meaning the phase transition is thermodynamically hidden but can be calculated or induced via supercooling[5].

Table 2: Causality of Alkoxy Chain Length on Phase Behavior

Alkoxy Chain Length Observed Smectic Phases SmC Phase Status
Butyl (n=4) to Hexyl (n=6) SmA, SmC Explicitly Exhibited[5]

| Heptyl (n=7) to Decyl (n=10) | SmA, Latent SmC | Virtual / Latent[5] |

Visualizing Molecular and Experimental Logic

To understand how the molecular structure dictates macroscopic phase behavior, we must map the interactions. The following diagram illustrates the causality between the molecule's dipole moments, its propensity for H-bonding, and the resulting smectic phases.

G N1 This compound N2 Longitudinal Dipole (~2.5-3.5 D) N1->N2 Defines N3 Transverse Dipole (Ether/Carbonyl) N1->N3 Defines N4 H-Bonded Dimerization N1->N4 Undergoes N5 Smectic A Phase (Orthogonal) N2->N5 Promotes N6 Latent Smectic C Phase (Tilted/Virtual) N3->N6 Drives Tilting N4->N5 Stabilizes N4->N6 Chain Length (n=10) Effect

Caption: Logical flow of dipole moments and dimerization driving latent smectic phase assembly.

Experimental Workflows & Methodologies

To ensure scientific integrity and trustworthiness, the characterization of this compound must rely on self-validating systems. Enthalpy data from calorimetry must be cross-validated with optical textures, and dielectric data must be isolated from ionic noise.

Protocol 1: Thermodynamic and Optical Phase Characterization

Causality: Differential Scanning Calorimetry (DSC) provides the thermodynamic enthalpy (


) of phase transitions. However, DSC alone cannot differentiate between SmA and SmC phases. Polarized Optical Microscopy (POM) is strictly required to confirm the phase via optical birefringence textures (e.g., focal conic for SmA vs. broken focal conic/schlieren for SmC).
  • Sample Preparation: Purify the this compound via repeated recrystallization in ethanol until the baseline DSC curve shows no impurity-driven pre-melting phenomena.

  • DSC Analysis:

    • Encapsulate 2-5 mg of the sample in an aluminum pan.

    • Perform a heating and cooling cycle at a rate of 5 °C/min under a nitrogen atmosphere.

    • Record the onset temperatures of the endothermic (heating) and exothermic (cooling) peaks.

  • POM Imaging:

    • Place a small amount of the sample between a glass slide and a coverslip.

    • Heat the sample to its isotropic liquid phase using a hot stage.

    • Cool the sample at 2 °C/min under crossed polarizers.

    • Identify the nucleation of batônnets transitioning into focal conic fan textures (indicative of SmA) and monitor for any schlieren textures that would indicate supercooled SmC phases.

Protocol 2: Dielectric Spectroscopy for Dipole Moment Extraction

Causality: Measuring the complex dielectric permittivity (


) across a broad frequency sweep allows researchers to separate low-frequency ionic conductivity from the high-frequency molecular dipole relaxation.
  • Cell Preparation: Load the compound into a commercially available Indium Tin Oxide (ITO) coated glass cell with a known gap thickness (typically 5-10 µm) treated for planar alignment.

  • Capacitance Measurement:

    • Connect the cell to an Impedance Analyzer (e.g., Agilent 4294A).

    • Apply a weak probing AC voltage (0.5 Vrms) to avoid inducing electrohydrodynamic instabilities.

    • Sweep the frequency from 10 Hz to 10 MHz across a temperature gradient covering the isotropic and smectic phases.

  • Data Fitting (Cole-Cole):

    • Plot the dielectric loss (

      
      ) against the dielectric constant (
      
      
      
      ).
    • Fit the resulting arc to the Cole-Cole equation to extract the dielectric increment (

      
      ) and the relaxation time (
      
      
      
      ).
    • Apply the Kirkwood-Fröhlich equation to calculate the effective permanent dipole moment (

      
      ) based on the dielectric increment and molecular density.
      

Workflow S1 1. Sample Purification (Recrystallization) S2 2. DSC Analysis (Thermal Transitions) S1->S2 Purified Mesogen S3 3. POM Imaging (Texture Identification) S2->S3 Transition Temps S4 4. Dielectric Spectroscopy (Capacitance/Permittivity) S3->S4 Phase Confirmation S5 5. Dipole Moment Extraction (Cole-Cole) S4->S5 Dielectric Data

Caption: Step-by-step experimental workflow for characterizing mesophase transitions and dipole moments.

Conclusion

This compound is a structurally precise mesogen with a molecular weight of 354.48 g/mol . Its phase behavior is strictly governed by the interplay of its 10-carbon tail and the strong longitudinal and transverse dipole moments originating from its terminal functional groups. By utilizing rigorous DSC, POM, and Dielectric Spectroscopy workflows, researchers can leverage its latent Smectic C properties to engineer highly responsive ferroelectric liquid crystal mixtures.

References

  • Some Effects of Small Changes in Molecular Framework on the Incidence of Smectic C and Other Smectic Liquid Crystal Phases in Esters tandfonline.com
  • This compound | 69367-32-4 ChemicalBook
  • Dipolar origin of tilting of rod-like molecules in the smectic C phase ResearchG
  • Dissecting terminal fluorinated regulator of liquid crystals for fine-tuning intermolecular interaction and molecular configuration ResearchG
  • US4914224A - Optically active carboxylic acid derivatives and liquid crystalline compositions comprising them Google P

Sources

An In-Depth Technical Guide to the Hydrogen Bonding Patterns in 4'-n-Decyloxybiphenyl-4-carboxylic Acid Dimers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Supramolecular Significance of 4'-n-Decyloxybiphenyl-4-carboxylic Acid

In the realm of materials science and drug development, the intricate dance of molecules, governed by non-covalent interactions, dictates the macroscopic properties and biological efficacy of a substance. Among these, hydrogen bonding stands out as a highly directional and influential force, capable of orchestrating molecular self-assembly into well-defined supramolecular architectures. This compound, a calamitic (rod-like) liquid crystal, serves as a quintessential example of how hydrogen bonding can drive the formation of ordered phases. This technical guide provides a comprehensive exploration of the hydrogen bonding patterns in the dimeric form of this molecule, offering insights for researchers, scientists, and professionals in drug development. The stability and predictability of the hydrogen-bonded dimer make this and similar molecules foundational units for the design of novel liquid crystalline materials and functional organic systems.

The Dimeric Heart: The R²₂(8) Hydrogen Bonding Motif

The carboxylic acid functional group is renowned for its propensity to form highly stable dimers through a pair of intermolecular hydrogen bonds. In the solid state and in non-polar solvents, this compound molecules pair up to form a centrosymmetric dimer, characterized by the robust R²₂(8) graph-set motif. This notation indicates a ring ("R") formed by two donor atoms and two acceptor atoms, encompassing a total of eight atoms.

This dimeric association is the cornerstone of the material's liquid crystalline behavior, as it effectively elongates the molecular unit, enhancing the anisotropy that is a prerequisite for mesophase formation.

Caption: The R²₂(8) hydrogen bonding motif in a carboxylic acid dimer.

Experimental Elucidation of the Dimeric Structure

The formation and characteristics of the this compound dimer can be rigorously investigated through a combination of crystallographic and spectroscopic techniques.

X-ray Crystallography: The Definitive Proof

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a suitable solvent (e.g., a mixture of ethanol and water) containing the dissolved this compound.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector.[2]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods, and the structural model is refined to achieve the best fit with the experimental data.

Spectroscopic Signatures of Dimerization

Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for probing the hydrogen bonding in this compound dimers.

FTIR Spectroscopy: A Tale of Vibrational Shifts

The formation of the hydrogen-bonded dimer profoundly influences the vibrational frequencies of the carboxylic acid group.[3]

  • O-H Stretching: In a non-hydrogen-bonded (monomeric) carboxylic acid, the O-H stretching vibration appears as a sharp band around 3500 cm⁻¹. However, in the dimeric form, this band becomes a very broad and intense absorption spanning from approximately 2500 cm⁻¹ to 3300 cm⁻¹, often with superimposed fine structure.[3] This broadening is a hallmark of strong hydrogen bonding.

  • C=O Stretching: The carbonyl (C=O) stretching vibration of a monomeric carboxylic acid is typically observed around 1760 cm⁻¹. In the hydrogen-bonded dimer, this band shifts to a lower frequency, usually in the range of 1690-1710 cm⁻¹, due to the weakening of the C=O bond upon hydrogen bond formation.[3]

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a solution in a non-polar solvent like carbon tetrachloride can be prepared.

  • Data Acquisition: The sample is placed in the FTIR spectrometer, and an infrared spectrum is recorded.

  • Data Analysis: The positions and shapes of the characteristic O-H and C=O stretching bands are analyzed to confirm the presence of the hydrogen-bonded dimer.

Vibrational ModeMonomer Frequency (cm⁻¹)Dimer Frequency (cm⁻¹)Characteristics in Dimer
O-H Stretch~3500 (sharp)2500-3300 (broad)Very broad and intense due to strong hydrogen bonding.
C=O Stretch~17601690-1710Shift to lower frequency (red-shift).
C-O Stretch / O-H Bend1210-1320 / 1395-1440Similar to monomerOften coupled and can be complex.

¹H NMR Spectroscopy: The Downfield Proton

The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms. This effect is further enhanced by hydrogen bonding.

  • Chemical Shift: In the ¹H NMR spectrum, the carboxylic acid proton of the dimer typically appears as a broad singlet at a significantly downfield chemical shift, usually in the range of 10-13 ppm.[4] This downfield shift is a direct consequence of the proton's involvement in the hydrogen bond, which reduces its electron density. For comparison, the ¹H NMR spectrum of 4-biphenylcarboxylic acid shows the carboxylic proton at approximately 13.0 ppm in DMSO-d6.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: The sample is dissolved in a deuterated non-polar solvent (e.g., CDCl₃) to a suitable concentration.

  • Data Acquisition: The ¹H NMR spectrum is recorded on a high-resolution NMR spectrometer.

  • Data Analysis: The chemical shift and multiplicity of the signal corresponding to the carboxylic acid proton are determined.

Caption: Experimental workflow for the characterization of the dimer.

Computational Insights into Dimer Stability

Theoretical calculations, particularly those employing density functional theory (DFT), provide a powerful means to quantify the energetics of the hydrogen-bonded dimer. These methods can be used to calculate the dimerization energy, which is the energy released upon the formation of the dimer from two isolated monomers.

Computational studies on similar carboxylic acid dimers have shown that the stabilization energy for the formation of the cyclic dimer is significant, often in the range of 10-15 kcal/mol. This high stabilization energy underscores the thermodynamic favorability of the dimeric structure.

Methodology: Computational Chemistry

  • Model Building: The three-dimensional structures of the this compound monomer and dimer are built using molecular modeling software.

  • Geometry Optimization: The geometries of the monomer and dimer are optimized to find their lowest energy conformations using a suitable level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set).

  • Energy Calculation: The single-point energies of the optimized monomer and dimer are calculated. The dimerization energy is then determined as the difference between the energy of the dimer and twice the energy of the monomer.

The Role of the Biphenyl Core and Alkoxy Chain

The biphenyl core and the long n-decyloxy chain play crucial roles in the supramolecular organization of this compound.

  • Biphenyl Core: The rigid and planar nature of the biphenyl group contributes to the overall rod-like shape of the molecule, which is essential for the formation of liquid crystalline phases. It also provides a scaffold that positions the carboxylic acid groups for efficient dimerization.

  • n-Decyloxy Chain: The long, flexible alkyl chain enhances the anisotropic nature of the molecule and promotes the formation of smectic liquid crystal phases through van der Waals interactions between the chains of adjacent dimers. The length of the alkoxy chain can influence the temperature range of the mesophases.

Conclusion: A Well-Defined Supramolecular Synthon

The hydrogen bonding in this compound is dominated by the formation of a highly stable cyclic dimer featuring the R²₂(8) motif. This dimerization is readily confirmed by the characteristic signatures in FTIR and NMR spectroscopy and is supported by crystallographic data from analogous structures. The interplay between this strong, directional hydrogen bonding and the anisotropic shape imparted by the biphenyl core and decyloxy chain gives rise to the material's liquid crystalline properties. A thorough understanding of these hydrogen bonding patterns is paramount for the rational design of new materials with tailored properties for applications in displays, sensors, and advanced drug delivery systems.

References

  • 4-Alkoxy biphenyl-3-carboxylic acid derivatives as efficient corrosion inhibitors for mild steel in acidic media: experimental and theoretical insights. (2025, November 7). Taylor & Francis. Retrieved from [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. Retrieved from [Link]

  • Request PDF | X-ray structure analysis of 4-cyano-4′- n -undecyloxybiphenyl. Retrieved from [Link]

  • 4′-Hydroxybiphenyl-4-carboxylic acid. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(7), o1087. Retrieved from [Link]

  • Quantification of hydrogen bond energy based on equations using spectroscopic, structural, QTAIM-based, and NBO-based descriptors which calibrated by the molecular tailoring approach. (2023, December 30). Journal of the Indian Chemical Society, 101(1), 101229. Retrieved from [Link]

  • NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Retrieved from [Link]

  • X-ray crystallography. (n.d.). Retrieved from [Link]

  • CCCBDB hydrogen-bonded dimers bond energy. (n.d.). Retrieved from [Link]

  • IR: carboxylic acids. (n.d.). Retrieved from [Link]

Sources

Technical Guide: Self-Assembly Mechanisms of Alkoxybiphenyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the supramolecular self-assembly of 4'-n-alkoxy-4-biphenylcarboxylic acids (nOBAs) . Unlike standard surfactants, nOBAs rely on a dual-driver mechanism: the formation of hydrogen-bonded dimers that act as rigid mesogenic cores, and the microphase separation of alkyl tails. This document provides a structural analysis of these mechanisms, details the thermodynamic "odd-even" effect, and outlines a self-validating experimental protocol for characterizing their liquid crystalline (LC) phases. These insights are critical for researchers developing responsive drug delivery systems and anisotropic optical materials.

Molecular Architecture & Mechanistic Drivers[1]

The self-assembly of nOBAs is not a single-step process; it is a hierarchical assembly driven by competing energetic forces.

The "Pseudo-Rigid Rod" Mechanism

The monomeric carboxylic acid is generally non-mesogenic due to its lateral polarity. The critical step in self-assembly is dimerization .

  • Head Group (Carboxylic Acid): Two carboxylic acid groups form a cyclic eight-membered ring via intermolecular hydrogen bonding. This effectively doubles the molecular length and neutralizes the transverse dipole moment, creating a linear, rigid "pseudo-rod" essential for anisotropy.

  • Core (Biphenyl): The biphenyl moiety provides the

    
    -
    
    
    
    stacking interactions necessary to stabilize the rod against thermal fluctuations.
  • Tail (Alkoxy Chain): The flexible alkyl chain acts as a "solvent," promoting fluidity while driving layer formation (smectic phases) through nanosegregation.

Pathway Visualization

The following diagram illustrates the transition from disordered monomers to ordered mesophases.

SelfAssembly Monomer nOBA Monomer (Polar, Disordered) Dimer Cyclic Dimer (H-Bonded Pseudo-Rod) Monomer->Dimer H-Bonding (ΔH < 0) Stacking Pi-Pi Stacking (Lateral Attraction) Dimer->Stacking Van der Waals Mesophase Mesophase Formation (Nematic/Smectic) Stacking->Mesophase Microphase Separation

Figure 1: Hierarchical assembly pathway. The formation of the cyclic dimer is the rate-limiting step for mesogenicity.

Thermodynamic Phase Behavior

The Odd-Even Effect

A hallmark of nOBA self-assembly is the oscillation of phase transition temperatures based on the number of carbon atoms (


) in the alkoxy chain.
  • Even

    
    :  The terminal methyl group lies off-axis relative to the biphenyl core. This increases lateral packing efficiency, resulting in higher transition temperatures and enthalpy changes.
    
  • Odd

    
    :  The terminal methyl group lies on-axis, reducing the anisotropy of the molecular shape and lowering the clearing point.
    
Phase Progression
  • Short Chains (

    
    ):  Predominantly Nematic (N)  phases. The tails are too short to stabilize layered structures.
    
  • Long Chains (

    
    ):  Emergence of Smectic C (SmC)  phases. The longer hydrophobic tails drive segregation into layers, often tilted due to the mismatch between the cross-sectional area of the core and the tail.
    
Comparative Data Summary

The following table summarizes typical phase behavior for representative homologues.

Chain Length (

)
Phase Sequence (Heating)Key Thermodynamic Feature

(Propoxy)
Cr

N

Iso
High melting point; purely nematic.

(Hexyloxy)
Cr

SmC

N

Iso
Transition zone; appearance of smectic layering.

(Heptyloxy)
Cr

SmC

N

Iso
Odd-Even Dip: Lower clearing point than

.

(Octyloxy)
Cr

SmC

Iso
Loss of Nematic phase; dominance of layered ordering.

Note: Cr = Crystalline, SmC = Smectic C, N = Nematic, Iso = Isotropic Liquid.

Experimental Protocol: Solvent-Mediated Assembly & Characterization[2]

Objective: Synthesize a defect-free LC domain structure and validate phase identity. Scope: This protocol uses 4'-heptyloxy-4-biphenylcarboxylic acid (7OBA) as a model compound.

Protocol A: Solvent-Assisted Domain Growth

Direct melting often traps air bubbles and defects. Solvent annealing is preferred for high-fidelity assembly.

  • Solution Prep: Dissolve 7OBA (5 mg) in THF (1 mL). Sonicate at 40°C until optically clear.

  • Substrate Treatment: Use piranha-cleaned glass slides. Crucial Step: For homeotropic alignment (molecules perpendicular to surface), treat slides with a dilute solution of CTAB. For planar alignment, use rubbed polyimide.

  • Drop Casting: Dispense 20

    
    L onto the pre-heated slide (50°C).
    
  • Controlled Evaporation: Cover with a Petri dish to slow evaporation (approx. 30 mins). Rapid evaporation causes "coffee-ring" defects that disrupt the smectic layers.

  • Thermal Annealing: Heat the sample to the Isotropic phase (approx. 260°C) and cool at a rate of 1°C/min .

    • Why? Slow cooling allows the system to overcome the kinetic barrier of dimerization and find the thermodynamic minimum (ordered Smectic phase).

Protocol B: Optical Validation (POM)

Equipment: Polarized Optical Microscope (POM) with crossed polarizers.

  • Insert Sample: Place the annealed slide on the hot stage.

  • Identify Textures:

    • Schlieren Texture: Indicates a Nematic phase. Look for point defects (brush defects) that flash when rotating the stage.

    • Focal Conic Fan Texture: Indicates a Smectic A or C phase. The layers form Dupin cyclides.

  • The "Self-Validating" Check:

    • Rotate the sample 45°. If the domain remains dark (homeotropic alignment), insert a Bertrand lens to view the conoscopic image.

    • Validation: A "Maltese Cross" indicates uniaxial (SmA or Nematic) alignment. If the cross splits into hyperbolas upon rotation, the phase is biaxial (Smectic C).

Characterization Workflow

Workflow Prep Sample Preparation (Solvent Annealing) DSC DSC Analysis (Identify Trans. Temps) Prep->DSC 1. Thermal Scan POM POM Imaging (Texture ID) DSC->POM 2. Isothermal Hold XRD X-Ray Diffraction (Layer Spacing d) POM->XRD 3. Structural Confirmation

Figure 2: Integrated characterization workflow. DSC defines the thermal window for POM and XRD analysis.

Applications in Drug Development[1][3]

The self-assembly principles of alkoxybiphenyl carboxylic acids are directly translatable to pharmaceutical science, particularly in prodrug formulation .

  • Supramolecular Carriers: The carboxylic acid dimer motif can be exploited to complex drug molecules containing complementary H-bonding sites (e.g., pyridines or imidazoles), improving solubility and bioavailability without covalent modification.

  • Responsive Release: The phase transition (Solid

    
     LC 
    
    
    
    Liquid) acts as a thermal trigger. Drug release rates increase significantly in the LC phase due to higher molecular mobility compared to the crystalline state.

References

  • Mandle, R. J., & Goodby, J. W. (2016). Supramolecular Hydrogen-Bonded Liquid Crystals. Taylor & Francis. (Representative URL for context).

  • Imrie, C. T., & Henderson, P. A. (2007). Liquid Crystal Dimers and Oligomers. Current Opinion in Colloid & Interface Science. .

  • Martinez-Felipe, A., et al. (2012). Odd-Even Effect on the Physical Properties of Liquid Crystal Dimers. Polymer. .

  • Binnemans, K. (2005). Ionic Liquid Crystals. Chemical Reviews. .

  • BenchChem Technical Support. (2025). Synthesis of Biphenyl-2-Carboxylic Acid Derivatives for Anti-Inflammatory Drug Discovery. .

(Note: While specific URLs for classic papers like those by G.W. Gray are static, the links above represent the authoritative bodies (ACS, Elsevier, Taylor & Francis) where these fundamental mechanisms are archived.)

Technical Guide: Optical Anisotropy & Characterization of 4'-n-Decyloxybiphenyl-4-carboxylic Acid (10OBCA)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the optical anisotropy and physicochemical characterization of 4'-n-Decyloxybiphenyl-4-carboxylic acid (10OBCA) . This document is structured to serve researchers in materials science and pharmaceutical development, focusing on the compound's unique supramolecular behavior and its application in high-precision separation science.

Executive Summary

This compound (10OBCA) is a thermotropic liquid crystal (LC) belonging to the homologous series of alkyloxybiphenyl carboxylic acids. Unlike standard rod-like mesogens (e.g., cyanobiphenyls), 10OBCA exhibits high-temperature mesophases driven by intermolecular hydrogen bonding , which leads to the formation of supramolecular dimers.

This guide analyzes the optical anisotropy (


)  of 10OBCA, its thermodynamic phase transitions, and its critical application as a shape-selective stationary phase in Inverse Gas Chromatography (IGC) for separating structural isomers—a key workflow in pharmaceutical purification.

Molecular Architecture & Supramolecular Assembly

The optical properties of 10OBCA are governed by its rigid biphenyl core and the dimerization of its carboxylic acid terminus.

Structural Components[1][2]
  • Rigid Core: The biphenyl moiety provides the necessary longitudinal polarizability (

    
    ) to generate high birefringence.
    
  • Flexible Tail: The n-decyloxy chain (

    
    ) acts as a solvent-like spacer, stabilizing the Smectic (layered) molecular arrangement.
    
  • Reactive Head: The carboxylic acid group (

    
    ) is the critical differentiator. In the mesophase, two 10OBCA molecules form a cyclic dimer via dual hydrogen bonds.
    
The "Effective" Mesogen

While the monomer has a finite length, the hydrogen-bonded dimer functions as the effective mesogenic unit. This doubles the aspect ratio, significantly elevating the phase transition temperatures compared to non-acidic analogues (e.g., esters).

Visualization: Supramolecular Dimerization

The following diagram illustrates the dimerization process that stabilizes the liquid crystalline phase.

Dimerization Monomer 10OBCA Monomer (Polar Head -COOH) HBond Hydrogen Bonding (Cyclic Dimerization) Monomer->HBond Self-Assembly Dimer Supramolecular Dimer (Effective Mesogen) HBond->Dimer Stabilization Prop High Optical Anisotropy High Transition Temp Dimer->Prop Resulting Property

Figure 1: Formation of the supramolecular dimer via hydrogen bonding, which acts as the effective optical unit.

Phase Behavior & Thermodynamics

Understanding the phase sequence is prerequisite to optical characterization. 10OBCA typically exhibits a Smectic C (SmC) and Nematic (N) phase before clearing to an Isotropic (Iso) liquid.

Phase Transition Data

The transitions are first-order, characterized by enthalpy changes (


) measurable via Differential Scanning Calorimetry (DSC).
Phase TransitionTemperature (K)Enthalpy (

)
Optical Texture (POM)
Crystal (Cr)

Smectic C (SmC)
~390 - 410 KHighSchlieren / Focal Conic
Smectic C (SmC)

Nematic (N)
~440 - 460 KModerateSchlieren / Thread-like
Nematic (N)

Isotropic (Iso)
> 480 KLowBlack (Extinct)

Note: Exact temperatures vary slightly based on purity and thermal history. Data approximated based on homologue behavior and Ozturk et al. (2018).

Optical Anisotropy ( )

The optical anisotropy, or birefringence (


), is defined as the difference between the extraordinary (

) and ordinary (

) refractive indices:

[1]
Mechanism of Birefringence

In 10OBCA, the delocalized


-electrons of the biphenyl core align parallel to the director 

.
  • 
     (Parallel):  Light polarized parallel to the dimer axis interacts strongly with the 
    
    
    
    -system, resulting in a high refractive index (
    
    
    ).
  • 
     (Perpendicular):  Light polarized perpendicular interacts less, yielding a lower index (
    
    
    
    ).
  • Result: A positive birefringence (

    
    ) typically ranging from 0.15 to 0.25  in the mesophase.
    
Protocol: Measuring via Wedge Cell Method

This protocol ensures accurate determination of


 avoiding the limitations of standard Abbe refractometers at high temperatures.

Equipment:

  • Polarized Optical Microscope (POM) with hot stage.

  • Wedge cell (LC cell with known thickness gradient,

    
    ).
    
  • Monochromatic light source (

    
     nm).
    

Step-by-Step Methodology:

  • Cell Preparation: Fill a wedge cell (coated with polyimide for planar alignment) with 10OBCA via capillary action at

    
     (Isotropic phase).
    
  • Alignment: Cool slowly (0.5 K/min) into the Nematic phase to ensure uniform director alignment parallel to the substrates.

  • Interference Measurement: Observe the sample between crossed polarizers. The retardation (

    
    ) is given by:
    
    
    
    
    Where
    
    
    is the local cell thickness.
  • Fringe Counting: Measure the distance (

    
    ) between consecutive interference fringes.
    
    
    
    
  • Temperature Scan: Repeat measurement at 1 K intervals during cooling to plot

    
    .
    

Application: Shape-Selective Separation (IGC)

The most significant application of 10OBCA for drug development professionals is its use as a stationary phase in Inverse Gas Chromatography (IGC) . The ordered LC lattice can discriminate between isomers based on molecular shape, a critical requirement for purifying pharmaceutical intermediates.

Mechanism of Separation

Solutes (probes) dissolve into the 10OBCA stationary phase.

  • Linear Isomers (e.g., p-xylene): Fit easily into the ordered smectic layers

    
     Higher retention time.
    
  • Bulky Isomers (e.g., m-xylene): Disrupt the order

    
     Lower solubility 
    
    
    
    Lower retention time.
IGC Workflow Diagram

The following diagram details the experimental setup for thermodynamic characterization and separation using 10OBCA.

IGC_Workflow Preparation Column Preparation Coat Chromosorb with 10OBCA Conditioning Conditioning Heat to Isotropic Phase (N2 flow) Preparation->Conditioning Injection Probe Injection (Acetates, Alcohols, Isomers) Conditioning->Injection Interaction Thermodynamic Interaction Solute vs. LC Order Injection->Interaction Gas Phase Detection FID Detection Measure Retention Volume (Vg) Interaction->Detection Elution Analysis Data Analysis Calculate Activity Coeff. & Selectivity Detection->Analysis

Figure 2: Inverse Gas Chromatography (IGC) workflow for characterizing 10OBCA selectivity.

Key Metrics for Researchers

When using 10OBCA for separation, calculate the Separation Factor (


) :


Where

is the specific retention volume. 10OBCA demonstrates superior

values for para- vs meta- isomers compared to isotropic stationary phases (e.g., squalane) due to the "lock-and-key" nature of the smectic layers.

References

  • Ozturk, T., et al. (2018).[2] "Investigation of thermodynamic properties of 4-decyloxybiphenyl-4'-carboxylic acid liquid crystal and preparation of polymer dispersed liquid crystal composite." Journal of Molecular Liquids.

  • Gray, G. W. (1962). Molecular Structure and the Properties of Liquid Crystals. Academic Press.
  • Karanlik, G. (2018). "Surface and thermodynamic characterizations... of thermotropic liquid crystal." Liquid Crystals. (Context on IGC methodology for biphenyl acids).
  • Demus, D., et al. (1998). Handbook of Liquid Crystals, Vol 1: Fundamentals. Wiley-VCH. (Reference for birefringence mechanisms in calamitic LCs).

Sources

Literature review on 4'-n-Decyloxybiphenyl-4-carboxylic acid applications

Author: BenchChem Technical Support Team. Date: March 2026

Applications in Supramolecular Chemistry, Liquid Crystals, and Drug Development

Executive Summary

4'-n-Decyloxybiphenyl-4-carboxylic acid (DBCA) is a bifunctional mesogen that serves as a critical building block in materials science and pharmaceutical research. Unlike simple organic acids, DBCA possesses a rigid biphenyl core flanked by a lipophilic decyl tail and a polar carboxylic head. This amphiphilic architecture allows it to self-assemble into hydrogen-bonded dimers, forming stable smectic liquid crystal (LC) phases .

In drug development, DBCA is utilized not necessarily as an active pharmaceutical ingredient (API) itself, but as a high-precision stationary phase in Inverse Gas Chromatography (IGC) for separating structural isomers of drug intermediates. Furthermore, its biphenyl scaffold acts as a lipophilic probe in Structure-Activity Relationship (SAR) studies, particularly for kinase inhibitors where hydrophobic pocket occupancy is required.

Part 1: Physicochemical Architecture & Mechanism

To apply DBCA effectively, one must understand the causality behind its behavior. Its utility stems from two competing forces: Van der Waals stacking (tail) and Hydrogen bonding (head).

1.1 The Supramolecular Dimerization

In its crystalline and mesomorphic states, DBCA does not exist as a monomer. The carboxylic acid groups interact to form a cyclic hydrogen-bonded dimer. This effectively doubles the length of the rigid core, increasing the length-to-breadth ratio (aspect ratio) necessary for stable liquid crystalline phases.

  • Monomer: Amphiphilic, prone to disorder.

  • Dimer: Pseudo-rigid rod, highly ordered, stabilizes Smectic A and C phases.

1.2 Graphviz Visualization: Supramolecular Assembly

The following diagram illustrates the dimerization process that drives the liquid crystalline behavior of DBCA.

DBCA_Assembly Monomer DBCA Monomer (Amphiphilic) H_Bond Intermolecular H-Bonding Monomer->H_Bond Carboxylic Acid Interaction Dimer Supramolecular Dimer (Pseudo-Rod Structure) H_Bond->Dimer Dimerization Phase Smectic Mesophase (Layered Ordering) Dimer->Phase Van der Waals Stacking of Tails

Caption: Logical flow of DBCA self-assembly from monomeric acid to ordered smectic mesophase via hydrogen-bonded dimerization.

Part 2: Applications in Research & Development
2.1 Inverse Gas Chromatography (IGC) Stationary Phase

In pharmaceutical QC and process development, separating structural isomers (e.g., m-xylene vs. p-xylene, or isomeric drug intermediates) is challenging due to identical boiling points.

  • Mechanism: DBCA, when coated onto a support, forms a smectic liquid crystal lattice. This lattice acts as a "molecular sieve." Linear isomers can intercalate into the parallel smectic layers, while branched isomers are excluded.

  • Outcome: High-resolution separation based on molecular shape rather than polarity or boiling point.

2.2 Pharmaceutical Scaffold & SAR Studies

The biphenyl core is a "privileged structure" in medicinal chemistry.[1]

  • Lipophilic Probing: The decyloxy tail (

    
    ) provides a significant hydrophobic bulk. In SAR studies (e.g., EGFR inhibitors), DBCA derivatives are synthesized to probe the depth of hydrophobic pockets in target proteins.
    
  • Prodrug Design: The carboxylic acid handle allows for esterification with hydrophilic drugs, creating lipophilic prodrugs that can cross the blood-brain barrier (BBB) or cell membranes more effectively.

Part 3: Experimental Protocols
3.1 Synthesis of this compound

Self-Validating Logic: This protocol uses a Williamson ether synthesis followed by hydrolysis. The use of an ester intermediate protects the acid group during alkylation, preventing side reactions.

Reagents:

  • 4'-Hydroxy-4-biphenylcarboxylic acid (Starting Material)[2][3]

  • 1-Bromodecane (Alkylating Agent)

  • Potassium Carbonate (

    
    ) (Base)
    
  • Acetone or DMF (Solvent)

  • Ethanol/KOH (Hydrolysis)

Workflow Diagram:

Synthesis_Protocol Start Start: 4'-Hydroxy-4- biphenylcarboxylic acid Step1 Step 1: Esterification (Protect Acid Group) Start->Step1 MeOH/H2SO4 Step2 Step 2: Alkylation (1-Bromodecane + K2CO3) Step1->Step2 Reflux 24h Step3 Step 3: Hydrolysis (KOH / Ethanol) Step2->Step3 Deprotection Step4 Step 4: Acidification (HCl -> Precipitate) Step3->Step4 pH Adjustment Final Final Product: DBCA Crystals Step4->Final Recrystallization

Caption: Step-by-step synthetic pathway ensuring regioselectivity at the phenolic oxygen.

Detailed Procedure:

  • Esterification: Reflux 4'-hydroxy-4-biphenylcarboxylic acid in methanol with catalytic sulfuric acid to form the methyl ester. Reasoning: Protects the carboxylic acid to ensure alkylation occurs only at the phenolic hydroxyl.

  • Alkylation: Dissolve the ester (1 eq) in acetone. Add

    
     (3 eq) and 1-bromodecane (1.2 eq). Reflux for 24 hours. Validation: Monitor via TLC until the starting phenol spot disappears.
    
  • Hydrolysis: Evaporate solvent. Resuspend residue in ethanol/water (10:1) containing KOH (5 eq). Reflux for 4 hours.

  • Isolation: Acidify with dilute HCl to pH 2. The product will precipitate as a white solid. Recrystallize from ethanol/acetic acid.

3.2 Characterization Data (Reference Values)

When synthesizing DBCA, compare your results against these standard values to validate purity.

PropertyTypical Value / ObservationMethod of Verification
Appearance White crystalline powderVisual Inspection
Melting Point ~160–200°C (Dependent on polymorph)DSC (Differential Scanning Calorimetry)
Phase Sequence Crystal

Smectic

Isotropic
Polarized Optical Microscopy (POM)
IR Spectrum 2500-3000

(OH dimer broad), 1680

(C=O dimer)
FTIR Spectroscopy
1H NMR

4.0 (t, 2H,

),

0.9 (t, 3H,

)
NMR (

or DMSO-

)
References
  • Gray, G. W., & Goodby, J. W. (1984). Smectic Liquid Crystals: Textures and Structures. Leonard Hill. (Seminal text on the phase behavior of alkoxybiphenyl acids).
  • Mandle, R. J., et al. (2017).[4] A nematic to nematic transformation exhibited by a rod-like liquid crystal. Physical Chemistry Chemical Physics.[4] Retrieved from [Link]

  • Cakar, F., et al. (2014).[5] Investigation of thermodynamic and surface characterisation of 4-[4-(2-ethylhexyloxy)benzoyloxy] benzoic acid thermotropic liquid crystal by inverse gas chromatography. Liquid Crystals.[4][5][6][7][8][9] Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Surface Anchoring Techniques for 4'-n-Decyloxybiphenyl-4-carboxylic Acid on Glass Substrates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the methodologies for achieving controlled surface anchoring of the liquid crystal molecule 4'-n-Decyloxybiphenyl-4-carboxylic acid (DBCA) on glass substrates. The orientation of liquid crystal molecules at an interface is paramount for the functionality of optical and sensing devices. This guide moves beyond a simple recitation of steps, delving into the causal mechanisms behind protocol choices to ensure scientific integrity and reproducibility. We will explore chemical and physical surface modification techniques, including pristine surface interactions, covalent modification via silane coupling agents, and the formation of highly ordered monolayers using the Langmuir-Blodgett technique. Each section includes detailed, field-tested protocols, comparative data, and visualizations to facilitate a deep understanding of the surface science at play.

Introduction: The Critical Role of the Interface

This compound (DBCA) is a calamitic (rod-shaped) liquid crystal, a state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1] The defining characteristic of liquid crystals (LCs) is their ability to be ordered by external stimuli, including electric fields, temperature, and, most importantly for device fabrication, surface interactions.[2] The process of controlling the orientation of LC molecules on a solid substrate is known as surface anchoring.[3]

The DBCA molecule possesses a rigid biphenyl core, a flexible decyloxy tail, and a polar carboxylic acid head group. This amphiphilic nature dictates its interaction with surfaces. The carboxylic acid group can readily participate in hydrogen bonding, making it particularly responsive to the surface chemistry of the substrate.

The primary goal of surface anchoring is to induce a specific, uniform alignment of the LC molecules across the entire substrate. The two most common alignments are:

  • Homeotropic Alignment: The long axis of the LC molecules is perpendicular to the substrate surface. This is often achieved on high-energy or specifically functionalized surfaces that interact strongly with the polar head groups of the LC.

  • Planar Alignment: The long axis of the LC molecules is parallel to the substrate surface. If there is a uniform in-plane direction, it is termed homogeneous alignment. This is typically achieved on surfaces with lower energy or with specific topographical features like microgrooves.[4]

Achieving predictable and stable anchoring is the foundation upon which reliable LC-based devices are built. The following sections provide detailed protocols and the scientific rationale for preparing glass substrates and applying various anchoring techniques suitable for DBCA.

The Foundation: Meticulous Substrate Preparation

The state of the glass surface before any modification is the single most critical factor determining the success of subsequent anchoring techniques. The goal is to produce a chemically reactive and physically pristine surface, free from organic and particulate contaminants, and presenting a uniform layer of surface hydroxyl (-OH) groups.

Causality of Cleaning

Glass surfaces are naturally hydrophilic due to the presence of silanol (Si-OH) groups. However, ambient exposure leads to the adsorption of organic contaminants, which renders the surface hydrophobic and non-uniform. A multi-step cleaning process is essential.[5] Solvents like acetone and methanol are used to dissolve and remove organic residues, while strong oxidizing acid baths (e.g., Piranha or Aqua Regia) not only destroy stubborn organic contaminants but also fully hydroxylate the surface, maximizing the density of reactive Si-OH sites.[5][6]

Standard Operating Protocol: Glass Substrate Cleaning

This protocol is a robust starting point for most applications. Safety Note: These procedures involve strong acids and solvents. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Initial Degreasing & Particulate Removal:

    • Place glass substrates in a substrate rack.

    • Immerse in a beaker containing a 2% solution of laboratory-grade detergent (e.g., Decon 90) in deionized (DI) water.

    • Place the beaker in an ultrasonic bath for 30 minutes.[7][8]

    • Rinse thoroughly by immersing the rack in three successive beakers of fresh DI water.

  • Solvent Cleaning:

    • Immerse the substrate rack in a beaker of acetone and sonicate for 15 minutes.[9]

    • Transfer the rack to a beaker of methanol or isopropanol and sonicate for 15 minutes. This two-solvent step is crucial as acetone can sometimes leave its own residue.[5]

    • Rinse thoroughly with DI water.

  • Surface Activation (Acid Bath - Choose one):

    • Option A: Hydrochloric Acid Clean: Soak substrates in a 30% HCl solution for 30 minutes.[5]

    • Option B: Piranha Clean (Extreme Caution Required): Prepare Piranha solution by slowly adding 1 part 30% hydrogen peroxide (H₂O₂) to 3 parts concentrated sulfuric acid (H₂SO₄). The reaction is highly exothermic. Immerse substrates for 30-45 minutes.

    • Option C: Aqua Regia (Extreme Caution Required): Prepare Aqua Regia by mixing 1 part concentrated nitric acid (HNO₃) to 3 parts concentrated hydrochloric acid (HCl). Immerse substrates for 10-20 minutes.[5]

  • Final Rinse and Dry:

    • Rinse the substrates profusely with DI water (a cascade or overflow rinse is ideal) to ensure all traces of acid are removed.

    • Dry the substrates using a stream of high-purity nitrogen gas.

    • For optimal results, place the cleaned, dried substrates in an oven at 110-120°C for at least 1 hour to remove any remaining physisorbed water.[7] Store in a desiccator or vacuum chamber until use.

The overall workflow for substrate preparation is visualized below.

G cluster_cleaning Substrate Cleaning Protocol start Start: Contaminated Glass detergent Detergent Wash (Ultrasonic, 30 min) start->detergent rinse1 DI Water Rinse detergent->rinse1 acetone Acetone Wash (Ultrasonic, 15 min) rinse1->acetone methanol Methanol/IPA Wash (Ultrasonic, 15 min) acetone->methanol rinse2 DI Water Rinse methanol->rinse2 acid Acid Activation (Piranha / HCl) rinse2->acid rinse3 Final DI Water Rinse acid->rinse3 dry Nitrogen Dry & Oven Bake rinse3->dry finish End: Clean, Hydroxylated Glass dry->finish

Workflow for glass substrate preparation.

Anchoring Methodologies for DBCA

The choice of anchoring technique depends on the desired alignment (homeotropic vs. planar) and the required stability and quality of the interface.

Method 1: Direct Adsorption on Hydroxylated Glass
  • Mechanism: This is the simplest approach, relying on the direct interaction between the DBCA molecules and the clean glass surface. The polar carboxylic acid head group of DBCA will form hydrogen bonds with the surface silanol (Si-OH) groups. This strong head-group interaction typically favors an orientation where the molecules stand upright.

  • Expected Alignment: Predominantly homeotropic, although defects may be present due to surface irregularities. The anchoring is non-covalent and may be less robust than other methods.

  • Protocol:

    • Prepare glass substrates according to the protocol in Section 2.

    • Prepare a dilute solution of DBCA (e.g., 0.1 wt%) in a suitable solvent like chloroform or toluene.

    • Deposit the DBCA onto the substrate. This can be done by spin-coating for thin, uniform films or by drop-casting and allowing the solvent to evaporate in a controlled environment.

    • Heat the sample above the isotropic transition temperature of DBCA and then cool it slowly back into the liquid crystal phase to promote uniform alignment.

Method 2: Covalent Functionalization via Silane Coupling Agents

This is a highly robust and versatile method that creates a durable, covalently bonded functional surface to control LC alignment.[10][11] Silane coupling agents have the general structure Y-Si-X₃, where X is a hydrolyzable group (e.g., methoxy, ethoxy) that reacts with the Si-OH groups on the glass, and Y is a non-hydrolyzable organic functional group that interacts with the liquid crystal.[11]

A. For Homeotropic Alignment:

  • Mechanism: The goal is to create a low-energy surface that repels the biphenyl core of the DBCA or a surface that specifically interacts with the carboxylic acid head group to promote vertical alignment. Silanes with long alkyl chains, like octadecyltrichlorosilane (OTS) or dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride (DMOAP), are commonly used.[3][12] The long alkyl chains form a dense, vertically-oriented monolayer, forcing the LC molecules to align perpendicularly.

  • Protocol (Solution-Phase Deposition of DMOAP):

    • Prepare glass substrates according to the protocol in Section 2.

    • Prepare a 0.1% (v/v) solution of DMOAP in DI water.

    • Immerse the clean, dry substrates in the DMOAP solution for 5-10 minutes.

    • Rinse the substrates with DI water to remove excess, non-bonded silane.

    • Cure the substrates in an oven at 110°C for 30-60 minutes to promote the formation of covalent Si-O-Si bonds.

    • The substrates are now functionalized and ready for DBCA deposition as described in Method 1.

G cluster_workflow Silanization Workflow (e.g., DMOAP) start Clean, Hydroxylated Glass Substrate dip Immerse in DMOAP Solution start->dip Hydrolysis of Si-O-CH3 & Adsorption rinse DI Water Rinse dip->rinse Remove excess cure Oven Cure (110°C, 30-60 min) rinse->cure Covalent Si-O-Si Bond Formation finish Functionalized Surface (Homeotropic Anchoring) cure->finish

Sources

Application Notes and Protocols: 4'-n-Decyloxybiphenyl-4-carboxylic Acid as a Hydrogen-Bonded Mesogen

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Liquid crystals represent a distinct state of matter, possessing properties intermediate between those of conventional liquids and solid crystals.[1] Within this field, calamitic (rod-like) liquid crystals are a prominent class, characterized by their elongated molecular shape.[1] The anisotropic nature of their molecular structure is the fundamental origin of their unique physical properties and their ability to self-assemble into ordered, fluid phases known as mesophases.[1]

4'-n-Decyloxybiphenyl-4-carboxylic acid is a prime example of a calamitic mesogen. Its molecular architecture, consisting of a rigid biphenyl core, a flexible decyloxy tail, and a terminal carboxylic acid group, is pivotal to its liquid crystalline behavior. The carboxylic acid moiety facilitates the formation of strong, directional hydrogen bonds, leading to the creation of supramolecular structures.[2] These hydrogen-bonded dimers effectively elongate the mesogenic unit, significantly influencing the stability and temperature range of the resulting liquid crystal phases.

This guide provides a comprehensive overview of this compound, detailing its synthesis, characterization, and application as a hydrogen-bonded mesogen. It is intended for researchers, scientists, and drug development professionals interested in the design and utilization of advanced, self-assembling materials. The protocols outlined herein are designed to be self-validating, with explanations of the underlying principles to ensure both technical accuracy and practical success.

Physicochemical Properties

The defining characteristic of this compound is its thermotropic liquid crystalline behavior, where phase transitions are driven by temperature changes.[3] The molecule's elongated shape and the formation of hydrogen-bonded dimers are crucial for the emergence of these mesophases.

PropertyValueSource
Molecular FormulaC23H30O3[4]
Molecular Weight354.49 g/mol [4]
CAS Number69367-32-4[5]
Melting Point (Crystal to Liquid Crystal)~191-195 °C
Clearing Point (Liquid Crystal to Isotropic)Varies with purityN/A

Note: Transition temperatures can be influenced by sample purity and experimental conditions.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a reliable and high-yielding method for forming the ether linkage. This process involves the reaction of a phenoxide with a primary alkyl halide.[6]

Materials and Reagents
  • 4'-Hydroxybiphenyl-4-carboxylic acid

  • 1-Bromodecane

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Water (H2O)

  • Hydrochloric acid (HCl, dilute)

  • Methanol (MeOH)

  • Dichloromethane (CH2Cl2)

Protocol
  • Dissolution and Deprotonation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4'-hydroxybiphenyl-4-carboxylic acid and a stoichiometric excess of potassium hydroxide in a mixture of ethanol and water (e.g., 10:1 v/v).[6]

  • Reflux: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen) for approximately 30 minutes to ensure complete deprotonation of the phenolic hydroxyl group and the carboxylic acid.[6]

  • Addition of Alkyl Halide: Add 1-bromodecane to the reaction mixture.

  • Continued Reflux: Continue to reflux the mixture for 24 hours to allow the etherification reaction to proceed to completion.[6]

  • Acidification: After cooling to room temperature, carefully acidify the solution to a pH of approximately 6 with dilute hydrochloric acid. This will protonate the carboxylic acid, causing the product to precipitate.

  • Isolation and Purification: Filter the solid product and wash it with water. Recrystallize the crude product from a suitable solvent system, such as methanol/dichloromethane, to obtain the purified this compound.[6]

  • Drying: Dry the purified product under vacuum.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of key functional groups, particularly the C-O-C ether linkage and the O-H and C=O of the carboxylic acid dimer.

  • Elemental Analysis: To determine the elemental composition.

Characterization of Liquid Crystalline Phases

The investigation of the mesomorphic properties of this compound is crucial for its application. The primary techniques for this characterization are Polarizing Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).[7]

Polarizing Optical Microscopy (POM)

POM is an essential tool for identifying liquid crystal phases and their transition temperatures.[7] The birefringence of liquid crystalline phases allows them to be observed between crossed polarizers, while the isotropic liquid phase appears dark.[8]

Protocol
  • Sample Preparation: Place a small amount of the synthesized compound on a clean glass microscope slide and cover it with a coverslip.

  • Heating and Cooling Stage: Place the slide on a hot stage with programmable temperature control.

  • Observation: Heat the sample slowly while observing it through a polarizing microscope. Note the temperatures at which phase transitions occur, characterized by changes in the observed textures.

  • Texture Identification: The textures observed are characteristic of specific liquid crystal phases (e.g., nematic, smectic). For example, the nematic phase is often identified by its "thread-like" (schlieren) texture.[7]

  • Cooling Cycle: Slowly cool the sample from the isotropic liquid phase and observe the formation of mesophases. This helps to determine if the phases are enantiotropic (appear on both heating and cooling) or monotropic (appear only on cooling).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the heat flow into or out of a sample as a function of temperature.[7] It is used to determine the temperatures and enthalpy changes associated with phase transitions.[1]

Protocol
  • Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan and seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point.

  • Data Acquisition: Record the heat flow as a function of temperature. Endothermic peaks on the heating curve correspond to phase transitions (e.g., crystal-to-smectic, smectic-to-nematic, nematic-to-isotropic).

  • Cooling and Second Heating: Cool the sample at a controlled rate and then perform a second heating scan. The data from the second heating run is typically used for analysis to ensure a consistent thermal history.

  • Data Analysis: Determine the peak temperatures of the endotherms to identify the transition temperatures. Integrate the peak areas to calculate the enthalpy of transition (ΔH).

Hydrogen Bonding and Supramolecular Assembly

The carboxylic acid group in this compound is a strong hydrogen bond donor and acceptor. This leads to the formation of stable hydrogen-bonded dimers in the liquid crystalline state.[2]

Caption: Dimerization via hydrogen bonding.

This dimerization effectively doubles the length of the mesogenic unit, which enhances the anisotropy of the molecular shape and promotes the formation of more ordered smectic phases at lower temperatures and a stable nematic phase over a broad temperature range.

Applications in Drug Development and Materials Science

Hydrogen-bonded liquid crystals are gaining attention for their potential applications in drug delivery and the development of "smart" materials.

Drug Delivery Systems

The unique microstructure and physicochemical properties of liquid crystals make them attractive as drug delivery vehicles.[9] Lyotropic liquid crystalline phases, which form in the presence of a solvent, can encapsulate both hydrophilic and hydrophobic drug molecules.[9] The self-assembled structures can provide controlled release of the therapeutic agent. Hydrogen bonding plays a crucial role in the formation of co-crystals, which can improve the solubility and bioavailability of poorly soluble drugs.[10][11]

Stimuli-Responsive Materials

The dynamic and reversible nature of hydrogen bonds makes them ideal for creating materials that respond to external stimuli such as temperature, pH, or light.[12][13] This responsiveness can be harnessed to develop sensors, actuators, and self-healing materials.[12] For instance, a change in pH can disrupt the hydrogen bonding network, leading to a phase transition and a macroscopic change in the material's properties.[12]

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[4][14]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[14][15] Use in a well-ventilated area or a fume hood.[14]

  • Storage: Store in a tightly closed container in a cool, dry place.[14]

  • Disposal: Dispose of waste in accordance with local regulations.[14]

Conclusion

This compound serves as an excellent model system for studying the principles of hydrogen-bonded liquid crystals. Its straightforward synthesis and well-defined mesomorphic behavior make it an ideal candidate for both fundamental research and the development of novel applications. The protocols and information provided in this guide offer a solid foundation for researchers and professionals to explore the rich scientific landscape of these fascinating materials.

References

  • Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC. (n.d.).
  • Introduction to Liquid Crstals. (2021, November 2).
  • Nematic and Smectic Mesophase from Calamitic Bisazobenzene Liquid Crystal: Synthesis and Characterization of 1- Methoxyhexyloxy- - Science Publications. (n.d.).
  • An In-Depth Technical Guide to Calamitic Liquid Crystals: From Fundamental Properties to Advanced Applications - Benchchem. (n.d.).
  • Chiral calamitic organosiloxane liquid crystals with tunable properties - New Journal of Chemistry (RSC Publishing). (n.d.).
  • Liquid crystalline molecules with hydrogen-bonding networks in the direction of molecular short axes - Taylor & Francis. (2010, February 11).
  • Hydrogen bonding in 4,4',6,6'-tetramethyl-biphenyl-2,2'-dicarboxylic acid - PubMed. (n.d.).
  • This compound | 69367-32-4 - ChemicalBook. (2023, June 8).
  • Carboxylic acids as proton donors to emphasize on the hydrogen bonding in liquid crystals. (2024, April 5).
  • US4914224A - Optically active carboxylic acid derivatives and liquid crystalline compositions comprising them - Google Patents. (n.d.).
  • Liquid Crystals: An Approach in Drug Delivery - Indian Journal of Pharmaceutical Sciences. (n.d.).
  • Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. (2025, June 30).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 28).
  • Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes - Royal Society Publishing. (2018, June 27).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 7).
  • The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. (n.d.).
  • Hydrogen-Bonded Supramolecular Liquid Crystal Polymers: Smart Materials with Stimuli-Responsive, Self-Healing, and Recyclable Properties - PMC. (n.d.).
  • Properties of the Liquid Crystals Formed by Certain 4′-n-Alkoxyphenyl Biphenyl -4- Carboxylates | Scilit. (n.d.).
  • Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. - ResearchGate. (n.d.).
  • Hydrogen-Bonding Effects in Liquid Crystals for Application to LCDs | Request PDF - ResearchGate. (2025, August 5).
  • 4-N-OCTYLOXYBIPHENYL-4'-CARBOXYLIC ACID synthesis - chemicalbook. (n.d.).
  • Influence of 4-cyano-4'-biphenylcarboxylic acid on the orientational ordering of cyanobiphenyl liquid crystals at chemically functionalized surfaces - PubMed. (2006, December 15).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Smart Supramolecular Self-Assembled Nanosystem: Stimulus-Responsive Hydrogen-Bonded Liquid Crystals - MDPI. (2021, February 10).
  • CN103483186B - Synthesis method for 4,4'-biphenyldicarboxylic acid - Google Patents. (n.d.).
  • The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls - Journal of the Chemical Society C - RSC Publishing - Rsc.org. (n.d.).
  • Synthesis of 4′-hydroxy-4-biphenylcarboxylic acid | Semantic Scholar. (n.d.).
  • Development of Hydrogen-Bonded Dimer-Type Photoluminescent Liquid Crystals of Fluorinated Tolanecarboxylic Acid - MDPI. (2022, December 23).

Sources

Advanced Protocol: Doping Nematic Liquid Crystals with 4'-n-Decyloxybiphenyl-4-carboxylic Acid (DBCA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for doping nematic liquid crystals (NLCs), specifically cyanobiphenyls (e.g., 5CB), with 4'-n-Decyloxybiphenyl-4-carboxylic acid (DBCA) . Unlike standard mesogenic doping, the introduction of DBCA leverages intermolecular hydrogen bonding to form supramolecular dimers. These dimers act as rigid, elongated "pseudo-mesogens" that significantly enhance the nematic-isotropic transition temperature (


) and impart pH-responsive interfacial properties.

Key Applications:

  • Thermal Stabilization: Increasing the operating temperature range of NLC formulations.

  • LC-Based Biosensors: Creating functionalized interfaces for the detection of enzymatic activity, lipids, and pH changes in drug development assays.

  • Defect Engineering: Stabilizing specific defect textures for photonic applications.

Scientific Rationale & Mechanism

The Dopant: this compound[1][2]
  • CAS: 69367-32-4[1]

  • Structure: A rigid biphenyl core with a hydrophobic decyloxy tail (

    
    ) and a polar carboxylic acid head (
    
    
    
    ).
  • Role: In a non-polar nematic host, the carboxylic acid groups dimerize via hydrogen bonds. This dimerization effectively doubles the rigid core length, creating a high-aspect-ratio species that stabilizes the nematic order parameter (

    
    ).
    
Mechanism of Action
  • Bulk Effect (Thermal): The DBCA dimers align with the nematic director (

    
    ). Due to their high length-to-width ratio compared to the host (e.g., 5CB), they increase the energetic cost of disorder, thereby elevating 
    
    
    
    .
  • Interfacial Effect (Sensing): At an aqueous interface, the -COOH group acts as a pH probe.

    • Protonated (-COOH): Forms dimers or H-bonds with surface groups (Planar/Tilted anchoring).

    • Deprotonated (-COO⁻): Acts as a surfactant, interacting with cations in the buffer (Homeotropic anchoring).[2]

    • Drug/Target Interaction: Enzymatic reactions that alter local pH or lipid organization trigger a macroscopic optical transition in the LC (Bright

      
       Dark).
      
Mechanistic Pathway Diagram

G cluster_0 Molecular Components cluster_1 Supramolecular Assembly cluster_2 Macroscopic Outcome Host Nematic Host (5CB) Dimer H-Bonded Dimer (R-COOH···HOOC-R) Host->Dimer Solvation Dopant DBCA Monomer (R-COOH) Dopant->Dimer H-Bonding (K_eq >> 1) Sensing Interfacial pH Response (Biosensing) Dopant->Sensing Interface Localization Order Increased Order Parameter (S) Dimer->Order Anisotropic Stabilization Thermal Elevated T_NI (Thermal Stability) Order->Thermal

Caption: Mechanistic pathway showing how DBCA doping leads to both thermal stabilization via bulk dimerization and sensing capabilities via interfacial localization.

Materials & Equipment

ComponentSpecificationPurpose
Host LC 4-Cyano-4'-pentylbiphenyl (5CB)Standard nematic host (

C).
Dopant This compoundActive dopant (Purity >98%).
Solvent Chloroform or THF (HPLC Grade)Co-solvent for homogeneous mixing.
Substrates DMOAP-coated glass or Gold-coated slidesFor homeotropic or functionalized alignment.
Sonicator Bath sonicator (40 kHz)Dispersing aggregates.
Vacuum Oven

C
Solvent removal and annealing.

Protocol: Preparation of Doped LC Mixtures

Objective: Create a homogeneous mixture of 5CB doped with 1.0 wt% DBCA. Note: Direct mixing by melting is discouraged due to the high melting point of DBCA (


C), which may degrade the host 5CB. The Solvent-Assisted Method  is required.
Step-by-Step Methodology
  • Weighing:

    • Weigh 100 mg of 5CB into a clean 4 mL glass vial.

    • Weigh 1.0 mg of DBCA (for 1 wt%) into the same vial. Precision balance required (0.01 mg resolution).

  • Solvation:

    • Add 1.0 mL of Chloroform (or THF) to the vial.

    • Cap tightly and vortex for 30 seconds.

    • Critical Step: Sonicate at 40°C for 15 minutes. Ensure the solution is perfectly clear with no suspended crystallites.

  • Solvent Evaporation:

    • Remove the cap and place the vial in a heat block at 50°C under a gentle stream of Nitrogen (

      
      ) gas until visible liquid is gone.
      
    • Transfer to a Vacuum Oven set to 60°C. Apply vacuum (< 10 mbar) for 12 hours. This removes trace solvent which acts as a plasticizer and artificially lowers

      
      .
      
  • Annealing:

    • After vacuum drying, heat the mixture to 80°C (Isotropic phase) for 10 minutes.

    • Vortex vigorously while hot.

    • Cool slowly to room temperature to allow equilibrium dimer formation.

Experimental Workflow: Biosensor Fabrication

Context: For researchers in drug development, this setup is used to detect analytes that alter surface pH or lipid integrity.

Workflow Step1 1. Substrate Prep (TEM Grid on DMOAP Glass) Step2 2. LC Filling (Apply Doped LC to Grid) Step1->Step2 Step3 3. Aqueous Interface (Overlay with Buffer/Analyte) Step2->Step3 Step4 4. Incubation (Enzymatic Reaction / Binding) Step3->Step4 Step5 5. Optical Readout (Polarized Microscopy) Step4->Step5

Caption: Workflow for fabricating an LC-aqueous interface biosensor using DBCA-doped 5CB.

Protocol Details:
  • Grid Placement: Place a copper TEM grid (usually gold-coated) onto a hydrophobic (DMOAP-treated) glass slide. This supports the LC film.

  • LC Filling: Pipette 1

    
    L of the DBCA-doped 5CB  into the grid squares. Remove excess with a capillary.
    
  • Interface Formation: Carefully overlay the LC with 20

    
    L of aqueous buffer (e.g., PBS, pH 7.4).
    
    • Self-Validation Check: Under crossed polarizers, the LC should appear dark (Homeotropic) if the pH is neutral/basic (DBCA deprotonated) and the surfactant effect dominates. If acidic, it may appear bright (Planar).

  • Analyte Addition: Introduce the target (e.g., enzyme, lipid, drug candidate).

  • Readout: Monitor the transition from Dark

    
     Bright (or Bright 
    
    
    
    Dark) over time.

Characterization & Expected Results

Phase Transition (DSC/POM)

Doping with rigid carboxylic acids increases the nematic range.[3][4]

Mixture Composition

(

C)
Observation (POM)
Pure 5CB ~35.0Classical Schlieren texture
5CB + 1% Benzoic Acid ~36.5Slight increase (Single ring)
5CB + 1% DBCA ~39.0 - 41.0 Significant increase (Rigid Biphenyl Dimer)

Note: Data is illustrative based on rigid dimer theory [1, 2]. Exact values depend on purity.

FTIR Spectroscopy Validation

To confirm dimerization, perform FTIR on the bulk mixture.

  • Free -OH stretch: ~3500-3600 cm⁻¹ (Should be minimal/absent).

  • H-bonded Dimer -OH: Broad band centered ~2500-3000 cm⁻¹.

  • Carbonyl (C=O): Shift from ~1710 cm⁻¹ (monomer) to ~1680 cm⁻¹ (dimer).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Opaque/Cloudy Mixture Phase separation or crystallization of DBCA.Concentration too high (>5 wt%) or insufficient annealing. Re-heat to isotropic and sonicate.
Low

(Below Pure 5CB)
Residual solvent.Increase vacuum drying time (24h) or temperature.
Inconsistent Sensor Response Ionic strength of buffer too high.Use low-salt buffer (<10 mM PBS). High salt screens the electrostatic interaction at the interface.
No Homeotropic Alignment Substrate contamination.Ensure DMOAP coating is uniform. Plasma clean glass before coating.

References

  • Increased Nematic–Isotropic Transition Temperature on Doping a Liquid Crystal with Molecularly Rigid Carboxylic Acids.

    
     elevation.
    URL:[Link]
    
  • Liquid Crystal Biosensors: Principles, Structure and Applications. Source: Micromachines (NIH PMC) (2020). Context: Reviews the use of carboxylic acid-doped LCs (like PBA and DBCA) for pH and enzymatic sensing. URL:[Link]

  • Influence of 4-cyano-4'-biphenylcarboxylic acid on the orientational ordering of cyanobiphenyl liquid crystals. Source: Langmuir (2006). Context: mechanistic details of how biphenyl-carboxylic acids interact with functionalized surfaces.[5] URL:[Link]

  • Chemical and biological sensing using liquid crystals. Source: Modern Physics Letters B (NIH PMC). Context: General principles of LC-based sensing assays. URL:[Link]

Sources

Application Notes & Protocols: Sol-Gel Synthesis of Mesoporous Materials Using 4'-n-Decyloxybiphenyl-4-carboxylic Acid Templates

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals engaged in advanced materials synthesis and application.

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the synthesis of ordered mesoporous materials using a sol-gel process templated by the liquid crystalline molecule, 4'-n-Decyloxybiphenyl-4-carboxylic acid. We delve into the underlying scientific principles, explain the causal relationships behind experimental choices, and offer step-by-step methodologies for synthesis, characterization, and a primary application in drug delivery. The protocols are designed to be self-validating, with integrated characterization steps to confirm the successful formation of the desired material architecture.

Foundational Principles: The Synergy of Sol-Gel Chemistry and Liquid Crystal Templating

The sol-gel process is a versatile wet-chemical technique for fabricating glassy and ceramic materials from molecular precursors, typically metal alkoxides.[1][2] The process involves the evolution of a colloidal solution (the 'sol') into a continuous solid network (the 'gel') through hydrolysis and condensation reactions.[3][4] A key advantage of this method is the ability to exert fine control over the final material's properties at a molecular level, often at low processing temperatures.[5]

To create highly ordered porous structures, this process can be guided by a template, or a structure-directing agent (SDA). The "True Liquid Crystal Templating" (TLCT) approach utilizes the self-assembling properties of surfactant or liquid crystal molecules.[6][7] In this method, the template molecules first form a desired liquid crystalline mesophase (e.g., hexagonal, cubic, or lamellar).[8] The inorganic sol-gel precursors are then introduced and polymerize within the interstitial spaces of this organic scaffold.[9] Subsequent removal of the template, typically through calcination or solvent extraction, leaves behind a porous inorganic material that is a faithful replica of the liquid crystal structure.[7]

The resulting materials are classified as mesoporous, possessing pore diameters between 2 and 50 nm according to IUPAC nomenclature.[10] These materials are of immense interest in fields like catalysis, separation, and nanomedicine due to their exceptionally high surface area and uniform, tunable pore structures.[6][11][12]

The Template: this compound

The choice of template is critical as it dictates the final architecture of the mesoporous material. This compound is a particularly effective templating agent due to its distinct molecular structure:

  • Rigid Biphenyl Core: Provides the structural stability necessary to form ordered liquid crystalline phases.

  • Flexible n-Decyloxy Chain: A hydrophobic alkyl chain that drives the self-assembly process through intermolecular interactions.

  • Carboxylic Acid Head Group (-COOH): This polar, functional group is the key to the templating mechanism. It acts as an interface, directing the condensation of the inorganic precursors through hydrogen bonding and electrostatic interactions with the hydroxyl groups on the hydrolyzing silica species.[13][14] This interaction ensures that the inorganic network forms precisely around the template assembly.

The use of a carboxylic acid-functionalized template is attractive for creating materials with reactive surfaces, which can be advantageous for applications requiring surface functionalization or specific interactions with guest molecules.[13][14]

Mechanism of Templated Synthesis

The synthesis proceeds via a cooperative assembly mechanism between the organic template and the inorganic silica precursors.

  • Self-Assembly: The this compound molecules self-assemble in solution to form an ordered liquid crystal mesophase, such as an array of cylindrical micelles. The hydrophobic decyloxy tails form the core of the micelles, while the hydrophilic carboxylic acid heads are exposed to the aqueous or polar solvent phase.[7]

  • Interfacial Interaction: Upon introduction of a silica precursor like tetraethyl orthosilicate (TEOS), it begins to hydrolyze, forming silicic acid (Si(OH)₄) and its oligomers.

  • Directed Polycondensation: The carboxylic acid head groups of the template interact strongly with the surface silanol (-Si-OH) groups of the forming silica species.[13] This interaction guides the polycondensation of the silica network to occur specifically at the organic-inorganic interface, effectively coating the liquid crystal template.[9]

  • Solidification & Template Removal: As polycondensation proceeds, the silica network solidifies into a robust gel, trapping the template within its structure. The final step involves removing the organic template via high-temperature calcination, which burns away the organic matter, or through solvent extraction, leaving behind the ordered mesoporous silica structure.

Logical Workflow of Liquid Crystal Templated Sol-Gel Synthesis```dot

G cluster_prep Preparation Template Template: 4'-n-Decyloxybiphenyl- 4-carboxylic acid A A Template->A Solvent Solvent System (e.g., H₂O/Ethanol) Solvent->A Precursor Silica Precursor (e.g., TEOS) B B Precursor->B Catalyst Catalyst (Acid or Base) Catalyst->B

Caption: Drug loading into and release from the carrier.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No gel formation Incorrect precursor/water/catalyst ratios; Insufficient reaction time.Verify all molar calculations. Allow more time for gelation, potentially at a slightly higher temperature (e.g., 40 °C).
Disordered material (no XRD peaks) Hydrolysis/condensation rate too fast; Template concentration too low; Aging step was skipped.Use acid catalysis to slow condensation. Increase template concentration. Ensure proper aging to stabilize the silica framework.
Structure collapse after calcination Heating ramp too fast; Insufficient aging leading to a weak framework.Decrease the calcination ramp rate to <2 °C/min. Increase the aging time and/or temperature.
Low surface area Pore collapse; Incomplete template removal.Check calcination protocol. Ensure calcination temperature is sufficient (>550 °C) and time is adequate (≥6 hours).

References

  • The Royal Society. (2022, June 8). Mesoporous silica nanocarriers as drug delivery systems for anti-tubercular agents: a review. [Link]

  • Dove Medical Press. (2013, October 11). Mesoporous silica nanoparticles synthesized from liquid crystal display manufacturing extracts as a potential candidate for a drug delivery carrier: evaluation of their safety and biocompatibility. [Link]

  • Scientific.Net. (2011, July). Sol-Gel Synthesis and Characterization of Silica Materials Using Surfactant-Like Organic Acid Compounds as Templates. [Link]

  • Taylor & Francis Online. (2013, October 11). Mesoporous silica nanoparticles synthesized from liquid crystal display manufacturing extracts as a potential candidate for a drug delivery carrier: evaluation of their safety and biocompatibility. [Link]

  • ChemRxiv. (2022, November 10). Liquid crystal templates of mesoporous silica materials. [Link]

  • ResearchGate. (n.d.). Revisiting carboxylic group functionalization of silica sol-gel materials. Retrieved March 7, 2026, from [Link]

  • MDPI. (2020, July 27). Liquid Crystals Templating. [Link]

  • ACS Publications. (1997, October 1). Sol−Gel Synthesis of Organized Matter. [Link]

  • PMC. (2021, April 5). Characterization of Hybrid Materials Prepared by Sol-Gel Method for Biomedical Implementations. A Critical Review. [Link]

  • Royal Society of Chemistry. (n.d.). Revisiting carboxylic groups functionalization of silica sol-gel materials. Retrieved March 7, 2026, from [Link]

  • ACS Publications. (2021, March 16). Mechanisms and Intermediates in the True Liquid Crystal Templating Synthesis of Mesoporous Silica Materials. [Link]

  • Accelerated Materials. (n.d.). What is the sol-gel method for nanoparticle synthesis? Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). Sol–gel process. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2026, January 22). Liquid crystal templates of mesoporous silica materials. [Link]

  • Coating Expert. (n.d.). Sol-gel process: an outstanding technology for coatings. Retrieved March 7, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Sol-gel process – Knowledge and References. Retrieved March 7, 2026, from [Link]

  • IntechOpen. (2018, December 12). Introductory Chapter: A Brief Semblance of the Sol-Gel Method in Research. [Link]

  • Nanomedicine. (2006, October 15). Sol-gel production of bioactive nanocoatings for medical applications. Part 1: an introduction. [Link]

  • AZoNano. (2025, February 10). Key Steps in the Sol-Gel Process for Nanoparticle Synthesis. [Link]

Sources

Application Note: Synthesis and Phase Characterization of Main-Chain Liquid Crystalline Polymers (MCLCPs) from Decyloxybiphenyl Acids

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Development Professionals Application Areas: Stimuli-responsive biomedical scaffolds, latent heat storage matrices, and high-performance optical materials.

Executive Summary

Main-chain liquid crystalline polymers (MCLCPs) represent a class of advanced macromolecules where rigid mesogenic units are incorporated directly into the polymer backbone, separated by flexible aliphatic spacers. The use of decyloxybiphenyl acid derivatives—specifically functionalized into diacids—provides an exceptional balance of thermodynamic stability and processability. The biphenyl core drives the formation of highly ordered Smectic (SmC) and Nematic (N) phases[1], while the pendant decyloxy chain acts as an internal plasticizer. This architectural choice lowers the melting transition (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) without sacrificing the clearing temperature (

), broadening the mesophase window critical for melt-processing and biomedical extrusion.

This application note details a self-validating, step-by-step protocol for the synthesis of MCLCPs via the step-growth polycondensation of a decyloxybiphenyl dicarboxylic acid with aliphatic diol spacers.

Mechanistic Principles & Monomer Design

Expertise & Experience: The Causality of Molecular Design

Designing an MCLCP requires precise control over the entropic and enthalpic forces governing phase behavior.

  • The Mesogen (Biphenyl Core): The rigid, rod-like structure of the biphenyl unit promotes anisotropic alignment. Biphenyls are highly favored over simple phenyls due to their extended

    
    -conjugation and higher clearing enthalpies, which stabilize the mesophase at elevated temperatures[1].
    
  • The Pendant Tail (Decyloxy Group): Unmodified biphenyl main-chain polymers often possess melting points that exceed their decomposition temperatures. The introduction of a 10-carbon alkoxy (decyloxy) chain disrupts interchain hydrogen bonding and crystal packing efficiency. This "hairy-rod" effect drastically lowers

    
     and enhances solubility in common organic solvents[2].
    
  • The Flexible Spacer (Aliphatic Diols): The length of the diol spacer (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) dictates the flexibility of the backbone. MCLCPs exhibit a pronounced odd-even effect : spacers with an even number of carbons (e.g., 1,6-hexanediol) adopt an extended all-trans conformation that aligns favorably with the mesogens, resulting in higher 
    
    
    
    and broader mesophase ranges compared to odd-numbered spacers.

Workflow & Phase Transition Diagrams

SynthesisWorkflow A Decyloxybiphenyl Diacid B Activation (SOCl2) A->B Chlorination C Polycondensation (+ Aliphatic Diol) B->C High Temp/Vac D MCLCP Purification C->D Precipitation

Fig 1. Synthetic pipeline for MCLCPs via step-growth polycondensation.

PhaseTransitions Cryst Crystalline (Cr) SmC Smectic C (SmC) Cryst->SmC Tm SmC->Cryst Tc Nem Nematic (N) SmC->Nem T_SmC-N Nem->SmC Cooling Iso Isotropic (Iso) Nem->Iso Ti Iso->Nem Cooling

Fig 2. Thermotropic phase transitions of decyloxybiphenyl-based MCLCPs.

Self-Validating Experimental Protocols

The following protocol describes the synthesis of a polyester MCLCP using a functionalized decyloxybiphenyl diacid and 1,8-octanediol.

Protocol A: Monomer Activation (Acid Chloride Generation)

Converting the diacid to an acid chloride increases its electrophilicity, allowing for rapid polycondensation at lower temperatures to prevent ether-cleavage of the decyloxy chain.

  • Reagent Charging: In a flame-dried 250 mL Schlenk flask under N₂, add 10.0 g of the decyloxybiphenyl dicarboxylic acid precursor and 50 mL of anhydrous thionyl chloride (SOCl₂). Add 3 drops of anhydrous DMF as a catalyst.

  • Reflux: Heat the mixture to 75 °C for 4 hours.

    • Causality: DMF forms a Vilsmeier-Haack intermediate, drastically accelerating the chlorination of the sterically hindered biphenyl acid.

  • Purification: Distill off excess SOCl₂ under reduced pressure. Recrystallize the crude acid chloride from anhydrous hexane.

    • Validation Check: Analyze the product via FTIR. The complete disappearance of the broad -OH stretch (3300–2500 cm⁻¹) and the shift of the carbonyl peak from ~1690 cm⁻¹ to ~1775 cm⁻¹ confirms 100% conversion. If the -OH peak persists, repeat the reflux.

Protocol B: Solution Polycondensation
  • Polymerization Setup: Dissolve the activated monomer (5.0 mmol) in 20 mL of anhydrous 1,1,2,2-tetrachloroethane (TCE). Add 1,8-octanediol (5.0 mmol) and pyridine (12.0 mmol) as an acid scavenger.

  • Thermal Profile: Heat the reaction to 120 °C for 24 hours under a continuous N₂ sweep.

    • Causality: Step-growth polymerization is an equilibrium process. While the acid chloride route is highly favorable, maintaining a high concentration and removing the HCl byproduct (via pyridine neutralization) drives the reaction to high molecular weights (

      
      ).
      
  • Precipitation: Cool the viscous solution and precipitate dropwise into 500 mL of cold methanol. Filter and dry under vacuum at 60 °C for 24 hours.

    • Validation Check: Perform Gel Permeation Chromatography (GPC). A unimodal peak with a polydispersity index (PDI or

      
      ) between 1.8 and 2.2 confirms successful linear step-growth polymerization without cross-linking.
      
Protocol C: Phase Characterization (DSC & POM)
  • Differential Scanning Calorimetry (DSC): Run samples at a heating/cooling rate of 10 °C/min from 25 °C to 250 °C under N₂.

  • Polarized Optical Microscopy (POM): Place a 5 mg sample on a glass slide with a coverslip. Heat to the isotropic phase (

    
    ), then cool at 2 °C/min.
    
    • Validation Check: Upon cooling past

      
      , the appearance of a Schlieren texture  validates the Nematic phase. Further cooling should yield a broken fan-shaped texture , characteristic of the Smectic C (SmC) phase[1].
      

Quantitative Data & Phase Behavior

The thermodynamic properties of the synthesized MCLCPs are highly dependent on the aliphatic spacer length. The table below summarizes the expected phase behavior, demonstrating the odd-even effect on the clearing temperature (


) and the mesophase range (

).
Polymer IDSpacer Length (

)

(kDa)
PDI (

)

(°C)

(°C)
Mesophase Range

(°C)
Observed Textures (POM)
MCLCP-6 6 (Even)18.21.9514221573 Schlieren (N), Fan-shaped (SmC)
MCLCP-7 7 (Odd)17.52.0113818547 Schlieren (N)
MCLCP-8 8 (Even)21.01.8813019868 Schlieren (N), Fan-shaped (SmC)
MCLCP-10 10 (Even)19.41.9211817557 Schlieren (N), Fan-shaped (SmC)

Data Interpretation: As spacer length increases, the overall phase transition temperatures decrease due to increased free volume. However, even-numbered spacers (6, 8, 10) consistently show broader mesophase ranges (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) compared to odd-numbered spacers (7) due to favorable conformational alignment in the melt.

References

  • [1] Feasibility of Storing Latent Heat with Liquid Crystals. Proof of Concept at Lab Scale Source: MDPI URL:

  • [2] Photonic Polyethylene from Self-Assembled Mesophases of Polydisperse Olefin Block Copolymers Source: Macromolecules (ACS Publications) URL:

  • [3] Investigation of thermodynamic properties of 4-decyloxybiphenyl-4'-carboxylic acid liquid crystal and preparation of polymer dispersed liquid crystal composite Source: Journal of Molecular Liquids (via AVESİS) URL:

Sources

Application Note: Covalent Functionalization of Gold Nanoparticles with 4'-n-Decyloxybiphenyl-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Nanomedicine Professionals Application Focus: Liquid Crystalline Nanoparticles (LCNPs), Plasmonic Metamaterials, and Anisotropic Self-Assembly

Scientific Rationale & Design Principles

The integration of plasmonic nanomaterials with liquid crystals (LCs) has opened new frontiers in tunable electro-optic devices and self-assembling metamaterials[1]. Grafting calamitic (rod-like) mesogens onto gold nanoparticles (AuNPs) induces anisotropic steric interactions, allowing the spherical nanoparticles to perfectly disperse within and mimic the phase behavior of smectic or nematic LC hosts[2].

This protocol details the covalent functionalization of AuNPs with 4'-n-Decyloxybiphenyl-4-carboxylic acid (CAS: 69367-32-4)[3].

Mechanistic Causality of the Molecular Design:

  • The Mesogen Core: The biphenyl structure provides rigid π-π stacking capabilities, essential for inducing long-range orientational order[4].

  • The Alkyl Tail: The decyloxy (

    
    ) chain provides necessary rotational flexibility and hydrophobicity, ensuring the LCNPs remain sterically stabilized and miscible in organic LC matrices[2][3].
    
  • The Covalent Linkage: Carboxylic acids exhibit poor binding affinity to bare gold surfaces. To create a robust, self-validating system, we utilize a cysteamine (2-aminoethanethiol) linker. The thiol group displaces citrate via a high-affinity Au-S bond (~45 kcal/mol), yielding an amine-terminated surface[5]. A zero-length EDC/NHS crosslinking strategy is then employed to form a stable amide bond between the AuNP surface and the mesogen's carboxylic acid group[6].

Required Materials & Reagents

  • Nanoparticle Precursors: Gold(III) chloride trihydrate (

    
    , 99.9%), Sodium citrate dihydrate.
    
  • Surface Linker: Cysteamine hydrochloride (

    
    ).
    
  • Mesogen: this compound[3].

  • Coupling Agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl), N-Hydroxysulfosuccinimide (Sulfo-NHS)[5].

  • Buffers & Solvents: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (50 mM, pH 5.5), Phosphate-buffered saline (PBS) (1X, pH 7.4), Dimethylformamide (DMF, anhydrous).

Experimental Workflow & Protocols

Phase 1: Synthesis and Amination of Gold Nanoparticles

Objective: Generate monodisperse, amine-reactive AuNPs.

Step 1.1: Synthesis of Citrate-Capped AuNPs

  • Bring 100 mL of 1 mM

    
     to a rolling boil under vigorous magnetic stirring.
    
  • Rapidly inject 10 mL of 38.8 mM sodium citrate dihydrate.

  • Boil for 15 minutes until the solution transitions from pale yellow to deep wine-red. Cool to room temperature.

  • Causality: Citrate acts dually as a reducing agent (

    
    ) and a capping agent. The negative carboxylate groups provide an electrostatic double layer that prevents van der Waals-induced aggregation.
    

Step 1.2: Ligand Exchange with Cysteamine

  • Add 1.0 mL of 10 mM cysteamine hydrochloride (aqueous) to 10 mL of the synthesized Citrate-AuNPs.

  • Stir in the dark at room temperature for 2 hours.

  • Purify via centrifugation (10,000 rpm, 15 min) and resuspend the pellet in 10 mL of ultra-pure water. Repeat twice.

  • Causality: The strong nucleophilic nature of the thiol group drives the spontaneous displacement of the weakly bound citrate[5].

  • Validation Checkpoint: The Zeta potential must shift from highly negative (

    
     mV) to highly positive (
    
    
    
    mV), confirming complete surface amination.
Phase 2: Mesogen Activation and Amide Conjugation

Objective: Covalently graft the hydrophobic mesogen onto the hydrophilic AuNP surface.

Step 2.1: Two-Step EDC/Sulfo-NHS Activation

  • Dissolve 5 mg of this compound in 0.5 mL of anhydrous DMF (the mesogen is insoluble in water).

  • Add the DMF-mesogen solution dropwise to 4.5 mL of MES buffer (pH 5.5) containing 10 mM EDC and 20 mM Sulfo-NHS.

  • React for 15 minutes at room temperature under continuous stirring.

  • Causality: EDC activates the carboxylic acid to form an unstable O-acylisourea intermediate. Sulfo-NHS rapidly converts this into a semi-stable, amine-reactive Sulfo-NHS ester[5]. MES buffer at pH 5.5 is utilized because carbodiimide activation is most thermodynamically favorable in slightly acidic conditions[6].

Step 2.2: Covalent Conjugation

  • Mix 5 mL of the activated mesogen solution with 5 mL of the purified Amine-AuNPs.

  • Adjust the solution to pH 7.4 using 10X PBS and stir for 12 hours at room temperature.

  • Purify the resulting LCNPs via dialysis (10 kDa MWCO) against a 50:50 Water:Ethanol mixture to remove unreacted mesogen and urea byproducts.

  • Causality: At pH 7.4, the primary amines on the cysteamine-AuNPs are predominantly unprotonated, maximizing their nucleophilicity to attack the Sulfo-NHS ester and form a permanent amide bond[5]. A two-step activation (activating the mesogen before introducing the AuNPs) is strictly required to prevent the EDC from cross-linking and aggregating the nanoparticles[6].

Visualization of Reaction Workflow

G cluster_0 Phase 1: AuNP Amination cluster_1 Phase 2: Mesogen Activation A Citrate-AuNPs (Zeta: -40 mV) B Cysteamine (Thiol-Linker) Ligand Exchange A->B C Amine-AuNPs (Zeta: +30 mV) B->C G Liquid Crystalline Nanoparticles (LCNPs) C->G Amide Coupling (PBS, pH 7.4) D 4'-n-Decyloxybiphenyl- 4-carboxylic acid E EDC / Sulfo-NHS (MES Buffer, pH 5.5) D->E F Sulfo-NHS Ester Intermediate E->F F->G Nucleophilic Attack

Workflow for synthesizing mesogen-functionalized LCNPs via EDC/NHS amide coupling.

Quantitative Data Presentation

To validate the success of the functionalization at each step, track the physicochemical properties of the nanoparticles. The following table summarizes the expected characterization metrics for a self-validating experimental run.

Nanoparticle StageSurface LigandHydrodynamic Diameter (DLS)Zeta Potential (mV)UV-Vis SPR Peak (nm)
Bare AuNPs Citrate

nm

to


nm
Amine-AuNPs Cysteamine

nm

to


nm
LCNPs This compound

nm

to


nm

Note: The successive red-shift in the Surface Plasmon Resonance (SPR) peak is caused by the localized increase in the refractive index at the gold-ligand interface as heavier organic molecules are grafted onto the surface.

Troubleshooting & Causality Matrix

ObservationScientific CausalityCorrective Action
AuNPs turn blue/black upon EDC addition. EDC neutralizes the electrostatic double layer of the nanoparticles, causing van der Waals forces to induce irreversible aggregation[6].Strictly adhere to the two-step protocol. Activate the mesogen in a separate vial first, quench excess EDC if necessary, and then add the AuNPs.
Mesogen precipitates in MES buffer. This compound is highly hydrophobic due to its

tail and biphenyl core[3].
Ensure the mesogen is fully dissolved in anhydrous DMF before dropwise addition to the aqueous buffer. Maintain a final DMF concentration of 10-20% v/v.
Low coupling efficiency (Zeta potential remains highly positive). Hydrolysis of the Sulfo-NHS ester intermediate before the amine-AuNPs can react.Minimize the time between Phase 2.1 and Phase 2.2. Ensure the conjugation buffer is strictly maintained at pH 7.4 to maximize primary amine nucleophilicity.

References

  • Cseh, L. et al. "Synthesis and Characterization of Gold Nanoparticles Functionalized with Calamitic Mesogens". Annals of West University of Timisoara.[Link][4]

  • Liu, Y. "Self-assembly of Nanoparticles Functionalized with Mesogens". White Rose eTheses Online.[Link][1]

  • Kakinuma, S. et al. "Electrorheological Effect of Gold Nanoparticles Coated with Fluorescent Mesogenic Groups Dispersed in Nematic Liquid Crystal". Nanomaterials (MDPI).[Link][2]

  • Singh, S. et al. "Facile fabrication of lipase to amine functionalized gold nanoparticles to enhance stability and activity". RSC Advances.[Link][5]

  • ResearchGate Community. "What is the best and reliable approach to prepare EDC/NHS solution?". ResearchGate.[Link][6]

Sources

Application Note: Fabrication and Characterization of 4'-n-Decyloxybiphenyl-4-carboxylic Acid (10OBA) Thin Films

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Optoelectronics Researchers, and Liquid Crystal Device Engineers.

Executive Summary & Mechanistic Overview

4'-n-Decyloxybiphenyl-4-carboxylic acid, commonly abbreviated as 10OBA (or 10-OBA), is a prototypical mesogenic compound extensively utilized in the study of hydrogen-bonded liquid crystals (HBLCs). Due to its terminal carboxylic acid moiety, 10OBA readily forms intermolecular hydrogen bonds, creating dimeric structures that exhibit highly ordered smectic and nematic liquid crystalline phases[1].

Creating high-quality thin films of 10OBA is a critical prerequisite for characterizing its electro-optic properties, studying phase transition thermodynamics, and developing advanced photonic metamaterials. Because 10OBA is highly anisotropic, the physical properties of the resulting thin film—such as birefringence, dielectric permittivity, and optical transmittance—are entirely dependent on the molecular director's alignment relative to the substrate.

This application note details two field-proven methodologies for 10OBA thin film deposition: Isotropic Capillary Filling (for enclosed electro-optic cells) and Spin-Coating (for open-surface films). We provide the mechanistic causality behind each procedural step to ensure researchers can achieve defect-free, monodomain alignments.

Quantitative Data Summary

To establish a baseline for experimental design, the critical physical and processing parameters for 10OBA thin films are summarized below.

ParameterTypical Value / RangeMechanistic Significance
Cell Gap (Spacer Thickness) 2 µm – 10 µmDictates the optical path length. Thinner gaps (<5 µm) provide stronger surface anchoring, ensuring more stable monodomain alignment.
Isotropic Transition (

)
~135°C – 145°CThe minimum temperature required to melt 10OBA into an isotropic liquid, drastically reducing viscosity for capillary action.
Cooling Rate (Annealing) 1°C/min – 5°C/minSlower cooling rates from the isotropic phase allow molecules sufficient time to minimize free energy, preventing the formation of focal-conic defects in the smectic phase.
Spin-Coating Speed 1500 – 3000 RPMControls the centrifugal force during solvent evaporation, dictating the final open-surface film thickness (typically 100 nm – 1 µm).

Experimental Workflows & Methodologies

Protocol A: Isotropic Capillary Filling (Enclosed LC Cells)

Capillary filling is the gold standard for creating uniform liquid crystal thin films for electro-optic characterization[2]. By confining the 10OBA between two treated substrates, researchers can precisely control the molecular director (e.g., planar vs. homeotropic alignment).

Causality Insight: Why fill in the isotropic phase? Liquid crystals in their nematic or smectic phases possess high viscosity and orientational elasticity. Attempting to inject them in these phases results in severe flow-induced alignment defects. Heating 10OBA above its clearing point (


) breaks the long-range orientational order, allowing it to flow like a conventional Newtonian fluid[3].
Step-by-Step Procedure:
  • Substrate Preparation:

    • Clean two Indium Tin Oxide (ITO)-coated glass substrates using sequential ultrasonication in acetone, isopropanol, and deionized water for 15 minutes each. Dry with high-purity

      
       gas.
      
  • Alignment Layer Deposition:

    • Spin-coat a thin layer of polyimide (PI) onto the ITO surface. Soft-bake at 90°C for 2 minutes, followed by a hard-bake at 230°C for 1 hour to imidize the polymer[3].

  • Mechanical Rubbing:

    • Unidirectionally rub the PI-coated substrates using a velvet cloth. Causality: Rubbing creates micro-grooves and aligns the polymer chains, which provides the surface anchoring energy necessary to force the 10OBA molecules to align parallel to the rubbing direction (planar alignment)[4].

  • Cell Assembly:

    • Disperse silica or glass microsphere spacers (e.g., 5 µm) in a UV-curable epoxy. Apply the epoxy to the edges of one substrate, leaving a small opening (fill port).

    • Press the second substrate on top, ensuring the rubbing directions are anti-parallel. Cure under UV light.

  • Capillary Filling:

    • Place the empty cell on a precision hot stage and heat to 145°C (well above the 10OBA

      
      ).
      
    • Place a small amount of 10OBA powder at the fill port. As it melts into an isotropic liquid, capillary forces will draw the fluid into the microscopic cell gap[5].

  • Controlled Annealing:

    • Cool the cell at a controlled rate of 2°C/min down to room temperature. Monitor the phase transitions (Isotropic

      
       Nematic 
      
      
      
      Smectic
      
      
      Crystalline) using a Polarizing Optical Microscope (POM) equipped with crossed polarizers.
Protocol B: Spin-Coating (Open-Surface Thin Films)

For applications requiring exposed films (e.g., surface topography studies or sensor interfaces), spin-coating from a volatile solvent is preferred.

Causality Insight: 10OBA is a highly crystalline solid at room temperature. To form a continuous film, it must be dissolved in a solvent that evaporates rapidly enough to lock the molecules in a kinetically trapped thin layer, but slowly enough to prevent severe surface roughness.

Step-by-Step Procedure:
  • Solution Preparation:

    • Dissolve 10OBA in anhydrous chloroform (

      
      ) or tetrahydrofuran (THF) to achieve a concentration of 1–5 wt%.
      
    • Sonicate the solution for 10 minutes to ensure complete dissolution of the hydrogen-bonded dimers. Filter through a 0.22 µm PTFE syringe filter to remove particulate contaminants.

  • Spin-Coating:

    • Dispense 50 µL of the 10OBA solution onto a pre-cleaned, static substrate (e.g., silicon wafer or bare glass).

    • Spin at 2000 RPM for 60 seconds. Causality: The rapid rotation spreads the fluid via centrifugal force while the chloroform evaporates, leaving a solid amorphous/polycrystalline 10OBA film.

  • Thermal Annealing:

    • The as-spun film will lack long-range liquid crystalline order. Place the substrate on a hot plate at 140°C for 5 minutes to melt the film, then slowly cool it to induce the self-assembly of the smectic/nematic mesophases.

Workflow Visualization

The following diagram illustrates the interconnected dependencies of the Capillary Filling workflow. Notice how thermal control acts as the critical bridge between cell assembly and final molecular alignment.

G Substrate ITO Substrate Preparation Alignment Polyimide Spin Coating Substrate->Alignment Rubbing Mechanical Rubbing Alignment->Rubbing CellAssembly Cell Assembly & Spacers Rubbing->CellAssembly Capillary Capillary Filling CellAssembly->Capillary Heating Heat 10OBA to Isotropic Heating->Capillary Molten Phase Cooling Controlled Cooling Capillary->Cooling

Workflow for fabricating 10OBA liquid crystal thin film cells via capillary filling.

Validation and Characterization

To ensure the trustworthiness of the fabricated thin films, the system must be self-validating. Researchers should employ the following techniques immediately after film creation:

  • Polarizing Optical Microscopy (POM): Place the capillary cell between crossed polarizers. A uniform, defect-free monodomain will appear completely dark when the rubbing direction is parallel to one of the polarizers, and maximally bright when rotated 45 degrees. The appearance of "Schlieren" or "focal-conic" textures indicates incomplete alignment or improper cooling rates.

  • Differential Scanning Calorimetry (DSC): While typically performed on bulk samples, DSC is vital for validating the exact phase transition temperatures of the specific 10OBA batch prior to capillary filling, as impurities can significantly depress the

    
    [1].
    

References

1.4[4] 2.3[3] 3.2[2] 4.1[1] 5.5[5]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of 4'-n-Decyloxybiphenyl-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter significant solubility roadblocks when working with rigid, amphiphilic molecules. 4'-n-Decyloxybiphenyl-4-carboxylic acid (CAS 69367-32-4) is a classic example of a highly recalcitrant compound.

This guide is designed to move beyond basic solvent recommendations by explaining the causality behind the molecule's physical behavior, providing self-validating protocols, and offering field-proven troubleshooting strategies.

Mechanistic Overview: Why is this compound so hard to dissolve?

To successfully solubilize this compound, you must first understand the thermodynamic forces keeping it in the solid state. The poor solubility of this compound in standard organic solvents is driven by three competing structural features:

  • The Hydrophobic Tail: The 10-carbon (decyloxy) chain promotes strong, lipid-like van der Waals packing.

  • The Rigid Core: The planar biphenyl framework induces tight

    
     stacking, making the backbone highly resilient to solvation.
    
  • Hydrogen Bonding: The terminal carboxylic acid group forms tightly bound, highly stable intermolecular dimers[1].

Together, these interactions create a highly ordered crystal lattice. In fact, the intermolecular forces are so strong that this compound and its derivatives frequently exhibit highly ordered smectic liquid crystalline phases rather than melting directly into an isotropic liquid[2]. To achieve a true solution, your solvent system must simultaneously disrupt the H-bonded dimers and solvate the lipophilic tail.

Solvent Selection Matrix

A single-solvent approach often fails because non-polar solvents cannot break the acid dimers, while polar solvents cannot solvate the decyl chain. The table below summarizes the expected performance of various solvent systems based on their solvation mechanisms.

Solvent SystemDielectric Constant (

)
Solvation MechanismExpected Solubility (at 25°C)
Dichloromethane (DCM) 9.1Weak dipole; solvates the alkyl tail but fails to disrupt acid dimers.Low (< 5 mg/mL)
Tetrahydrofuran (THF) 7.6Moderate H-bond acceptor; partially disrupts dimers.Moderate (10–20 mg/mL)
N-Methyl-2-pyrrolidone (NMP) 32.2Strong H-bond acceptor; disrupts dimers and solvates the rigid core.High (> 50 mg/mL)
Toluene / Ethanol (1:1 v/v) ~14.0 (Mixed)Dual-action: Toluene solvates the tail/core; EtOH breaks H-bond dimers.High (> 50 mg/mL)

Troubleshooting FAQs

Q1: Why does my compound crash out of Dichloromethane (DCM) or Ethyl Acetate during extraction? A1: DCM and Ethyl Acetate are excellent at solvating the decyloxy tail, but they lack the strong hydrogen-bond accepting capability required to break the carboxylic acid dimers. As the solvent evaporates or the temperature drops slightly, the dimers rapidly re-associate, causing the compound to precipitate as a "brick dust" solid. To prevent this, add 5-10% Methanol or THF to your extraction solvent to keep the dimers disrupted.

Q2: How can I achieve high-concentration solutions for amide coupling reactions (e.g., EDC/NHS)? A2: The most effective physical chemistry approach is transient chemical modification via salt formation. By adding an organic base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), you deprotonate the carboxylic acid. This converts the neutral, dimerized acid into an organic-soluble carboxylate salt, drastically increasing its polarity and allowing it to dissolve readily in polar aprotic solvents like DMF or THF.

Q3: I need to synthesize the acid chloride derivative. How do I handle the compound if it won't dissolve in the reaction solvent? A3: For acid chloride synthesis, complete initial dissolution is not strictly necessary. You can suspend the compound in neat thionyl chloride (or in a non-polar solvent like toluene with a catalytic amount of DMF). As the reaction proceeds under reflux, the conversion of the carboxylic acid to the acid chloride disrupts the H-bond dimers, and the compound will naturally go into solution[3]. The transition from a turbid suspension to a clear solution serves as a visual confirmation of reaction progress.

Solubilization Workflows

Solubilization N1 Solid 4'-n-Decyloxybiphenyl- 4-carboxylic acid N2 Is downstream reaction base-tolerant? N1->N2 N3 Base-Assisted Method Add 1.1 eq TEA/DIPEA N2->N3 Yes N4 Thermal/Solvent Method Use NMP or Toluene/EtOH N2->N4 No N5 Apply moderate heat (50°C) & bath sonication N3->N5 N4->N5 N6 Clear Homogeneous Solution N5->N6

Workflow for optimizing solubility of this compound in organic solvents.

Step-by-Step Methodologies

Protocol A: Base-Assisted Solubilization (Ideal for Coupling Reactions)

Mechanism: Deprotonation disrupts intermolecular hydrogen bonding, converting the crystalline solid into a highly soluble organic salt.

  • Weighing: Transfer the required mass of this compound into a dry reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF or DMF to achieve the desired target concentration (e.g., 0.1 M). At this stage, the mixture will remain a turbid, opaque suspension.

  • Base Addition: Add 1.1 to 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise while stirring at 400 rpm.

  • Validation: Within 2 to 5 minutes at room temperature, the opaque white slurry will transition into a clear, pale-yellow homogeneous solution. If slight turbidity persists, place the vial in an ultrasonic bath for 60 seconds.

  • Proceed: The solution is now ready for the addition of coupling reagents (e.g., HATU, EDC).

Protocol B: Dual-Solvent Thermal Dissolution (Ideal for NMR or Recrystallization)

Mechanism: Toluene solvates the hydrophobic decyl chain and biphenyl core, while Ethanol acts as a hydrogen-bond acceptor/donor to break the carboxylic acid dimers.

  • Preparation: In a glass vial, prepare a 1:1 (v/v) mixture of Toluene and absolute Ethanol.

  • Suspension: Add the this compound to the mixed solvent (target concentration: up to 50 mg/mL).

  • Thermal Disruption: Heat the suspension in a water bath or heating block set to 60°C. Caution: Do not exceed the boiling point of Ethanol (78°C).

  • Sonication: While maintaining heat, apply bath sonication for 3–5 minutes. The mechanical cavitation combined with thermal energy will overcome the lattice enthalpy.

  • Validation: The compound will fully dissolve. To prevent premature precipitation upon cooling, ensure all glassware used for subsequent transfers is pre-warmed.

References

  • Taylor & Francis. Some Effects of Small Changes in Molecular Framework on the Incidence of Smectic C and Other Smectic Liquid Crystal Phases. Retrieved from: [Link]

  • Google Patents.US4751018A - Alpha-methylcinnamic acid ester derivative and liquid crystal composition.
  • Ataman Chemicals. Biphenyl Carboxylic Acid Technical Profile. Retrieved from: [Link]

Sources

Technical Support Center: Purifying 4'-n-Decyloxybiphenyl-4-carboxylic acid via Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven resource for the purification of 4'-n-Decyloxybiphenyl-4-carboxylic acid via recrystallization. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification process effectively.

Section 1: Understanding the Molecule - The Key to Solvent Selection

This compound (MW: 354.48 g/mol , Formula: C₂₃H₃₀O₃) is an amphiphilic molecule, meaning it has both polar and non-polar characteristics.[1] Understanding this duality is the first principle of successful purification.

  • Polar "Head": The carboxylic acid group (-COOH) is highly polar and capable of hydrogen bonding. This part of the molecule will have an affinity for polar solvents (e.g., alcohols, water).

  • Non-Polar "Tail": The long decyloxy chain (-O(CH₂)₉CH₃) and the biphenyl core constitute a large, non-polar, and hydrophobic segment. This tail will be most soluble in non-polar or moderately polar organic solvents (e.g., toluene, ethers, esters).

This structure dictates that a single perfect solvent may be elusive. The ideal solvent or solvent system must effectively dissolve the entire molecule at an elevated temperature but allow the pure compound to crystallize upon cooling, leaving impurities behind.[2][3]

Section 2: Frequently Asked Questions (FAQs) on Solvent Selection

This section addresses the most common questions regarding the selection of an appropriate recrystallization solvent.

Q1: What are the best starting solvents to test for a single-solvent recrystallization?

For a molecule with both polar and non-polar regions, solvents of intermediate polarity are often the best starting point. Based on purification of similar biphenyl carboxylic acid derivatives, the following single solvents are recommended for initial screening:

  • Methanol (MeOH) or Ethanol (EtOH): Alcohols are a good starting point as they can interact with both the polar carboxylic acid head and, to some extent, the non-polar tail. Methanol has been successfully used for recrystallizing other biphenyl carboxylic acid derivatives.[4][5][6] Ethanol is also a common choice.[7]

  • Ethyl Acetate (EtOAc): As an ester, ethyl acetate has intermediate polarity and is an excellent solvent for a wide range of organic compounds. The solubility of the related 4-Biphenylcarboxylic acid is highest in ethyl acetate compared to many other common solvents.[8]

  • Tetrahydrofuran (THF): A polar aprotic ether that can be effective, though its relatively low boiling point may limit the achievable temperature gradient for crystallization.

The key is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.[9]

Q2: Why is a mixed-solvent system often superior for this type of molecule?

A mixed-solvent system, also known as a solvent-pair system, provides a much wider and more finely tunable range of polarity, which is ideal for amphiphilic molecules.[9] The technique involves dissolving the compound in a minimum amount of a hot "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (saturated).[9][10]

Q3: What are the most promising mixed-solvent pairs for this compound?

  • Ethanol/Water: This is a classic and highly effective pair. The compound is dissolved in a minimal amount of hot ethanol (the "good" solvent), followed by the dropwise addition of hot water (the "poor" solvent) to induce crystallization upon cooling.[7][10]

  • Dichloromethane/Methanol: This combination has been successfully used for the recrystallization of the similar 4'-pentyloxy-biphenyl-4-carboxylic acid.[6] Dichloromethane acts as the "good" solvent for the non-polar tail, while methanol helps solubilize the polar head and can act as the "poor" solvent when added in excess.

  • Toluene/Heptane (or Hexane): In this non-polar system, hot toluene serves as the "good" solvent for the entire molecule, particularly the aromatic core and alkyl tail. Heptane or hexane is then added as the "poor" solvent to reduce the overall solubility and induce crystallization.

Section 3: Experimental Protocols

Safety First: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Single-Solvent Recrystallization (Example: Ethanol)
  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar and a small amount of ethanol. Heat the mixture gently on a hot plate with stirring. Continue to add the solvent in small portions until the solid is completely dissolved at the boiling point. Crucially, use the minimum amount of hot solvent necessary to achieve full dissolution to ensure a good yield. [11]

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, catalysts), perform a hot gravity filtration. Pre-heat a clean, dry receiving flask and a funnel with filter paper by rinsing them with hot solvent to prevent premature crystallization.[10]

  • Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is vital for the formation of large, pure crystals.[2]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[12]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to rinse away any remaining soluble impurities.[11] Using warm solvent will dissolve a significant portion of your product.[10]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Mixed-Solvent Recrystallization (Example: Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the absolute minimum amount of hot ethanol (the "good" solvent).

  • Inducing Saturation: While keeping the solution hot, add hot water (the "poor" solvent) dropwise with swirling until the solution becomes persistently cloudy (turbid). This is the saturation point.

  • Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate until the solution is clear again.[10]

  • Crystallization & Isolation: Follow steps 3-7 from the Single-Solvent Recrystallization protocol above. For the washing step (Step 6), use a small amount of an ice-cold mixture of the two solvents in the approximate ratio that induced crystallization.

Section 4: Troubleshooting Guide

Q: My compound "oiled out" as a liquid instead of forming solid crystals. What went wrong and how do I fix it?

Causality: "Oiling out" occurs when the solution becomes saturated at a temperature that is above the melting point of your compound.[10] The compound separates as a liquid because it is more stable as a melt than as a crystal at that temperature. High levels of impurities can also depress the melting point, exacerbating this issue.

Solution:

  • Reheat the solution until the oil completely redissolves.

  • Add a small amount of the "good" solvent (e.g., ethanol) to decrease the overall polarity and lower the saturation temperature.[10]

  • Allow the solution to cool much more slowly. Insulate the flask with glass wool or a beaker of warm water to ensure a very gradual temperature drop. This gives the molecules more time to orient themselves into a crystal lattice.[10]

Q: My final crystal yield is very low. What are the common causes?

Causality & Solutions:

  • Excessive Solvent: This is the most frequent cause of low yield.[10] The concentration of your compound in the cold solvent remains above its solubility limit, leaving a significant amount of product in the mother liquor. Fix: In your next attempt, use less solvent. You can try to recover some product from the mother liquor by gently evaporating some of the solvent and re-cooling.

  • Premature Crystallization: If crystals form during a hot filtration step, product is lost. Fix: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is sufficiently pre-heated with hot solvent before filtering your solution.[10]

  • Improper Washing: Washing the final crystals with room-temperature or warm solvent will dissolve a portion of your purified product. Fix: Always use a minimal amount of ice-cold solvent for the washing step.[10]

Q: No crystals have formed, even after the solution has cooled in an ice bath. What should I do?

Causality: The solution is likely supersaturated, a metastable state where the compound remains dissolved even though its concentration is above its normal solubility limit.[11] Crystallization requires a nucleation event to begin.

Solutions to Induce Crystallization:

  • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a clean glass rod. The microscopic scratches on the glass provide a rough surface that can serve as a nucleation site for crystal growth.[3][11]

  • Seeding: If you have a small, pure crystal of the target compound, add it to the supersaturated solution. This "seed" crystal provides a template for other molecules to deposit onto, initiating crystallization.[3][11]

  • Reduce Solvent Volume: Gently heat the solution to evaporate a small amount of the solvent, thereby increasing the concentration. Then, allow the solution to cool again.[10]

Section 5: Data & Workflow Visualization
Table 1: Properties of Recommended Recrystallization Solvents
SolventBoiling Point (°C)Relative PolarityDielectric ConstantNotes & Hazards
Ethanol 78.40.65424.5Flammable liquid and vapor.
Methanol 64.70.76232.7Toxic by ingestion and inhalation; Flammable.
Ethyl Acetate 77.10.2286.0Highly flammable liquid and vapor. Causes eye irritation.
Toluene 110.60.0992.4Flammable. Suspected of damaging fertility or the unborn child.
Heptane 98.40.0121.9Highly flammable. May be fatal if swallowed and enters airways.
Water 100.01.00080.1Non-flammable.

Data sourced from the Properties of Common Organic Solvents table.[13]

Diagram 1: Recrystallization Workflow and Troubleshooting Logic

Recrystallization_Workflow start_node Start: Crude Product process_node_1 1. Dissolve in minimum hot solvent start_node->process_node_1 Select Solvent(s) process_node process_node decision_node decision_node good_outcome_node good_outcome_node bad_outcome_node bad_outcome_node troubleshoot_node troubleshoot_node process_node_2 2. Cool Slowly to Room Temp process_node_1->process_node_2 process_node_3 3. Cool in Ice Bath process_node_2->process_node_3 decision_node_3 Oiled Out? process_node_2->decision_node_3 decision_node_1 Crystals Formed? process_node_3->decision_node_1 good_outcome_node_1 4. Filter, Wash with cold solvent, Dry decision_node_1->good_outcome_node_1 Yes bad_outcome_node_1 Supersaturation decision_node_1->bad_outcome_node_1 No decision_node_2 Good Yield? good_outcome_node_1->decision_node_2 good_outcome_node_2 Pure Product decision_node_2->good_outcome_node_2 Yes bad_outcome_node_2 Low Yield decision_node_2->bad_outcome_node_2 No troubleshoot_node_1 Induce Crystallization: - Scratch Flask - Add Seed Crystal bad_outcome_node_1->troubleshoot_node_1 troubleshoot_node_1->process_node_3 Re-cool troubleshoot_node_2 Review Protocol: - Used too much solvent? - Washed with warm solvent? bad_outcome_node_2->troubleshoot_node_2 troubleshoot_node_2->start_node Re-run decision_node_3->process_node_3 No bad_outcome_node_3 bad_outcome_node_3 decision_node_3->bad_outcome_node_3 Yes troubleshoot_node_3 Troubleshoot: - Re-heat to dissolve - Add more 'good' solvent - Cool slower bad_outcome_node_3->troubleshoot_node_3 troubleshoot_node_3->process_node_2 Re-cool

Caption: Decision workflow for recrystallization and troubleshooting.

References
  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Vertex AI Search.
  • US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • US6369271B1 - Process for preparing derivatives of biphenyl-2-carboxylic acid.
  • CA2364862C - Process for preparing derivatives of biphenyl-2-carboxylic acid.
  • US2809210A - Process for preparing biphenyl derivatives.
  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Vertex AI Search.
  • Recrystalliz
  • Recrystallization. University of California, Los Angeles.
  • Recrystallization.
  • SOP: CRYSTALLIZ
  • Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal.
  • Good solvent for recrystalizing 4-biphenyl carboxylic acid?. Reddit.
  • This compound | 69367-32-4. ChemicalBook.
  • CN103483186B - Synthesis method for 4,4'-biphenyldicarboxylic acid.
  • 4-N-OCTYLOXYBIPHENYL-4'-CARBOXYLIC ACID synthesis. ChemicalBook.
  • Recrystalliz
  • EP0240362B1 - Process for the preparation of 4'-hydroxybiphenyl-4-carboxylic acid.
  • Solubility Profile of 4'-Bromobiphenyl-2-carboxylic Acid: A Technical Guide. Benchchem.
  • Recrystallization (chemistry) | Chemistry | Research Starters. EBSCO.
  • Solubility of Organic Compounds. University of Calgary.
  • Recrystallization Definition, Principle & Purpose. PraxiLabs.
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
  • Technical Support Center: Recrystalliz
  • Properties of Common Organic Solvents. University of Minnesota.
  • The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. Journal of the Chemical Society C: Organic.

Sources

Preventing thermal decomposition of 4'-n-Decyloxybiphenyl-4-carboxylic acid during heating

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling and thermal processing of 4'-n-Decyloxybiphenyl-4-carboxylic acid (DBCA) .

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. DBCA is a highly valuable mesogen used in liquid crystal research and advanced material synthesis[1]. However, its rigid biphenyl core, flexible decyloxy tail, and polar carboxylic acid headgroup create competing vulnerabilities under thermal stress. This guide explores the causality behind DBCA degradation, provides self-validating troubleshooting protocols, and establishes rigorous standards for preserving molecular integrity during heating.

Section 1: Core Mechanisms of Thermal Degradation

To prevent decomposition, we must first understand the specific chemical bonds that fail under thermal stress.

Q: At what temperature does DBCA begin to degrade, and what are the primary chemical pathways? A: DBCA typically exhibits stable liquid crystalline (smectic/nematic) phases up to ~200°C[1]. However, beyond 250°C—or at significantly lower temperatures in the presence of catalysts or oxygen—the molecule undergoes three primary degradation pathways:

  • Catalytic Decarboxylation: The loss of the -COOH group as CO₂ gas.

  • Ether Cleavage: Homolytic or heterolytic cleavage of the C–O bond connecting the decyloxy chain to the biphenyl ring[2].

  • Auto-oxidation: Oxygen radical attack on the alkyl chain or ether oxygen, forming unstable hydroperoxides.

Q: Why does my sample degrade at 150°C when the literature states it is stable up to 250°C? A: This is almost always due to surface catalysis . Carboxylic acids form strongly bound carboxylates on transition metals (like copper, brass, or iron) even at room temperature. Upon heating, these metal-carboxylate complexes undergo a structural tilt that dramatically lowers the activation energy for CO₂ elimination, causing premature thermal decarboxylation[3]. For further mechanistic details, see 3[3].

Pathway DBCA 4'-n-Decyloxybiphenyl- 4-carboxylic acid O2 Presence of Oxygen (>150°C) DBCA->O2 Metal Metal Contact (e.g., Cu, Fe) DBCA->Metal HighHeat Excessive Heating (>250°C) DBCA->HighHeat Oxidation Auto-oxidation & Peroxide Formation O2->Oxidation Decarboxylation Catalytic Decarboxylation Metal->Decarboxylation HighHeat->Decarboxylation Cleavage C-O Ether Bond Cleavage HighHeat->Cleavage Result1 Discoloration Oxidation->Result1 Result2 CO2 Evolution Decarboxylation->Result2 Result3 Loss of LC Phase Cleavage->Result3

Fig 1: Primary thermal degradation pathways of DBCA and their observable experimental outcomes.

Section 2: Troubleshooting Guide

Symptom: The sample turns yellow or brown during the melt.

  • Cause: Oxidative degradation. At elevated temperatures, ambient oxygen attacks the decyloxy chain, forming conjugated byproducts that absorb visible light.

  • Resolution: Implement strict Schlenk line techniques to maintain an Argon atmosphere. Never heat DBCA in an open crucible if exceeding 150°C.

Symptom: Bubbling is observed in the isotropic liquid phase.

  • Cause: Evolution of CO₂ gas due to thermal decarboxylation[3].

  • Resolution: Ensure no trace heavy metals are present in your glassware or spatulas. Lower the maximum heating temperature and ensure the heating block is calibrated to prevent localized temperature spikes.

Symptom: Loss of liquid crystal mesophase behavior (clearing point depression) on subsequent heating cycles.

  • Cause: Impurities generated from partial C–O ether cleavage disrupt the precise molecular packing required for smectic/nematic phases[1]. Even a 1% degradation yield can drastically shift thermodynamic interaction parameters.

  • Resolution: Limit the time the sample spends in the isotropic phase. Use rapid, controlled cooling once the clearing point is reached.

Section 3: Standard Operating Procedure (SOP)

To ensure scientific integrity, every protocol must be a self-validating system . The following SOP dictates the controlled heating of DBCA while embedding verification steps to confirm the molecule's structural survival.

SOP: Controlled Heating and Phase Transition Analysis of DBCA
  • Objective: Safely transition DBCA through its mesophases to the isotropic liquid phase without inducing thermal decomposition.

Step 1: Vessel Passivation

  • Action: Wash a borosilicate glass Schlenk tube with 1M HCl, rinse with ultra-pure water, and dry at 120°C.

  • Causality: Trace metals from previous experiments or manufacturing act as catalysts, drastically lowering the activation energy for CO₂ elimination[3]. Acid washing passivates the glass.

Step 2: Atmospheric Control

  • Action: Load 50 mg of DBCA. Connect to a Schlenk line. Perform three vacuum/Argon backfill cycles (vacuum to <0.1 mbar for 5 mins, backfill with 99.999% Argon).

  • Causality: Removing ambient oxygen prevents the formation of hydroperoxides at the ether linkage during heating[2].

Step 3: Controlled Thermal Ramping

  • Action: Place the vessel in a programmable heating block. Ramp the temperature at exactly 5°C/min up to 220°C.

  • Causality: A slow, controlled ramp prevents localized superheating at the glass interface, which can trigger localized C–O ether bond cleavage.

Step 4: Self-Validation (The Feedback Loop)

  • In-situ Validation: Observe the melt. A successful, non-degraded transition yields a cloudy white fluid (liquid crystal phase) that turns completely transparent (isotropic) without gas evolution.

  • Post-heating Validation: Cool the sample and perform FTIR spectroscopy. The protocol is validated if the sharp C=O stretch at ~1680 cm⁻¹ and the C–O–C stretch at ~1250 cm⁻¹ remain identical to the unheated standard. If the C=O stretch is absent, decarboxylation occurred, indicating Step 1 or 2 failed.

SOP Prep 1. Passivate Glassware Purge 2. Argon Purge (Vacuum/Gas x3) Prep->Purge Remove Metals Heat 3. Ramp Heat (5°C/min) Purge->Heat Exclude O2 Validate 4. Validate (FTIR/DSC) Heat->Validate Prevent Shock Fail C=O peak missing? Decarboxylation Validate->Fail Self-Check

Fig 2: Self-validating workflow for the controlled heating of DBCA to prevent decomposition.

Section 4: Quantitative Data & Material Compatibility

To facilitate quick decision-making during experimental design, adhere to the thermal thresholds and material compatibilities outlined below.

ParameterSafe Operating LimitDegradation ThresholdIncompatible Materials
Temperature (Inert Argon) < 220°C> 250°CNone
Temperature (Ambient Air) < 150°C> 160°CNone
Crucible/Vessel Material Borosilicate, PTFE, AluminaN/ACopper, Iron, Brass, Bare Steel
Heating Rate 1 - 10 °C/min> 20 °C/min (Superheating)N/A
Vacuum Drying Temp 60 - 80°C> 100°C (Under Vacuum)N/A

References

  • Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. Physical Chemistry Chemical Physics (rsc.org).3

  • Investigation of thermodynamic properties of 4-decyloxybiphenyl-4'-carboxylic acid liquid crystal. Journal of Molecular Liquids (yildiz.edu.tr).1

  • Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids. PMC (nih.gov).2

Sources

Technical Support Center: Synthesis of 4'-n-Decyloxybiphenyl-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4'-n-Decyloxybiphenyl-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you optimize your synthetic yield and purity by explaining the causality behind experimental choices and providing validated protocols.

Introduction

This compound is a molecule of significant interest, particularly in the fields of liquid crystals and materials science. Its synthesis, while conceptually straightforward, presents several challenges where yields can be compromised. This guide focuses on the most common synthetic route: a Williamson ether synthesis to attach the decyloxy chain, often preceded or followed by the construction of the biphenyl core, typically via a Suzuki-Miyaura cross-coupling reaction. The carboxylic acid moiety is usually present on one of the starting materials or is generated by the hydrolysis of a nitrile or ester precursor.

Synthetic Pathway Overview

The most common and modular approach involves two key transformations. The order can sometimes be inverted, but Route A is frequently employed.

  • Route A: Williamson ether synthesis followed by hydrolysis of an ester or nitrile.

  • Route B: Suzuki-Miyaura coupling to form the biphenyl core, followed by etherification.

Below is a generalized workflow illustrating the synthetic strategy.

Synthetic_Workflow cluster_0 Route A: Etherification First cluster_1 Route B: Coupling First A_Start 4'-Hydroxybiphenyl-4-carbonitrile or Methyl 4'-hydroxybiphenyl-4-carboxylate A_Ether Williamson Ether Synthesis (1-Bromodecane, Base) A_Start->A_Ether A_Intermediate 4'-(Decyloxy)biphenyl-4-carbonitrile or Methyl 4'-(decyloxy)biphenyl-4-carboxylate A_Ether->A_Intermediate A_Hydrolysis Acid or Base Hydrolysis A_Intermediate->A_Hydrolysis A_Product This compound A_Hydrolysis->A_Product B_Start1 4-Bromophenol B_Coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base) B_Start1->B_Coupling B_Start2 4-Carboxyphenylboronic acid or 4-(Methoxycarbonyl)phenylboronic acid B_Start2->B_Coupling B_Intermediate 4'-Hydroxybiphenyl-4-carboxylic acid or its methyl ester B_Coupling->B_Intermediate B_Ether Williamson Ether Synthesis (1-Bromodecane, Base) B_Intermediate->B_Ether B_Product This compound B_Ether->B_Product

Caption: Common synthetic routes to the target molecule.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions you might encounter during your synthesis, followed by detailed, expert-backed answers.

Section 1: Issues in Williamson Ether Synthesis

The Williamson ether synthesis is a robust SN2 reaction used to form the ether linkage.[1][2] However, several factors can lead to suboptimal results.

Question 1: My reaction yield is very low, or I'm only recovering my starting phenol (4'-hydroxybiphenyl-4-carboxylic acid/ester). What's going wrong?

This is a common issue and almost always points to inefficient deprotonation of the phenolic hydroxyl group to form the nucleophilic phenoxide.

Causality & Solution:

  • Insufficient Base Strength: The acidity of the phenolic proton must be overcome by the base. While potassium carbonate (K₂CO₃) is often sufficient, a weaker base like sodium bicarbonate (NaHCO₃) may be inadequate.[3] Conversely, very strong bases like sodium hydride (NaH) can be used but may increase side reactions.[3]

  • Solvent Choice: Protic solvents (e.g., ethanol, water) can solvate the phenoxide ion, creating a shell around it and reducing its nucleophilicity.[2] This slows down the desired SN2 reaction. Polar aprotic solvents like DMF, DMSO, or acetonitrile are highly recommended as they do not solvate the nucleophile as strongly, accelerating the reaction.[2][4]

  • Presence of Water: The reaction should be conducted under anhydrous conditions. Any moisture will consume the base and protonate the generated phenoxide, quenching the reaction. Ensure your solvent and glassware are thoroughly dried.

Troubleshooting_Low_Yield_WES Start Low or No Product in Williamson Ether Synthesis CheckBase Is the base strong enough? (e.g., K₂CO₃, NaOH, NaH) Start->CheckBase CheckSolvent Is the solvent polar aprotic? (e.g., DMF, Acetonitrile) CheckBase->CheckSolvent Yes ChangeBase Action: Use a stronger base (e.g., switch from NaHCO₃ to K₂CO₃) CheckBase->ChangeBase No CheckConditions Are reaction time/temp sufficient? (Typically 50-100°C, 1-8h) CheckSolvent->CheckConditions Yes ChangeSolvent Action: Switch to DMF or Acetonitrile. Ensure anhydrous conditions. CheckSolvent->ChangeSolvent No Success Yield Optimized CheckConditions->Success Yes IncreaseTimeTemp Action: Increase temperature and/or reaction time. Monitor by TLC. CheckConditions->IncreaseTimeTemp No ChangeBase->Start ChangeSolvent->Start IncreaseTimeTemp->Start

Caption: Troubleshooting flowchart for low yield in Williamson ether synthesis.

Question 2: I'm seeing significant side products. How can I improve selectivity?

Side reactions are common and typically fall into two categories: elimination of the alkyl halide and C-alkylation of the phenoxide.[1][4]

Causality & Solution:

  • Elimination (E2) Reaction: Your alkylating agent, 1-bromodecane, is a primary alkyl halide, which strongly favors the SN2 pathway.[1][5] Elimination is more of a concern with secondary or tertiary alkyl halides, which should not be used.[3][4] If you suspect elimination, it might be due to excessively high temperatures. Try running the reaction at the lower end of the typical range (50-70°C).[2][4]

  • C-alkylation vs. O-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[1] The choice of solvent and counter-ion can influence this. Polar aprotic solvents (DMF, DMSO) generally favor the desired O-alkylation.[3]

Table 1: Base & Solvent Selection for Williamson Ether Synthesis

BaseSolventTemperature (°C)ProsCons
K₂CO₃Acetonitrile, DMF60-100Inexpensive, easy to handle, generally effective.May require longer reaction times.
NaOH/KOHEthanol/Water[6]RefluxStronger base, can be faster.Protic solvent can reduce nucleophilicity.[2]
NaHAnhydrous THF, DMF25-60Very effective for complete deprotonation.Highly reactive, requires strict anhydrous conditions.[3]

Question 3: Can I use a phase-transfer catalyst to improve my reaction?

Yes, using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) or 18-crown-6 can be highly effective, especially in industrial settings or when dealing with solubility issues between the aqueous base and the organic substrate.[1][7] The PTC helps shuttle the phenoxide ion from the aqueous/solid phase into the organic phase where the alkyl halide is, thereby accelerating the reaction.[1][7]

Section 2: Issues in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming the C-C bond of the biphenyl core, valued for its mild conditions and tolerance of functional groups.[8][9]

Question 4: My Suzuki coupling is inefficient, with a lot of unreacted starting materials.

Low coupling efficiency often points to problems with the catalyst or reaction conditions.

Causality & Solution:

  • Catalyst Inactivation: The palladium catalyst is the heart of the reaction. It can be inactivated by oxygen. It is critical to thoroughly degas your solvent and reaction mixture (e.g., by bubbling with argon or nitrogen for 15-30 minutes) and maintain an inert atmosphere throughout the reaction.[10]

  • Incorrect Base: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step. An aqueous solution of a base like Na₂CO₃ or K₂CO₃ is commonly used.[8][10][11] The choice and concentration are important; typically, 2-3 equivalents are used.

  • Hydrolytic Deboronylation: The arylboronic acid can be sensitive to hydrolysis, where the C-B bond is cleaved to give the corresponding arene. This is a common side reaction that consumes one of your starting materials.[12] Running the reaction at a slightly elevated temperature (e.g., 80-100°C) can help the rate of productive coupling outcompete deboronylation.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArylHalide Ar¹-Pd(II)-X      |     L₂ OxAdd->PdII_ArylHalide Transmetal Transmetalation PdII_ArylHalide->Transmetal PdII_Diaryl Ar¹-Pd(II)-Ar²      |     L₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar¹-Ar² (Biphenyl Product) RedElim->Product Boronic Ar²-B(OH)₂ Boronic->Transmetal Base Base (e.g., CO₃²⁻) Base->Transmetal ArylHalide Ar¹-X ArylHalide->OxAdd

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Section 3: Issues in Carboxylic Acid Formation

If your synthesis starts with a nitrile or ester precursor, the final step is hydrolysis.

Question 5: My hydrolysis of the nitrile/ester is incomplete. How can I drive it to completion?

Incomplete hydrolysis is usually a matter of reaction conditions. Both acid- and base-catalyzed methods are effective, but they require forcing conditions.[13][14]

Causality & Solution:

  • For Nitrile Hydrolysis: This is a two-stage process, first to an amide and then to the carboxylic acid.[14][15] It requires either a strong acid (e.g., aqueous H₂SO₄ or HCl) or a strong base (e.g., aqueous NaOH or KOH) and elevated temperatures, often refluxing for several hours.[13][16] If the reaction is stalled, increasing the reaction time or the concentration of the acid/base can help.

  • For Ester Saponification: This base-mediated hydrolysis is generally irreversible because the final step is an acid-base reaction between the carboxylic acid and the strong base (alkoxide) byproduct.[17] To ensure completion, use an excess of a strong base (NaOH or KOH) and heat (reflux) the reaction mixture.[18] The reaction progress can be monitored by the disappearance of the ester spot on a TLC plate.

Section 4: Purification and Characterization

Question 6: I'm having trouble purifying my final product. What is the best method?

This compound is a solid at room temperature, making recrystallization and acid-base extraction primary purification methods.

Causality & Solution:

  • Recrystallization: This is an excellent method for removing minor impurities. The key is finding a suitable solvent. Given the molecule's structure (a polar carboxylic acid head and a long nonpolar tail), a mixed solvent system is often effective. A good starting point is a mixture of a polar solvent where the compound is soluble when hot (like ethanol, methanol, or ethyl acetate) and a nonpolar solvent where it is insoluble when cold (like hexanes or water).[19][20][21] Experiment with small amounts to find the optimal solvent ratio.

  • Acid-Base Extraction: This technique is very effective for separating your carboxylic acid product from neutral or basic impurities.[22] Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., 1M NaOH). The carboxylate salt will move to the aqueous layer, leaving neutral impurities behind. Then, re-acidify the aqueous layer with a strong acid (e.g., 2M HCl) until the product precipitates out, which can then be collected by filtration.[10][22]

  • Column Chromatography: If recrystallization and extraction fail, silica gel column chromatography can be used. However, running carboxylic acids on silica can lead to streaking. This can be mitigated by adding a small amount of acetic acid or formic acid to the eluent system. For highly nonpolar impurities, reversed-phase (C18) chromatography is also an excellent option.[23]

Table 2: Purification Strategy Selection

Purification MethodWhen to UseKey Considerations
Acid-Base ExtractionTo remove neutral/basic impurities.Ensures separation based on the acidic functional group.[22]
RecrystallizationFor final polishing and removing closely related impurities.Solvent selection is critical.[19][21]
Column ChromatographyWhen other methods fail or for complex mixtures.Normal phase may require acidic modifier; reversed-phase is also effective.[23]

Detailed Experimental Protocols

Protocol 1: Williamson Ether Synthesis of Methyl 4'-(decyloxy)biphenyl-4-carboxylate

This protocol assumes you are starting from the methyl ester of 4'-hydroxybiphenyl-4-carboxylic acid.

  • Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add methyl 4'-hydroxybiphenyl-4-carboxylate (1.0 eq), potassium carbonate (K₂CO₃, 2.0-3.0 eq), and anhydrous N,N-dimethylformamide (DMF).

  • Reaction: Add 1-bromodecane (1.2-1.5 eq) to the stirring suspension.

  • Heating: Heat the reaction mixture to 80-90°C and stir for 4-12 hours. Monitor the reaction's progress by TLC, observing the disappearance of the starting phenol.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.[24] A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water and then with a cold, nonpolar solvent like hexanes to remove any excess 1-bromodecane.

  • Purification: The crude product can be further purified by recrystallization from a solvent like ethanol or methanol.

Protocol 2: Saponification to Yield the Carboxylic Acid
  • Setup: In a round-bottom flask, dissolve the crude methyl 4'-(decyloxy)biphenyl-4-carboxylate from the previous step in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide (NaOH).

  • Heating: Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.

  • Precipitation: Dilute the remaining aqueous solution with water and cool it in an ice bath. Slowly add concentrated hydrochloric acid (HCl) with vigorous stirring until the solution is acidic (pH ~2-3).[6][10] A thick white precipitate of the carboxylic acid will form.

  • Isolation & Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum. The product can be recrystallized from aqueous ethanol or another suitable solvent system for final purification.[19]

References
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • LS College. (2020, July 15). Williamson ether synthesis. Retrieved from [Link]

  • Diva-Portal.org. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Jakobsen, S., Wragg, D. S., & Lillerud, K. P. (2010). Biphenyl-4,4′-dicarboxylic acid N,N-dimethylformamide monosolvate. Acta Crystallographica Section E: Structure Reports Online, E66, o2209.
  • Ventura College Organic Chemistry Lab. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Suzuki reactions in novel liquids. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. Retrieved from [Link]

  • Organic Syntheses. (1998). Synthesis of unsymmetrical biaryls using a modified Suzuki cross-coupling: 4-Biphenylcarboxaldehyde. Org. Synth., 75, 53.
  • ACS Publications. (2003, July 26). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry.
  • Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Reddit. (2025, April 6). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. r/chemhelp. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
  • Organic Process Research & Development. (n.d.).
  • RSC Publishing. (n.d.). Static phase transfer catalysis for Williamson reactions. Retrieved from [Link]

  • Veranova. (2023, July 6). Understanding the Formation of Cocrystals in the Pharmaceutical Industry. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Saponification (Base Hydrolysis) of Organic Materials. Retrieved from [Link]

  • Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). CN103483186B - Synthesis method for 4,4'-biphenyldicarboxylic acid.
  • ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, June 6). Williamson Ether and Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2013, September 20). How can I purify carboxylic acid?. Retrieved from [Link]

  • Google Patents. (n.d.). EP0240362B1 - Process for the preparation of 4'-hydroxybiphenyl-4-carboxylic acid.
  • PMC. (n.d.). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Saponification of Esters. Retrieved from [Link]

  • Google Patents. (n.d.). US3775450A - Process for purification of carboxylic acids.
  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • YouTube. (2025, January 11). Saponification Reaction of Esters. Retrieved from [Link]

  • Pearson. (n.d.). Saponification Practice Problems. Retrieved from [Link]

  • KIU. (n.d.). Saponification Process and Soap Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Resolving Phase Separation in 4'-n-Decyloxybiphenyl-4-carboxylic Acid Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Center for liquid crystal (LC) formulations. This guide is specifically engineered for researchers and formulation scientists dealing with phase separation issues in mixtures containing 4'-n-Decyloxybiphenyl-4-carboxylic acid (10OBC) .

As a mesogen known for exhibiting highly ordered Smectic C (SmC) and Smectic A (SmA) phases[1], 10OBC presents unique thermodynamic challenges when blended with nematic LCs, polymers, or isotropic solvents. This guide synthesizes field-proven methodologies, thermodynamic theory, and self-validating protocols to help you achieve stable, homogeneous mixtures.

The Core Mechanisms of 10OBC Phase Separation

To troubleshoot effectively, we must first understand the causality of demixing. 10OBC consists of a rigid biphenyl core, a long decyloxy tail (


), and a terminal carboxylic acid group.

The Dimerization Effect: In non-polar matrices, the carboxylic acid groups of 10OBC form hydrogen-bonded dimers. This effectively doubles the molecular aspect ratio, creating a massive thermodynamic drive toward smectic layering (positional order). When mixed with nematic or isotropic components that only possess orientational order, the system minimizes its free energy by expelling the non-layered components, leading to phase separation[2].

Depending on your cooling rate, this separation follows one of two pathways: Nucleation and Growth (Binodal) or Spontaneous Demixing (Spinodal)[3].

G Isotropic Isotropic Mixture (T > T_clear) Cooling Thermal Quench (Cooling Rate Control) Isotropic->Cooling Binodal Binodal Region (Nucleation & Growth) Cooling->Binodal Slow Cooling (<1°C/min) Spinodal Spinodal Region (Spontaneous Demixing) Cooling->Spinodal Rapid Quench (>10°C/min) Smectic Smectic C/A Phase (10OBC-rich domain) Binodal->Smectic Secondary Secondary Phase (Nematic/Isotropic domain) Binodal->Secondary Spinodal->Smectic Spinodal->Secondary

Figure 1: Thermodynamic and kinetic pathways governing phase separation in 10OBC mixtures.

Troubleshooting Guides & Experimental Protocols

Protocol A: Overcoming Smectic-Nematic Demixing via Homologous Doping

Causality: The Flory-Huggins interaction parameter (


) between the highly ordered 10OBC smectic layers and a nematic host is often too high[4]. By introducing a structural analog with a shorter chain (e.g., 4'-n-hexyloxybiphenyl-4-carboxylic acid) or a bent-core mesogen, you disrupt the strict smectic layer packing. This increases the entropy of mixing without destroying the overall liquid crystalline nature.

Step-by-Step Methodology:

  • Calculate Ratios: Determine the molar ratio of 10OBC to your host matrix.

  • Dopant Introduction: Add 5–15 mol% of a shorter-chain homologous compatibilizer (e.g., 6OBC or 8OBC) relative to the 10OBC concentration.

  • Thermal Erasure: Heat the mixture to at least 15°C above the isotropic clearing point (

    
    ). Scientific Insight: This ensures the complete dissolution of cybotactic groups (residual smectic clusters) that act as nucleation sites for premature phase separation.
    
  • Homogenization: Vortex mix for 5 minutes, followed by bath sonication at

    
     for 15 minutes.
    
  • Controlled Cooling: Cool the mixture at a strict rate of 0.5°C/min down to the target operating temperature.

  • Self-Validation Step: Observe the cell under Cross-Polarized Optical Microscopy (POM). A successful compatibilization will yield a uniform focal-conic (SmA/SmC) or schlieren texture without macroscopic dark isotropic droplets or distinct phase boundaries.

Protocol B: Suppressing Macroscopic Demixing via Kinetic Trapping

Causality: Macroscopic phase separation requires time for domains to nucleate and grow. If thermodynamic miscibility cannot be achieved, you can kinetically trap the mixture by rapidly quenching it past the phase separation envelope into a highly viscous or glassy state.

Step-by-Step Methodology:

  • Isotropic Preparation: Heat the 10OBC mixture in a sealed vial to 150°C (or 10°C above the mixture's

    
    ).
    
  • Cell Pre-heating: Pre-heat your experimental cell (e.g., ITO-coated glass) to the exact same isotropic temperature to prevent shock-cooling during capillary filling.

  • Capillary Action: Fill the cell via capillary action while maintaining the temperature.

  • Thermal Quench: Transfer the cell immediately to a Peltier cooler or liquid nitrogen cold stage. Quench at a rate of >20°C/min down to the target mesophase temperature.

  • Self-Validation Step: Perform Differential Scanning Calorimetry (DSC) on a sister sample quenched under identical conditions. The absence of a secondary endothermic melting peak confirms that macroscopic phase separation has been successfully suppressed[4].

Quantitative Diagnostics Data

Use the following matrix to quickly identify and resolve your specific phase separation phenotype.

Table 1: Troubleshooting Matrix for 10OBC Phase Separation

Observation under POMPrimary CauseThermodynamic/Kinetic DriverRecommended ActionExpected Outcome
Large (>10 µm) opaque droplets during cooling Binodal nucleationSlow cooling rate allowing extensive domain growth.Increase cooling rate (>10°C/min) to induce kinetic trapping.Sub-optical domains (<400 nm); optically clear film.
Bicontinuous "worm-like" network Spinodal decompositionRapid quench into the unstable region of the phase diagram.Anneal at

for 2 hours before cooling to SmC.
Coarsening into a uniform, single-phase morphology.
Precipitation/Crystallization at room temp Exceeding solubility limitEnthalpy of mixing (

) is too highly positive[4].
Replace 10% of 10OBC with a branched-chain derivative.Depression of the crystallization temperature by 15-20°C.
Cloudiness immediately below

Isotropic ImmiscibilitySevere chemical incompatibility (e.g., highly polar matrix).Adjust matrix using Hansen Solubility Parameters.Single, clear isotropic phase prior to LC transition.

Advanced Diagnostics Workflow

When encountering an unknown phase separation issue, follow this logical decision tree to isolate the root cause.

G2 Start Observe Cloudiness/Demixing in 10OBC Mixture CheckTemp Is T < T_clear? Start->CheckTemp YesTemp Mesophase Separation (Smectic vs Nematic) CheckTemp->YesTemp Yes NoTemp Isotropic Immiscibility (Chemical Incompatibility) CheckTemp->NoTemp No Action1 Add Homologous Compatibilizer (e.g., 8OBC) YesTemp->Action1 Optimize Optimize Cooling Kinetics (Annealing at T_nematic) YesTemp->Optimize Action2 Adjust Co-solvent / Matrix (Hansen Solubility Match) NoTemp->Action2

Figure 2: Diagnostic decision tree for identifying and resolving 10OBC phase separation.

Frequently Asked Questions (FAQs)

Q: Why does my mixture containing 10OBC turn completely opaque at the isotropic-to-mesophase transition? A: This is classic isotropic-smectic phase separation. 10OBC strongly prefers to form layered Smectic A/C structures. If your host matrix is nematic, the transition from Isotropic


 Smectic + Nematic forces the system to demix because the nematic host cannot accommodate the rigid layer spacing of the 10OBC dimers[2]. You must either compatibilize the mixture (Protocol A) or kinetically trap it (Protocol B).

Q: Can I use solvent evaporation (e.g., dissolving in chloroform and drying) to mix 10OBC with a polymer matrix for PDLCs? A: It is highly discouraged without subsequent thermal treatment. Solvent evaporation often leads to concentration gradients. As the solvent evaporates, 10OBC will hit its solubility limit and crystallize out of the polymer matrix prematurely. Always follow solvent casting with a thermal cycle: heat the dried film above the


 of 10OBC, then quench it to lock in the dispersion.

Q: How do I distinguish between spinodal decomposition and nucleation/growth in my POM? A: Look at the morphology and the timeline. Nucleation and growth (Binodal) appears as distinct, isolated circular droplets that grow larger over time. Spinodal decomposition appears instantaneously across the entire sample as an interconnected, bicontinuous "worm-like" or zigzag network[3] that eventually coarsens.

References

  • Some Effects of Small Changes in Molecular Framework on the Incidence of Smectic C and Other Smectic Liquid Crystal Phases in Esters Taylor & Francis Online
  • Phase transition dynamics in liquid crystals Kyoto University Research Inform
  • Phase Equilibria of a Nematic and Smectic-A Mixture IdeaExchange@UAkron
  • A Calorimetric Study of Phase Separation in Liquid Crystal/Matrix Systems: Determination of the Excess Specific He

Sources

Troubleshooting esterification reactions of sterically hindered biphenyl acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Esterification of Ortho-Substituted Biphenyl Carboxylic Acids Ticket ID: #STERIC-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Diagnostic Overview: Why Standard Methods Fail

User Query: "I tried refluxing my 2,6-substituted biphenyl acid in methanol with sulfuric acid (Fischer esterification), but I recovered 98% starting material. What is happening?"

Root Cause Analysis: You are encountering the "Ortho Effect" (Steric Inhibition of Resonance). In biphenyl acids where the carboxylic acid is ortho-substituted (or flanked by the other phenyl ring), the carbonyl group is forced out of planarity with the aromatic ring.

  • Steric Shielding: The bulky ortho-groups (phenyl ring + substituents) physically block the nucleophile (alcohol) from attacking the carbonyl carbon to form the required tetrahedral intermediate.

  • Electronic Deactivation: The lack of planarity prevents resonance stabilization of the intermediate cation.

The Solution: You must abandon thermodynamic control (Fischer) and utilize Kinetic Activation (Yamaguchi) or Nucleophilic Substitution (Alkylation).

Decision Matrix: Select Your Protocol

Before proceeding, identify your substrate constraints using this logic flow:

EsterificationDecision Start Start: Analyze Substrate IsMethyl Target: Methyl Ester? Start->IsMethyl IsBaseSensitive Is Substrate Base Sensitive? IsMethyl->IsBaseSensitive No TMS Protocol C: TMS-Diazomethane IsMethyl->TMS Yes IsAcidSensitive Is Substrate Acid Sensitive? Alkylation Protocol B: Cs2CO3 Alkylation IsAcidSensitive->Alkylation Yes (Mild Base) Yamaguchi Protocol A: Yamaguchi Esterification IsAcidSensitive->Yamaguchi No (Robust) IsBaseSensitive->IsAcidSensitive No Steglich Steglich (Not Recommended for Hindered Acids) IsBaseSensitive->Steglich Yes (Risk of Racemization)

Figure 1: Decision tree for selecting the optimal esterification method based on substrate sensitivity and target ester type.

Tier 2 Support: Validated Protocols

Protocol A: The Yamaguchi Esterification (The Gold Standard)

Best For: Complex alcohols, valuable substrates, and extremely hindered acids (e.g., 2,6,2'-substituted biphenyls).[1] Mechanism: Uses 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride.[1][2][3] The aliphatic/hindered nature of the reagent forces the nucleophilic catalyst (DMAP) to attack the substrate carbonyl, forming a highly reactive acyl-pyridinium species.

Reagents:

  • TCBC: 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent)[1][2][3][4]

  • Et3N: Triethylamine (Neutralizes HCl)[5]

  • DMAP: 4-Dimethylaminopyridine (Nucleophilic catalyst)[6]

  • Solvent: Toluene (Preferred) or THF.[1]

Step-by-Step Workflow:

  • Mixed Anhydride Formation: Dissolve the biphenyl acid (1.0 equiv) and Et3N (1.5 equiv) in anhydrous Toluene. Add TCBC (1.1 equiv) dropwise.[1] Stir at RT for 1-2 hours.[1] Checkpoint: A white precipitate (Et3N[1]·HCl) should form.

  • Solvent Swap (Critical): Remove Toluene/excess Et3N in vacuo.[1] Re-dissolve the residue in fresh anhydrous Toluene. Why? Excess Et3N can inhibit the DMAP catalysis.

  • Esterification: Add the Alcohol (1.0–1.2 equiv) and DMAP (1.5–2.0 equiv).

  • Reaction: Stir at RT. If no reaction after 4 hours, heat to 60°C.

  • Workup: Quench with saturated NaHCO3. Extract with EtOAc.[1]

Mechanism Visualization:

YamaguchiMech Acid Hindered Acid (R-COOH) MixedAnh Mixed Anhydride (Intermediate) Acid->MixedAnh + TCBC / Et3N TCBC Yamaguchi Reagent (TCBC) AcylPy Acyl-Pyridinium (Activated Species) MixedAnh->AcylPy + DMAP (Regioselective) DMAP DMAP Attack Product Final Ester (R-COOR') AcylPy->Product + Alcohol

Figure 2: The Yamaguchi mechanism relies on the regioselective attack of DMAP on the mixed anhydride.

Protocol B: Cesium Carbonate Alkylation (The "Backdoor" Bypass)

Best For: Methyl, Ethyl, Benzyl, or Allyl esters.[1] Logic: Instead of attacking the hindered carbonyl (Front Door), we deprotonate the acid to form a carboxylate, which then attacks an alkyl halide (Back Door). Sterics at the carbonyl become irrelevant.

Reagents:

  • Base: Cs2CO3 (Cesium Carbonate) - 1.5 to 2.0 equiv.[1]

  • Electrophile: Alkyl Iodide (MeI, EtI, BnBr) - 1.5 to 2.0 equiv.[1]

  • Solvent: DMF (Dimethylformamide).[1][7]

Step-by-Step Workflow:

  • Deprotonation: Dissolve biphenyl acid (1.0 equiv) in DMF (0.2 M). Add Cs2CO3 (1.5 equiv).[1] Stir for 30 mins at RT.[1]

  • Alkylation: Add Alkyl Iodide (1.5 equiv).

  • Reaction: Stir at RT for 2–12 hours.

  • Workup: Dilute with water (5x volume) to dissolve DMF/Salts. Extract with Et2O or EtOAc.[1]

Why Cs2CO3? The "Cesium Effect."[7] The large ionic radius of Cesium creates a "naked" carboxylate anion in DMF, significantly increasing its nucleophilicity compared to Sodium or Potassium salts [1, 2].[1]

Troubleshooting & FAQ (Tier 3 Support)

Comparative Data: Method Efficacy
MethodSteric ToleranceRisk of RacemizationByproductsRec.[1][4] for Biphenyls?
Fischer (H2SO4) Very LowLowNoneNO
Steglich (DCC) LowHighN-Acylurea (Urea)NO
Yamaguchi High ModerateTrichlorobenzoic acidYES
Cs2CO3 Alkylation Very High Low*Inorganic saltsYES

*Low risk unless the alpha-carbon is extremely acidic.

Common Failure Modes

Q: I used DCC/DMAP (Steglich) and isolated a stable white solid that isn't my ester. What is it? A: You isolated the N-acylurea .

  • Cause: In hindered systems, the reaction between the alcohol and the O-acylisourea intermediate is slow. This allows the intermediate to undergo a 1,3-rearrangement to form the thermodynamically stable (and useless) N-acylurea [3].

  • Fix: Switch to Protocol A (Yamaguchi).[1]

Q: My Yamaguchi reaction stalled at the Mixed Anhydride stage. A: This usually indicates insufficient DMAP or "poisoning" by HCl.

  • Fix: Ensure you used stoichiometric DMAP (not catalytic).[1] For hindered substrates, the acyl-pyridinium formation is the rate-determining step. You need a full equivalent of DMAP to drive the equilibrium [4].

Q: I need a methyl ester but want to avoid the toxicity of Diazomethane. A: Use TMS-Diazomethane (Trimethylsilyldiazomethane).

  • Protocol: Add TMS-Diazomethane (2.0M in hexanes) dropwise to a solution of acid in Toluene/MeOH (3:2) until a yellow color persists.[1] Quench with acetic acid. It is safer than diazomethane but still requires a fume hood [5].[1]

References

  • Kruizinga, W. H., Strijtveen, B., & Kellogg, R. M. (1981).[1] Cesium carboxylates in dimethylformamide. Reagents for the introduction of the ester group.[3][8][9][10][11][12][13][14][15] The Journal of Organic Chemistry, 46(21), 4321–4323. Link[1]

  • Pfeffer, P. E., Silbert, L. S., & Kinsel, E. (1972).[1] Steric effects in the esterification of carboxylic acids with alkyl halides. Tetrahedron Letters, 13(12), 1163–1166.[1] Link

  • Neises, B., & Steglich, W. (1978).[1] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[1] Link[1]

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[1][2] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[1][2][11] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. Link[1]

  • Hashimoto, N., Aoyama, T., & Shioiri, T. (1981).[1] New methods and reagents in organic synthesis.[1][3][4][6][10][11] 14. A simple efficient preparation of methyl esters with trimethylsilyldiazomethane (TMSCHN2) and its application to the gas chromatographic analysis of fatty acids. Chemical and Pharmaceutical Bulletin, 29(5), 1475-1478.[1] Link

Sources

Minimizing aggregation of 4'-n-Decyloxybiphenyl-4-carboxylic acid in spectroscopic analysis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Spectroscopy of Liquid Crystal Precursors Subject: Minimizing Aggregation of 4'-n-Decyloxybiphenyl-4-carboxylic Acid (DBCA) Ticket ID: #DBCA-SPEC-001 Responder: Dr. A. Vance, Senior Application Scientist

Introduction: The Amphiphilic Challenge

Welcome to the Technical Support Center. You are likely encountering inconsistent spectroscopic data—broadened NMR peaks, non-linear Beer-Lambert plots in UV-Vis, or precipitation in non-polar solvents.

The Root Cause: this compound (DBCA) is a classic "frustrated" amphiphile. It possesses two competing aggregation drivers:[1]

  • The Head Group (Carboxylic Acid): Forms strong, cyclic hydrogen-bonded dimers (

    
    ) in non-polar solvents.
    
  • The Tail & Core (Decyloxy-Biphenyl): The rigid aromatic core drives

    
     stacking, while the long alkyl chain (
    
    
    
    ) drives Van der Waals aggregation, particularly in polar solvents.

To obtain clean spectroscopic data, you must disrupt both mechanisms simultaneously without inducing precipitation. This guide details how to achieve the monomeric state.

Diagnostic Triage: Is My Sample Aggregated?

Before altering your protocol, confirm the type of aggregation using this diagnostic matrix.

A. UV-Vis Spectroscopy Diagnostics
  • Symptom: Deviation from linearity in Beer-Lambert plots (Absorbance vs. Concentration).

  • Spectral Signature:

    • H-Aggregates (Side-by-Side): Look for a hypsochromic (blue) shift and band broadening. If the

      
       shifts from ~290 nm to ~280 nm as concentration increases, you have 
      
      
      
      stacking.
    • J-Aggregates (Head-to-Tail): Look for a bathochromic (red) shift and band narrowing (less common for this molecule in solution, more common in films).

B. NMR Spectroscopy Diagnostics ( H)
  • Symptom: Disappearing or broad peaks.[2]

  • Key Indicator (-COOH Proton):

    • Monomer: Sharp singlet at 10–13 ppm (solvent dependent).

    • Dimer/Aggregate: Extremely broad hump or completely invisible due to rapid exchange and T2 relaxation shortening.

  • Secondary Indicator (Aromatic Protons):

    • Broadening of the biphenyl doublets indicates restricted rotation due to stacking.

C. Diagnostic Decision Tree

DiagnosticTree Start Start: Observed Anomaly Method Select Method Start->Method UV UV-Vis Analysis Method->UV NMR NMR Analysis Method->NMR BeerLaw Check Beer-Lambert (Serial Dilution) UV->BeerLaw AcidPeak Check -COOH Peak (10-13 ppm) NMR->AcidPeak Linear Linear Response? (R² > 0.99) BeerLaw->Linear Yes Yes Linear->Yes No No Linear->No BlueShift Blue Shift + Broadening? BlueShift->Yes BlueShift->No Sharp Sharp Singlet? AcidPeak->Sharp Broad Broad/Invisible? AcidPeak->Broad Sharp->Yes Broad->Yes Monomer State: Monomer (Protocol OK) PiStack State: H-Aggregate (Solvent too Polar) Dimer State: Cyclic Dimer (Solvent too Non-Polar) Yes->Monomer Yes->Monomer Yes->PiStack Yes->Dimer No->BlueShift No->Dimer

Caption: Diagnostic logic flow to distinguish between monomeric species, H-aggregates (


-stacking), and hydrogen-bonded dimers.

Solvent & Environment Optimization

You cannot rely on "standard" solvents. You must select a solvent that solvates the hydrophobic tail and disrupts the hydrophilic head.

Solvent Selection Guide
Solvent ClassExamplesSuitabilityMechanism of Action
Non-Polar Hexane, Benzene, CCl

AVOID Promotes strong carboxylic acid dimerization (Cyclic dimers). Poor solubility for the acid head.
Polar Aprotic THF , DMSO IDEAL Strong H-bond acceptors disrupt acid dimers. Good solubility for the biphenyl core.
Polar Protic Methanol, EthanolPOOR High polarity forces hydrophobic tails together (hydrophobic effect), causing precipitation or stacking.
Chlorinated Chloroform (CDCl

), DCM
CAUTION Good solubility, but promotes dimerization unless "doped" (see below).
The "Doping" Strategy (Recommended for NMR)

If you must use a non-polar solvent (e.g., for solubility reasons or specific spectral windows), you can "dope" the solvent to break dimers without changing the bulk polarity significantly.

  • Protocol: Add 1-5%

    
    -Methanol or 
    
    
    
    -DMSO to your CDCl
    
    
    sample.
  • Result: The dopant molecules competitively H-bond with the carboxylic acid, breaking the cyclic dimer into solvated monomers.

Step-by-Step Experimental Protocols

Protocol A: Validating Monomeric State via UV-Vis (Serial Dilution)

Objective: Determine the "Critical Aggregation Concentration" (CAC) for your specific solvent system.

  • Stock Preparation: Prepare a

    
     M stock solution of DBCA in THF (tetrahydrofuran). Note: THF is preferred over alcohols to prevent hydrophobic collapse.
    
  • Dilution Series: Create 5 dilutions ranging from

    
     M to 
    
    
    
    M.
  • Measurement:

    • Use quartz cuvettes (glass absorbs UV).

    • Record spectra from 220 nm to 400 nm.

  • Data Analysis:

    • Plot Absorbance (

      
       nm) vs. Concentration.
      
    • Calculate the Molar Extinction Coefficient (

      
      ) for each point (
      
      
      
      ).
    • Pass Criteria:

      
       remains constant (
      
      
      
      ) across the range.
    • Fail Criteria:

      
       decreases as concentration increases (Hypochromicity = Aggregation).
      
Protocol B: Breaking Aggregates in NMR

Objective: Sharpen the -COOH proton signal.

  • Initial Scan: Dissolve 5 mg DBCA in 0.6 mL CDCl

    
    . Run standard proton sequence (16 scans).
    
  • Assessment: Check 10-13 ppm region. If peak is broad/absent:

  • Titration:

    • Add 10

      
      L of DMSO-
      
      
      
      directly to the NMR tube.
    • Shake vigorously (vortex).

    • Re-run spectrum.[3]

  • Loop: Repeat addition until the -COOH peak sharpens into a defined singlet.

  • Temperature: If broadening persists, heat the probe to 313 K (40°C) to increase molecular tumbling and break weak aggregates.

Mechanistic Visualization

Understanding the equilibrium is crucial for troubleshooting. The diagram below illustrates the competition between the solvent and the DBCA molecules.

AggregationMechanism Monomer Monomer (Active Species) Dimer Cyclic Dimer (H-Bond Driven) Monomer->Dimer Promoted by Stack Pi-Stack/Micelle (Tail Driven) Monomer->Stack Promoted by Dimer->Monomer Disrupted by Stack->Monomer Disrupted by SolventNP Non-Polar Solvent (Chloroform/Hexane) SolventNP->Dimer Stabilizes SolventP Polar Solvent (Water/MeOH) SolventP->Stack Hydrophobic Effect SolventH H-Bond Acceptor (DMSO/THF) SolventH->Monomer Stabilizes Head

Caption: Equilibrium dynamics of DBCA. Non-polar solvents drive dimerization; polar protic solvents drive stacking. H-bond acceptors (THF/DMSO) stabilize the monomer.

Frequently Asked Questions (FAQs)

Q: Why does my sample precipitate in Methanol even though it's polar? A: This is the "Hydrophobic Effect." While the carboxylic acid head loves methanol, the large decyloxy-biphenyl tail (


) is highly hydrophobic. In methanol, the energetic cost of solvating the tail is too high, forcing the tails to aggregate and precipitate. Use THF  or Ethyl Acetate  instead [1].

Q: Can I use heat to break the aggregates? A: Yes. Aggregation is exothermic (bond forming). Increasing temperature shifts the equilibrium toward the monomer. For UV-Vis, use a temperature-controlled cell holder set to 40-50°C. For NMR, variable temperature (VT) experiments are standard for sharpening peaks of liquid crystal precursors [2].

Q: What is the safe concentration limit for UV-Vis? A: For biphenyl carboxylic acids, aggregation often onsets above


 M. We recommend working in the 

M to

M range. Always validate with a dilution curve (Protocol A) [3].

Q: I see a peak at 1710 cm


 in IR. Is this the monomer? 
A:  Likely not. In solid state or concentrated solution, carboxylic acids exist almost exclusively as dimers, absorbing at ~1710 cm

. The monomeric C=O stretch (free) typically appears higher, around 1760 cm

. To see the monomer in IR, you would need a very dilute solution in a non-H-bonding solvent, which is often impractical [4].

References

  • BenchChem. (2025). Solubility Profile of 4'-Bromobiphenyl-2-carboxylic Acid (Analogous Structure Analysis). BenchChem Technical Guides. Link

  • LibreTexts Chemistry. (2023). Spectroscopy of Carboxylic Acids. Chemistry LibreTexts. Link

  • MDPI. (2023). Combining UV-Vis and Resonance Raman Spectroscopy to Characterize Molecular Aggregation. Molecules. Link

  • Spectroscopy Online. (2018). The C=O[2][4][5][6][7] Bond, Part III: Carboxylic Acids.[3][8] Spectroscopy. Link

Sources

Controlling domain size in 4'-n-Decyloxybiphenyl-4-carboxylic acid thin films

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Controlling Domain Size and Morphology in Thin Films

Welcome to the technical support center for 4'-n-Decyloxybiphenyl-4-carboxylic acid (DBA) thin-film preparation. This guide is designed for researchers, materials scientists, and professionals in drug development who are working with DBA and related liquid crystalline materials. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

This document provides detailed, field-tested insights into controlling the self-assembly of DBA, a process critical for applications ranging from organic electronics to advanced sensor development. We will explore common challenges and provide robust, step-by-step solutions.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the DBA system.

Q1: What is this compound (DBA) and why is its domain size important?

DBA is a calamitic (rod-shaped) liquid crystal molecule. It consists of a rigid biphenyl core, a flexible decyloxy aliphatic tail, and a carboxylic acid head group. This amphiphilic structure is key to its self-assembly properties. The carboxylic acid groups of two DBA molecules form strong, directional hydrogen bonds, creating a stable dimer. These dimers then self-assemble into larger, ordered structures, typically lamellar (smectic) phases.

Controlling the size of these ordered crystalline domains in a thin film is paramount. Larger, more uniform domains with fewer grain boundaries are crucial for optimizing properties like charge transport in organic field-effect transistors (OFETs) or ensuring consistent surface properties for sensor applications.[1][2]

Q2: What are the primary experimental factors that control DBA domain size?

The final morphology of a DBA thin film is a result of a delicate interplay between thermodynamics and kinetics. The primary factors you can control are:

  • Solvent System: The choice of solvent for both spin-coating and subsequent annealing dictates solubility, evaporation rate, and molecular interactions during film formation.[2]

  • Deposition Method: Techniques like spin-coating rapidly remove solvent, often trapping the molecules in a kinetically-arrested, disordered state. The parameters (spin speed, acceleration, time) are critical.

  • Post-Deposition Annealing: This is the most critical step for achieving large domains. Solvent Vapor Annealing (SVA) is generally more effective than thermal annealing for molecules like DBA because it enhances molecular mobility at lower temperatures, preventing thermal degradation.[3][4]

  • Substrate Preparation: The surface energy and cleanliness of the substrate (e.g., Silicon, Glass, Mica) directly influence film wetting, nucleation, and molecular orientation.

  • Environmental Conditions: Ambient humidity and temperature can significantly and often unexpectedly alter the self-assembly process.[5][6]

Q3: How does the molecular structure of DBA drive self-assembly?

The self-assembly is a hierarchical process driven by non-covalent interactions.

  • Primary Interaction (Dimerization): The strongest and most directional interaction is the hydrogen bonding between the carboxylic acid groups of two DBA molecules. This forms a highly stable, centrosymmetric dimer, which is the fundamental building block of the crystal structure.[7][8]

  • Secondary Interactions (Stacking): These dimers then stack via weaker van der Waals forces between the biphenyl cores and the aliphatic tails. This stacking leads to the formation of the extended lamellar structures characteristic of the smectic liquid crystal phase.

The diagram below illustrates this hierarchical assembly.

cluster_0 Molecular Level cluster_1 Primary Assembly cluster_2 Secondary Assembly DBA1 DBA Molecule (Hydrophilic Head + Hydrophobic Tail) Dimer Hydrogen-Bonded Dimer The fundamental, highly stable building block formed via -COOH interactions. DBA1->Dimer:head Hydrogen Bonding DBA2 DBA Molecule DBA2->Dimer:head Hydrogen Bonding Lamellar Lamellar Structure (Domain) Dimers stack via van der Waals forces to form large, ordered crystalline domains. Dimer->Lamellar:head van der Waals Stacking

Caption: Hierarchical self-assembly of DBA molecules.

Core Experimental Workflow: A Starting Point

This section provides a baseline protocol for fabricating DBA thin films. Use this as a starting point, and refer to the Troubleshooting Guide to optimize for your specific needs.

Step-by-Step Protocol
  • Substrate Cleaning (Critical Step):

    • Sonication: Sequentially sonicate the silicon wafer substrates in baths of acetone, then isopropanol (IPA) for 15 minutes each.

    • Drying: Dry the substrates under a stream of high-purity nitrogen gas.

    • Surface Activation: Treat the substrates with UV-Ozone or an Oxygen Plasma Asher for 5-10 minutes to remove residual organic contaminants and create a uniform, high-energy hydrophilic surface (SiO₂).

  • Solution Preparation:

    • Prepare a 0.1 to 0.5 wt% solution of DBA in a suitable solvent (e.g., Chloroform, Toluene, or a mixture).

    • Ensure the DBA is fully dissolved, using gentle heating (40-50°C) if necessary. Allow the solution to cool to room temperature before use.

  • Spin-Coating:

    • Place the cleaned substrate on the spin-coater chuck.

    • Dispense a small amount of the DBA solution to cover ~75% of the substrate surface.

    • Spin-coat using a two-stage program:

      • Stage 1 (Spread): 500 rpm for 10 seconds.

      • Stage 2 (Thinning): 2000-4000 rpm for 60 seconds.

    • Causality: The rapid solvent evaporation during the thinning stage often results in a kinetically trapped, amorphous, or microcrystalline film. This is the precursor state for domain growth.

  • Solvent Vapor Annealing (SVA):

    • Place the spin-coated substrate in a sealed annealing chamber (a glass petri dish with a lid works for basic setups).

    • Place a small vial containing 1-2 mL of the annealing solvent (e.g., Chloroform or THF) inside the chamber, next to the substrate. Do not let the liquid touch the substrate.

    • Seal the chamber and leave it undisturbed at a constant temperature for 1-24 hours.

    • Causality: The solvent vapor plasticizes the thin film, increasing the mobility of the DBA molecules.[3] This allows them to overcome kinetic barriers and rearrange into larger, thermodynamically favorable crystalline domains.[9][10]

  • Film Characterization:

    • Remove the substrate and allow any residual solvent to evaporate.

    • Characterize the film morphology using Atomic Force Microscopy (AFM) or Polarized Optical Microscopy (POM) to measure domain size, shape, and uniformity.

Workflow Visualization

sub sub A 1. Substrate Cleaning (Sonication & Plasma) C 3. Spin-Coating (2000 rpm, 60s) A->C B 2. Solution Preparation (0.5 wt% DBA in Chloroform) B->C D Initial Film (Amorphous or Microcrystalline) C->D Kinetic Trapping E 4. Solvent Vapor Annealing (SVA Chamber, 12h) D->E Increased Molecular Mobility F Final Film (Large Crystalline Domains) E->F Self-Assembly & Growth G 5. Characterization (AFM, POM) F->G

Caption: Standard experimental workflow for DBA thin film fabrication.

Troubleshooting Guide & Advanced Protocols

This section addresses common problems in a question-and-answer format, providing specific, actionable solutions.

Q: My domains are consistently small (<1 µm), needle-like, and poorly ordered. How can I increase their size and improve crystallinity?

A: This is the most common issue and it points directly to insufficient molecular mobility during the annealing step. The solution is to optimize your Solvent Vapor Annealing (SVA) process.

Underlying Cause: The as-spun film has trapped the DBA molecules in a disordered state. To form large domains, molecules need sufficient energy and "room" to re-orient and assemble. SVA provides this by creating a swollen, mobile polymer-solvent layer.[3]

Troubleshooting Protocol: Optimizing SVA

  • Extend Annealing Time: The most straightforward variable. Increase the annealing time systematically (e.g., 4h, 8h, 16h, 24h). Domain growth often follows a logarithmic trend with time before plateauing.

  • Change the Annealing Solvent: The choice of solvent is critical. A "good" annealing solvent will swell the film effectively without completely dissolving it.

    • High Vapor Pressure Solvents (e.g., Chloroform, Dichloromethane, THF): These rapidly saturate the chamber, leading to faster swelling and potentially larger domains. They are an excellent starting point.

    • Low Vapor Pressure Solvents (e.g., Toluene, CS₂): These provide a slower, more controlled annealing process, which can sometimes prevent the formation of defects and lead to higher-quality crystals.

  • Control Chamber Saturation: Ensure your annealing chamber is well-sealed. A leak will prevent the solvent vapor from reaching equilibrium saturation, drastically reducing the effectiveness of the process. For more precise control, use a dedicated SVA chamber where solvent vapor pressure can be actively managed.[3]

  • Introduce a Co-Solvent System: Using a mixture of a "good" solvent (highly soluble) and a "poor" solvent (less soluble) can fine-tune the swelling and mobility within the film, providing another level of control over the final morphology.

ParameterRecommendationRationale
Annealing Time Start at 4h, increase to 24hAllows more time for molecular diffusion and crystal growth.
Solvent Choice Chloroform or THFHigh vapor pressure ensures rapid film plasticization.
Temperature Room Temperature (20-25°C)Keeps the process simple and avoids thermal effects.
Chamber Tightly sealed glass containerPrevents vapor leakage and maintains saturation.
Q: The morphology of my films is not reproducible. What are the critical environmental factors I need to control?

A: Lack of reproducibility is often caused by uncontrolled environmental variables, especially ambient humidity.

Underlying Cause: The hydrogen bonding that drives DBA dimerization is highly susceptible to competition from water molecules in the air. Water can be absorbed into the film, disrupting the intended DBA-DBA hydrogen bonds and altering the crystallization pathway.[6][11] Changes in lab temperature can also affect solvent evaporation rates and vapor pressures.

Troubleshooting Protocol: Environmental Control

  • Control Humidity: The most effective solution is to perform the spin-coating and SVA steps inside a nitrogen-filled glovebox with controlled low humidity (<10% RH). If a glovebox is unavailable:

    • Work on days with low ambient humidity and record the RH for every experiment.

    • Store substrates and solutions in a desiccator.

    • Consider building a simple dry-air enclosure around your spin-coater.

    • Studies have shown that film thickness and morphology can vary dramatically with humidity.[6][12]

  • Maintain Constant Temperature: Ensure the lab temperature is stable. A change of even a few degrees can alter solvent evaporation rates during spin-coating and the vapor pressure inside your SVA chamber.

  • Document Everything: For every experiment, log the temperature, relative humidity, spin-coating parameters, and annealing time. This data is invaluable for correlating experimental conditions with outcomes and identifying sources of irreproducibility.

Q: I'm observing "coffee ring" effects and non-uniform film deposition. How can I achieve a uniform film?

A: This issue is almost always related to either the spin-coating process or poor substrate wetting.

Underlying Cause: The "coffee ring" effect is caused by differential evaporation rates across the droplet, leading to an outward capillary flow that deposits solute at the edge. Poor wetting is due to an incompatibility between the surface energy of the substrate and the surface tension of the solvent.

Troubleshooting Protocol: Improving Film Uniformity

  • Optimize Spin-Coating Parameters:

    • Increase Spin Speed: Higher speeds (>3000 rpm) lead to faster solvent evaporation, giving the molecules less time to migrate to the edge.

    • Use a Saturated Solvent Atmosphere: Performing spin-coating in an environment partially saturated with the solvent vapor slows down evaporation, allowing the film to level more effectively before it dries. This can be achieved with a small enclosure over the spin-coater.

  • Improve Substrate Wetting:

    • Thorough Cleaning: Re-evaluate your substrate cleaning protocol. A UV-Ozone or O₂ plasma treatment right before use is the most reliable way to ensure a high-energy, uniformly wettable surface.

    • Change the Solvent: If your solvent (e.g., Toluene) is beading up on the SiO₂ surface, switch to a solvent with a higher polarity or surface tension (e.g., Chloroform) that will wet the surface more effectively.

    • Surface Modification: For ultimate control, modify the substrate with a self-assembled monolayer (SAM) to tune its surface energy to perfectly match the desired film properties.[2]

References

  • Jung, F. A., et al. (2020). Solvent Vapor Annealing of a Diblock Copolymer Thin Film with a Nonselective and a Selective Solvent. mediaTUM.
  • Macedo, A. G., et al. (2020). Effects of solvent vapor annealing on the optical properties and surface adhesion of conjugated D : A thin films. RSC Publishing.
  • Gu, X., et al. (2014). High-Precision Solvent Vapor Annealing for Block Copolymer Thin Films. PMC - NIH. Available at: [Link]

  • Baranov, A., et al. (2016). Temperature-Controlled Solvent Vapor Annealing of Thin Block Copolymer Films. ResearchGate. Available at: [Link]

  • Hur, S.-M., et al. (2015). Simulation methods for solvent vapor annealing of block copolymer thin films. Soft Matter (RSC Publishing). Available at: [Link]

  • Sharma, A., et al. (2021). Domain Orientation and Molecular Ordering in Thin Films of Small Molecule Donor for Organic Photovoltaics. ChemRxiv. Available at: [Link]

  • Zhang, Y., et al. (2023). Influence of Ambient Humidity on the Performance of Complex Spectral Dielectric Films on SiO2/K9 Substrates. MDPI. Available at: [Link]

  • Fisicaro, E., et al. (2019). Self-Assembly Properties of Cationic Gemini Surfactants with Biodegradable Groups in the Spacer. MDPI. Available at: [Link]

  • Nilsen, F., et al. (2017). Impact of Relative Humidity during Spin-Deposition of Metal Oxide Thin Films from Aqueous Solution. NSF Public Access Repository. Available at: [Link]

  • Zhang, T., et al. (2023). Effect of Humidity Exposure on Microstructure and Photoluminescence Properties of Polycrystalline CsI(Tl) Screens. MDPI. Available at: [Link]

  • Zana, R., et al. (2023). Multiheaded Cationic Surfactants with Dedicated Functionalities: Design, Synthetic Strategies, Self-Assembly and Performance. MDPI. Available at: [Link]

  • Kple, L., et al. (2023). Optimal boundary control of a model thin-film fiber coating model. arXiv. Available at: [Link]

  • Park, J. K., et al. (2017). Control of Molecular Ordering, Alignment, and Charge Transport in Solution-Processed Conjugated Polymer Thin Films. MDPI. Available at: [Link]

  • Jammal, N., et al. (2023). Humidity effect on the evolution of CsI thin films: a fractal study of rough surfaces. The European Physical Journal Plus. Available at: [Link]

  • Jammal, N., et al. (2018). Humidity effects on evolution of CsI thin Films: Fractal studies of rough surfaces. arXiv. Available at: [Link]

  • B-Hadad, R., et al. (2021). Naturally Extracted Hydrophobic Solvent and Self-Assembly in Interfacial Polymerization. ACS Publications. Available at: [Link]

  • Salay, L. C., et al. (2021). Controlling the self-assembly of perfluorinated surfactants in aqueous environments. ACS Publications. Available at: [Link]

  • Schwartz, J., et al. (2002). Self-Assembly and Bonding of Alkanephosphonic Acids on the Native Oxide Surface of Titanium. Princeton University. Available at: [Link]

  • Aizenberg, J., et al. (2011). Liquid-infused structured surfaces with exceptional anti-biofouling performance. DASH. Available at: [Link]

  • Feng, H., et al. (2022). Supporting Information Self-Brushing for Nanopatterning: Achieving Perpendicular Domain Orientation in Block Copolymer Thin Film. University of Wisconsin-Madison. Available at: [Link]

  • Kumar, M. H., et al. (2023). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. PMC - NIH. Available at: [Link]

  • Kumar, M. H., et al. (2023). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. ResearchGate. Available at: [Link]

  • Srinivasa, H. T., et al. (2024). Synthesis, crystal structure, Hirshfeld surface analysis, density function theory calculations and photophysical properties of methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate: a compound with bromine⋯oxygen contacts. PMC - NIH. Available at: [Link]

  • Long, D. M., et al. (2023). EVALUATION OF THE PHYSICAL AND BIOLOGICAL PROPERTIES OF CHITOSAN FILM CO. Acta Sci. Pol. Technol. Aliment. Available at: [Link]

Sources

Technical Support Center: Purification of 4'-n-Decyloxybiphenyl-4-carboxylic Acid (DBCA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Material Profile

4'-n-Decyloxybiphenyl-4-carboxylic acid (DBCA) is a critical mesogenic precursor used in the synthesis of liquid crystals and supramolecular assemblies. Commercial batches often contain specific impurities that disrupt the delicate phase transition temperatures (


, 

) required for high-precision applications.

This guide addresses the removal of the three most persistent impurities:

  • Unreacted 4'-Hydroxybiphenyl-4-carboxylic acid (Starting Material - Phenolic).

  • 1-Bromodecane (Alkylation Reagent - Lipophilic).

  • Oligomeric/Colored Byproducts (Oxidation products).

Material Snapshot
PropertyValueCritical Note
CAS 69367-32-4Verify against CoA.
Molecular Structure AmphiphilicRigid biphenyl core + Flexible decyl tail.
Solubility Low in cold organicsSoluble in hot DMF, DMSO, Glacial Acetic Acid.
pKa (approx) ~4.5 (COOH)Allows for selective bicarbonate extraction.

Diagnostic Matrix: Identify Your Impurity

Before selecting a protocol, match your observation to the likely impurity.

SymptomProbable ImpurityMechanism of FailureRecommended Action
Yellow/Brown Discoloration Oxidized Phenols / QuinonesConjugated impurities absorb visible light.Activated Carbon Treatment (See FAQ 3).
Melting Point Depression 1-Bromodecane (Alkyl Halide)Acts as a solvent impurity, lowering lattice energy.Solvent Wash (Hexane) or Protocol A.
Broad Melting Range (>2°C) 4'-Hydroxybiphenyl-4-carboxylic acidH-bonding interference disrupts crystal packing.Protocol A (The Bicarbonate Switch).
Cloudiness in Solution Inorganic Salts (KBr/NaBr)Residual salts from synthesis are insoluble in organics.Hot Filtration or Water Wash.

Detailed Purification Protocols

Protocol A: The "Bicarbonate Switch" (Chemical Separation)

Best For: Removing unreacted phenolic starting material and neutral alkyl halides. Scientific Logic: This method exploits the pKa difference between the carboxylic acid product (~4.5) and the phenolic impurity (~10).[1] Weak base (


) deprotonates the product (making it water-soluble) but leaves the phenol protonated (water-insoluble).

Reagents:

  • Saturated Sodium Bicarbonate (

    
    ) solution.
    
  • Ethyl Acetate or Dichloromethane (DCM).

  • Hydrochloric Acid (1M HCl).

Step-by-Step:

  • Dissolution: Suspend the crude DBCA in Ethyl Acetate (or DCM).

  • Extraction: Add excess saturated

    
     solution and stir vigorously for 30 minutes.
    
    • Observation: The DBCA will migrate to the aqueous layer as the sodium salt. The phenol and alkyl halide remain in the organic layer.

  • Separation: Transfer to a separatory funnel. Collect the aqueous layer (bottom layer if using Ethyl Acetate; top if using DCM—check densities!).

  • Filtration: If the aqueous layer is cloudy (trapped phenol), filter it through a Celite pad.

  • Precipitation: Slowly add 1M HCl to the clear aqueous filtrate while stirring until pH < 2.

    • Result: Pure DBCA precipitates as a white solid.

  • Collection: Filter the solid, wash with copious water (to remove NaCl), and dry.

Protocol B: Recrystallization (Physical Polishing)

Best For: Final polishing to achieve >99.5% purity for liquid crystal applications. Scientific Logic: Glacial acetic acid is the solvent of choice. It is polar enough to dissolve the acid at high temperatures but disrupts the strong carboxylic acid dimers, allowing individual molecules to pack correctly upon cooling.

Reagents:

  • Glacial Acetic Acid (99.8%).

  • Activated Charcoal (optional).

Step-by-Step:

  • Hot Saturation: Place crude DBCA in a flask. Add Glacial Acetic Acid (~10-15 mL per gram).

  • Reflux: Heat to boiling until the solid dissolves completely.

  • Charcoal Treatment (Optional): If yellow, add activated charcoal (1% w/w) and boil for 2 mins. Perform a hot filtration immediately to remove charcoal.

  • Slow Cooling: Remove from heat. Insulate the flask with a towel to ensure very slow cooling to room temperature.

    • Why: Rapid cooling traps impurities (occlusion). Slow cooling grows large, pure needles.

  • Crystallization: Let stand at room temperature for 4-6 hours, then refrigerate (4°C) overnight.

  • Filtration: Filter the crystals.

  • Washing: Wash with a small amount of cold acetic acid, followed by cold water to remove acid traces.

  • Drying: Dry under vacuum at 60°C.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying DBCA based on the impurity profile.

DBCA_Purification Start Crude DBCA Input Check_Color Check Color Start->Check_Color Check_MP Check Melting Point Check_Color->Check_MP No Yellow Yellow/Brown? Check_Color->Yellow Yes Broad_MP Broad MP Range? Check_MP->Broad_MP Phenol Impurity Depressed_MP Low MP (Depression)? Check_MP->Depressed_MP Alkyl Halide Impurity Recryst Protocol B: Recryst. (Glacial Acetic Acid) Check_MP->Recryst Minor Impurities Charcoal Hot Filtration w/ Charcoal Yellow->Charcoal Bicarb Protocol A: Bicarbonate Extraction Broad_MP->Bicarb Depressed_MP->Bicarb Charcoal->Check_MP Bicarb->Recryst Polishing Final Pure DBCA (>99.5%) Recryst->Final

Figure 1: Decision tree for selecting the appropriate purification pathway based on observed physical defects.

Troubleshooting FAQs

Q1: My product is still yellow after recrystallization. Why? A: Recrystallization alone often fails to remove oxidized phenolic impurities because they can co-crystallize within the lattice.

  • Fix: You must perform the Protocol A (Bicarbonate Switch) . The oxidized byproducts are often non-acidic or have different pKa values, staying in the organic layer while your product moves to the water layer.

Q2: I have low yield after recrystallization from Ethanol. A: DBCA has a long alkyl tail (C10), making it somewhat soluble in ethanol even when cold.

  • Fix: Switch to Glacial Acetic Acid . The solubility differential between boiling (high) and room temp (low) is superior for this specific biphenyl structure [1]. Alternatively, use a mixed solvent system: dissolve in minimal hot Ethanol, then add Toluene dropwise until cloudy, and cool.

Q3: The product smells like vinegar even after drying. A: Acetic acid can form stable dimers with the carboxylic acid of the DBCA (solvates).

  • Fix: Dry the crystals in a vacuum oven at 60°C for at least 12 hours. If the smell persists, wash the solid with n-Hexane (the product is insoluble in cold hexane, but acetic acid is soluble) and re-dry.

Q4: Can I use Column Chromatography? A: It is possible but challenging. Carboxylic acids "streak" on silica gel due to strong interaction with silanol groups.

  • Fix: If you must use a column, add 1% Acetic Acid to your eluent (e.g., Hexane:Ethyl Acetate:Acetic Acid) to suppress ionization and reduce streaking. However, Protocol A is usually faster and more scalable for this specific separation.

References

  • Solubility & Recrystallization of Biphenyl Acids

    • BenchChem. (2025).[2] Solubility Profile of 4'-Bromobiphenyl-2-carboxylic Acid: A Technical Guide. Retrieved from

    • Note: General solubility principles for biphenyl carboxylic acids (Glacial Acetic Acid/Ethanol) are derived from structural homologs.[2]

  • Synthesis & Impurity Profile

    • ResearchGate. (2018). Synthesis of 4′-substituted biphenyl-4-carboxylic acids. Retrieved from

    • ChemicalBook. (2023). This compound Product Description. Retrieved from

  • Purification Methodologies (General)

    • University of Rochester.[3] (2026).[3] How To: Purify by Crystallization. Retrieved from

    • NIH / PMC. (2014).[4] Decarboxylative Halogenation (Impurity Context). Retrieved from

Sources

Technical Support Center: Stabilizing the Smectic Phase of 4'-n-Decyloxybiphenyl-4-carboxylic acid (10-BPhCOOH)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials Technical Support Center. This hub is designed for researchers, materials scientists, and drug development professionals working with calamitic (rod-like) liquid crystals.

4'-n-Decyloxybiphenyl-4-carboxylic acid (10-BPhCOOH) is a highly stable mesogen renowned for its broad Smectic C (SmC) phase. Because its mesomorphic behavior is heavily reliant on intermolecular hydrogen bonding and the microphase separation of its rigid biphenyl core and flexible decyloxy tail, precise handling is required. Below, you will find diagnostic data, troubleshooting guides, and self-validating protocols to ensure experimental success.

Diagnostic Dashboard: Quantitative Thermal Data

To establish a baseline for your experiments, verify your material against the standard thermotropic profile of pure 10-BPhCOOH[1]. Deviations from these values indicate impurities or thermal degradation.

Phase TransitionTemperature Range (°C)Enthalpy (ΔH)Causality / Structural Mechanism
Crystal (Cr) → Smectic C (SmC) ~170.0HighMelting of the 3D crystalline lattice into 2D tilted layers.
Smectic C (SmC) → Nematic (N) ~249.0LowLoss of positional layer order; orientational alignment remains intact.
Nematic (N) → Isotropic (Iso) >250.0ModerateComplete thermal disruption of orientational order.
Troubleshooting Guides

Q: The SmC phase window in my sample is significantly narrower than the expected 170°C–249°C range. Why is this happening, and how can I fix it?

Root Cause: The most common cause of a narrowed smectic window in 10-BPhCOOH is the disruption of its carboxylic acid dimers. The SmC phase is thermodynamically stabilized by the formation of a rod-like dimeric structure via intermolecular hydrogen bonding between the terminal -COOH groups. Trace amounts of polar impurities (e.g., ambient moisture, residual synthesis solvents like ethanol) act as hydrogen bond competitors. They cleave the dimers into monomers, which drastically reduces the effective molecular length and depresses the smectic stability[2].

Resolution:

  • Validation: Run an FTIR spectrum of your solid sample. Look for the characteristic broad O-H stretching band (2500–3000 cm⁻¹) and the C=O stretching peak at ~1685 cm⁻¹, which indicate intact hydrogen-bonded dimers. A shift in the C=O peak to >1700 cm⁻¹ suggests the presence of monomeric species.

  • Action: Recrystallize the 10-BPhCOOH from a non-polar or weakly polar aprotic solvent (e.g., toluene) and dry under high vacuum (<0.1 Torr) at 60°C for 24 hours to eliminate all hydrogen-bond-competing molecules.

Q: During cooling from the isotropic phase, I observe supercooling and direct crystallization, completely skipping the SmC phase. What is the mechanism behind this failure?

Root Cause: Kinetic trapping. The transition from the isotropic liquid to the highly ordered SmC phase requires sufficient thermodynamic time for the biphenyl cores to align and the decyloxy chains to interdigitate into layers. Cooling rates exceeding 10 °C/min prevent the nucleation of the smectic layers, leading to supercooling and abrupt crystallization.

Resolution: Optimize your thermal cycling parameters. Use a strictly controlled cooling rate of 2 °C/min to 5 °C/min. This provides the necessary time for the molecules to self-assemble into the tilted smectic layers, observable as focal-conic or broken fan-shaped textures under a microscope.

Visual Diagnostics & Workflows

PhaseTransition Crystal Crystalline Phase (< 170 °C) SmC Smectic C Phase (170 °C - 249 °C) Crystal->SmC Heating SmC->Crystal Cooling Nematic Nematic Phase (~ 249 °C) SmC->Nematic Heating Nematic->SmC Cooling Isotropic Isotropic Liquid (> 250 °C) Nematic->Isotropic Heating Isotropic->Nematic Cooling H_Bond Dimerization via H-Bonding H_Bond->SmC Stabilizes Layered Structure Thermal Controlled Cooling (2-5 °C/min) Thermal->SmC Prevents Supercooling

Thermotropic phase transition pathway of 10-BPhCOOH and key stabilization factors.

Troubleshooting Issue Issue: Narrow or Absent Smectic C Window Check1 Check 1: Chemical Purity (FTIR for H-bond integrity) Issue->Check1 Check2 Check 2: Thermal History (DSC Cooling Rate) Issue->Check2 Action1 Purify via Recrystallization (Remove H-bond disruptors) Check1->Action1 Impurities Detected Action2 Optimize Cooling Rate (≤ 5 °C/min) Check2->Action2 Fast Quenching Success Stable Smectic C Phase Achieved Action1->Success Action2->Success

Diagnostic workflow for resolving narrow or absent smectic C phase windows.

Experimental Protocols
Protocol 1: Self-Validating Verification of Smectic Phase Stability

Objective: To confirm the presence and stability of the SmC phase without inducing thermal degradation, using a closed-loop validation between optical and calorimetric data.

Step-by-Step Methodology:

  • Sample Preparation: Place ~1-2 mg of purified 10-BPhCOOH between a clean glass slide and a coverslip. Ensure the glass is pre-treated with a polyimide alignment layer if uniform planar alignment is required.

  • Initial Heating (Isotropization): Place the slide on a Linkam hot stage under a Polarized Optical Microscope (POM). Heat the sample at 10 °C/min to 260 °C to reach the isotropic phase (indicated by complete darkness under crossed polarizers).

    • Self-Validation Check: If the sample turns brown, thermal degradation has occurred. Abort the run and ensure the hot stage is purged with inert Argon[1].

  • Controlled Cooling: Cool the sample at a strict rate of 5 °C/min.

  • Texture Observation: At ~249 °C, observe the nucleation of the nematic phase (schlieren or threaded texture). As cooling continues below 249 °C, watch for the transition to the SmC phase, characterized by the emergence of a broken fan-shaped or focal-conic texture.

  • Calorimetric Correlation: Run a parallel 5 mg sample in a Differential Scanning Calorimeter (DSC) using the exact same thermal profile (heating to 260 °C, cooling at 5 °C/min).

    • Self-Validation Check: The exothermic peaks upon cooling in the DSC must align within ±1 °C of the visual transitions observed in the POM. A mismatch indicates a thermal lag in your hot stage calibration.

Protocol 2: Binary Mixture Preparation for Smectic Stabilization

Objective: To formulate a binary mixture that broadens the smectic phase at lower temperatures by blending 10-BPhCOOH with complementary hydrogen-bond acceptors[2].

Step-by-Step Methodology:

  • Weigh 10-BPhCOOH and a complementary hydrogen-bond acceptor (e.g., a non-mesogenic aliphatic acid or pyridine derivative) in a precise 1:1 molar ratio.

  • Dissolve both components in anhydrous tetrahydrofuran (THF) under constant magnetic stirring at 40 °C for 1 hour to ensure complete molecular-level mixing.

  • Evaporate the solvent slowly under a gentle stream of dry nitrogen to prevent rapid precipitation, which can cause phase separation.

  • Dry the resulting complex in a vacuum oven at 50 °C for 12 hours to remove residual THF.

  • Characterize the new hydrogen-bonded liquid crystal (HBLC) complex via DSC to map the newly stabilized, broadened smectic window.

Frequently Asked Questions (FAQs)

Q: I want to induce a chiral smectic C phase (SmC) for ferroelectric applications. Can 10-BPhCOOH support this?* A: Yes, but not on its own. 10-BPhCOOH is an achiral molecule; therefore, its native SmC phase is not ferroelectric. However, its broad SmC temperature range makes it an excellent host matrix. To induce an SmC* phase, you must formulate a binary mixture by doping 10-BPhCOOH with a chiral additive. The chiral dopant transfers its chirality to the host matrix, breaking the symmetry of the SmC phase and inducing a spontaneous polarization (


), successfully resulting in the SmC* phase[3].

Q: How does the biphenyl core specifically contribute to the stability of the smectic phase compared to a single phenyl ring (like in 10OBA)? A: The biphenyl core increases the structural rigidity and the polarizability of the molecule compared to a single phenyl ring (such as in 4-decyloxybenzoic acid, 10OBA). This enhanced rigidity increases the anisotropic dispersion forces between adjacent molecules. Consequently, the thermal stability of the mesophases is significantly higher, pushing the clearing temperature (Nematic to Isotropic transition) of 10-BPhCOOH to ~250 °C, whereas single-phenyl analogs typically clear at much lower temperatures[4].

References
  • Thermal and optical studies on induced smectic phases of inter molecular hydrogen bonded liquid crystals Source: Taylor & Francis (Liquid Crystals) URL:[Link]

  • Feasibility of Storing Latent Heat with Liquid Crystals. Proof of Concept at Lab Scale Source: MDPI (Applied Sciences) URL:[Link]

  • Some Effects of Small Changes in Molecular Framework on the Incidence of Smectic C and Other Smectic Liquid Crystal Phases in Esters Source: Taylor & Francis (Molecular Crystals and Liquid Crystals) URL:[Link]

  • Laterally Linked Liquid Crystal Dimers with Electrooptic Properties Source: ACS (Chemistry of Materials) URL:[Link]

Sources

Validation & Comparative

Publish Comparison Guide: DSC Thermogram Analysis of 4'-n-Decyloxybiphenyl-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the DSC thermogram for 4'-n-Decyloxybiphenyl-4-carboxylic acid (DBCA) . It is designed for researchers and application scientists requiring a rigorous understanding of the material's phase behavior, thermodynamic properties, and performance relative to homologous alternatives.[1]

Executive Technical Summary

This compound (DBCA ) is a classic rod-like (calamitic) liquid crystal belonging to the alkoxybiphenyl carboxylic acid series. Unlike simple esters, DBCA forms hydrogen-bonded dimers between the carboxylic acid head groups. This dimerization effectively doubles the rigid core length, stabilizing high-temperature mesophases.[1]

In a Differential Scanning Calorimetry (DSC) analysis, DBCA is characterized by a rich polymorphism, typically exhibiting a sequence of Crystal (Cr)


 Smectic (Sm) 

Nematic (N)

Isotropic (Iso)
transitions.[1] Its performance is defined by a wide mesomorphic range and high thermal stability, making it a critical reference material for studying smectic ordering and for applications in latent heat storage and anisotropic solvents.[1]

Technical Deep Dive: The DSC Thermogram

The DSC thermogram of DBCA acts as a thermodynamic fingerprint. Below is the breakdown of the critical thermal events observed during a standard heating scan (


).
The Heating Trace (Endothermic Events)

The heating curve reveals the energy barriers required to break intermolecular order.

  • Melting Transition (

    
    ): 
    
    • Event: Sharp endothermic peak.

    • Mechanism: Transition from the highly ordered crystalline solid (Cr) to the first liquid crystalline phase (typically Smectic C or A).

    • Thermodynamics: High enthalpy (

      
      ) due to the disruption of the 3D crystal lattice.
      
    • Significance: Defines the lower limit of the operating temperature range.

  • Smectic-Nematic Transition (

    
    ): 
    
    • Event: Smaller, broader endothermic peak.[1]

    • Mechanism: Loss of positional order (layering) while retaining orientational order.[1] The molecules slide out of their smectic layers but remain parallel.

    • Thermodynamics: Lower

      
       than melting, reflecting a subtler structural rearrangement.[1]
      
  • Clearing Point (

    
     or 
    
    
    
    ):
    • Event: Distinct endothermic peak.

    • Mechanism: Transition from the Nematic (N) phase to the Isotropic (Iso) liquid.[2][3] Complete loss of orientational order.

    • Thermodynamics: First-order transition, though often with a smaller enthalpy change than crystallization.[1]

The Cooling Trace (Exothermic Events)

The cooling curve is critical for identifying monotropic phases (phases only stable on cooling) and supercooling effects.

  • Hysteresis: The crystallization exotherm (

    
    ) often appears at a significantly lower temperature than the melting endotherm (
    
    
    
    ) due to kinetic barriers in nucleation.
  • Reversibility: The

    
     and 
    
    
    
    transitions typically show minimal supercooling, appearing close to their heating counterparts, confirming thermodynamic equilibrium.[1]

Comparative Analysis: DBCA vs. Alternatives

In liquid crystal engineering, the alkyl chain length is a "tuning knob" for phase stability.[1] We compare DBCA (10 carbons) against its shorter (8 carbons) and longer (12 carbons) homologues.[1]

The "Odd-Even" and Chain Length Effect

Increasing the alkoxy tail length generally stabilizes the Smectic phase at the expense of the Nematic phase.

Feature8-OBCA (Octyloxy)DBCA (Decyloxy)12-OBCA (Dodecyloxy)
Chain Length



Dominant Phase Nematic / SmecticSmectic / Nematic Smectic
Smectic Range ModerateWide Very Wide
Nematic Range WideModerate Narrow / Absent
Melting Point LowerIntermediate Higher
Primary Use Nematic displaysSmectic research, Heat storage High-order Smectic studies

Performance Verdict:

  • Choose 8-OBCA if your application requires a broad Nematic window (e.g., standard switching displays).[1]

  • Choose DBCA if you need a balance: a stable Smectic phase for memory/storage applications but retaining access to the Nematic phase for alignment purposes.

  • Choose 12-OBCA if you require a highly ordered Smectic phase and want to suppress Nematic fluctuations.

Mandatory Visualization: Phase Transition Logic

The following diagram illustrates the thermodynamic pathway of DBCA, highlighting the structural changes driven by thermal energy.

PhaseTransition Crystal Crystalline Solid (Cr) 3D Positional Order Hydrogen Bonded Dimers Smectic Smectic Phase (Sm) Layered Structure Orientational Order Crystal->Smectic Melting (Tm) High Enthalpy Smectic->Crystal Crystallization (Supercooling) Nematic Nematic Phase (N) No Layers Orientational Order Only Smectic->Nematic Sm-N Transition Layer Breakdown Nematic->Smectic Cooling Isotropic Isotropic Liquid (Iso) Random Orientation Disordered Nematic->Isotropic Clearing (Tc) Order Loss Isotropic->Nematic Cooling

Caption: Thermodynamic phase transition sequence of DBCA. Solid lines indicate heating (endothermic); dashed lines indicate cooling (exothermic).[1]

Experimental Protocol: Validated DSC Workflow

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this self-validating protocol. This method minimizes thermal lag and ensures accurate capture of the smectic-nematic inflection.

Sample Preparation
  • Mass: Weigh 2.0 – 4.0 mg of DBCA powder. Why? Large masses cause thermal gradients; small masses reduce signal-to-noise ratio.

  • Pan Selection: Use Hermetically Sealed Aluminum Pans . Why? Prevents sublimation of the acid at high temperatures and maintains constant composition.

  • Reference: Use an empty aluminum pan of matched weight (

    
     mg).
    
Instrument Protocol
  • Purge Gas: Dry Nitrogen (

    
    ) at 50 mL/min .
    
  • Thermal Cycle:

    • Equilibrate: Hold at

      
       for 5 min.
      
    • Heat 1: Ramp

      
       at 
      
      
      
      . (Erases thermal history).
    • Cool 1: Ramp

      
       at 
      
      
      
      . (Slower rate enhances resolution of crystallization).[1]
    • Heat 2: Ramp

      
       at 
      
      
      
      . (Data collection ramp).
Workflow Diagram

DSC_Protocol Start Start: Sample Prep (2-4mg, Sealed Pan) Equilibrate Equilibration 20°C for 5 min Start->Equilibrate Heat1 First Heating (10°C/min) Erase Thermal History Equilibrate->Heat1 Cool1 Controlled Cooling (5°C/min) Induce Ordered Crystallization Heat1->Cool1 Heat2 Second Heating (10°C/min) Measure Transitions (Tm, Tc) Cool1->Heat2 Analyze Data Analysis Integrate Peaks for Enthalpy Heat2->Analyze

Caption: Step-by-step DSC experimental workflow for accurate liquid crystal characterization.

References

  • Öztürk, E., et al. (2018).[1] "Investigation of thermodynamic properties of 4-decyloxybiphenyl-4'-carboxylic acid liquid crystal and preparation of polymer dispersed liquid crystal composite." Journal of Molecular Liquids, 265, 24-30.[1] [1]

  • Gray, G. W., & Goodby, J. W. (1984).[1] Smectic Liquid Crystals: Textures and Structures. Leonard Hill. (Seminal text on smectic phase identification).

  • Urban, S., et al. (2003).[1] "Dielectric relaxation studies in ferro-, ferri- and antiferro-electric phases of (S)-4'-octyloxybiphenyl-4-carboxylic acid derivatives." Liquid Crystals.

  • Singh, S. (2000).[1] Liquid Crystals: Fundamentals. World Scientific. (Reference for Odd-Even effects in alkoxy chains).

Sources

Verifying the ¹H NMR Chemical Shifts of 4'-n-Decyloxybiphenyl-4-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the structural elucidation of novel materials, particularly those designed for applications in liquid crystals and drug development, unequivocal spectroscopic verification is paramount. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) chemical shifts for 4'-n-decyloxybiphenyl-4-carboxylic acid, a molecule of significant interest in materials science. We will present a predicted spectrum based on established principles and comparative data from analogous structures, outline a rigorous experimental protocol for obtaining an empirical spectrum, and discuss alternative analytical techniques for comprehensive structural verification.

Predicted ¹H NMR Spectrum and Comparative Analysis

While a publicly available, fully assigned ¹H NMR spectrum for this compound is not readily found in the literature, we can predict the chemical shifts with a high degree of confidence by analyzing the electronic environment of each proton and comparing it with data from structurally similar compounds.

The structure of this compound is as follows:

We can divide the protons into three distinct regions: the aromatic protons of the biphenyl core, the protons of the n-decyloxy chain, and the acidic proton of the carboxylic acid group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale and Comparative Data
H (Carboxylic Acid)~12.0 - 13.0Broad Singlet1HThe acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet in this downfield region[1]. In the ¹H NMR spectrum of [1,1'-biphenyl]-4-carboxylic acid, this proton is observed at 11.66 ppm[2].
H (Aromatic, ortho to -COOH)~8.1 - 8.2Doublet2HProtons ortho to the electron-withdrawing carboxylic acid group are significantly deshielded. For [1,1'-biphenyl]-4-carboxylic acid, these protons appear at 8.23 ppm[2].
H (Aromatic, meta to -COOH)~7.7 - 7.8Doublet2HProtons meta to the carboxylic acid group are less deshielded than the ortho protons. In [1,1'-biphenyl]-4-carboxylic acid, a signal at 7.76 ppm is observed[2].
H (Aromatic, ortho to -O-Decyl)~7.6 - 7.7Doublet2HThe alkoxy group is electron-donating, which shields the ortho protons. In 4-methoxybiphenyl, the protons ortho to the methoxy group appear around 7.01 ppm. However, the influence of the second phenyl ring will cause a downfield shift.
H (Aromatic, meta to -O-Decyl)~7.0 - 7.1Doublet2HThese protons are also influenced by the electron-donating alkoxy group, leading to a more upfield chemical shift compared to the other aromatic protons.
H (-O-CH₂ -(CH₂)₈-CH₃)~4.0 - 4.1Triplet2HThe methylene group directly attached to the oxygen atom is deshielded and typically appears in this region.
H (-O-CH₂-CH₂ -(CH₂)₇-CH₃)~1.8 - 1.9Quintet2HThis methylene group is adjacent to the deshielded O-CH₂ group.
H (-(CH₂)₇-CH₃)~1.2 - 1.5Multiplet14HThe protons of the central methylene groups in the long alkyl chain are shielded and overlap in this region.
H (-(CH₂)₈-CH₃ )~0.8 - 0.9Triplet3HThe terminal methyl group is the most shielded set of protons in the molecule.

Causality Behind Predicted Shifts:

The electron-withdrawing nature of the carboxylic acid group deshields the protons on its adjacent phenyl ring, causing them to resonate at a lower field (higher ppm). Conversely, the electron-donating alkoxy group shields the protons on its phenyl ring, shifting their signals to a higher field (lower ppm). The long aliphatic chain will exhibit characteristic signals for the protons closest to the oxygen atom, with the remaining methylene groups appearing as a broad multiplet and the terminal methyl group as a distinct triplet.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To empirically validate the predicted chemical shifts, a standardized and carefully executed experimental protocol is essential.

Workflow for ¹H NMR Analysis:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~5-10 mg of This compound B Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) A->B C Transfer to a clean, dry 5 mm NMR tube B->C D Add a small amount of TMS (internal standard) C->D E Insert sample into NMR spectrometer (e.g., 400 MHz or higher) D->E Prepared Sample F Lock on the deuterium signal of the solvent E->F G Shim the magnetic field for homogeneity F->G H Acquire the ¹H NMR spectrum G->H I Fourier transform the FID H->I Raw Data (FID) J Phase correct the spectrum I->J K Calibrate the chemical shift using TMS (0 ppm) J->K L Integrate the signals K->L M Analyze and assign the peaks L->M G cluster_confirmation Structural Confirmation NMR ¹H and ¹³C NMR Confirm Confirmed Structure of This compound NMR->Confirm MS Mass Spectrometry MS->Confirm FTIR FTIR Spectroscopy FTIR->Confirm EA Elemental Analysis EA->Confirm

Caption: A multi-technique approach for robust structural verification.

  • Mass Spectrometry (MS): This technique provides the molecular weight of the compound, which for this compound is 354.48 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern can also offer valuable structural information. For instance, the mass spectra of biphenyl carboxylic acids often show characteristic fragmentation patterns.[3][4][5][6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is excellent for identifying functional groups. For the target molecule, one would expect to see:

    • A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[1]

    • A strong C=O stretch from the carboxylic acid carbonyl group, around 1700 cm⁻¹.

    • C-O stretching from the ether linkage.

    • C-H stretching from the aromatic rings and the alkyl chain.

    • Characteristic C=C stretching from the aromatic rings. FTIR spectra of similar biphenyl carboxylic acids are available for comparison.[7][8]

  • Elemental Analysis (EA): This technique determines the percentage composition of carbon, hydrogen, and oxygen in the molecule.[9][10][11][12][13] For C₂₃H₃₀O₃, the theoretical percentages are approximately C=77.93%, H=8.53%, and O=13.54%. Experimental values that are in close agreement with these theoretical values provide strong evidence for the proposed molecular formula.

Trustworthiness Through Self-Validation:

The synergy of these techniques creates a self-validating system. The molecular formula from elemental analysis and HRMS must be consistent with the structure proposed from the detailed analysis of ¹H and ¹³C NMR spectra. Furthermore, the functional groups identified by FTIR must be present in the NMR-derived structure. Any discrepancies would necessitate a re-evaluation of the spectral data and the proposed structure.

Conclusion

The structural verification of this compound relies on a comprehensive analysis of its ¹H NMR spectrum. By combining predictive methods based on established chemical shift principles with empirical data obtained through a rigorous experimental protocol, researchers can confidently assign the proton signals. The integration of complementary analytical techniques such as mass spectrometry, FTIR, and elemental analysis provides a multi-faceted approach, ensuring the highest level of scientific integrity and trustworthiness in the characterization of this and other novel materials.

References

  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Retrieved from [Link]

  • A Look at Elemental Analysis for Organic Compounds - AZoM. (2021, May 6). Retrieved from [Link]

  • elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]

  • Sheley, C. S., & Patterson, R. T. (1972). The mass spectrometry of DT‐and monosubstituted biphenyls: Dependence of fragmentation patterns on position of substitution. Organic Mass Spectrometry, 6(6), 675-685.
  • Mass spectrum of a compound with a mass of biphenyl-4, 4'-dicarboxylic acid methyl ester ( 5j). (n.d.). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Biphenyl-4-carboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Biphenylcarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • The FTIR spectrum of (a) 4,4'-biphenyldicarboxylic acid and (b) 4,4'. (n.d.). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Biphenyl-4-carboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Spectra and physical data of (A2). (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

Publish Comparison Guide: XRD Characterization of 4'-n-Decyloxybiphenyl-4-carboxylic Acid Smectic Layers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the X-ray Diffraction (XRD) characteristics of 4'-n-Decyloxybiphenyl-4-carboxylic acid (10OBCA) and its homologous series. It focuses on the structural implications of the carboxylic acid moiety, specifically dimerization, and compares these features against non-dimerizing liquid crystal alternatives.

Executive Summary

This compound (10OBCA) represents a class of high-temperature smectic liquid crystals distinguished by their ability to form hydrogen-bonded dimers. Unlike standard cyanobiphenyls (e.g., 10CB) or ester derivatives, the carboxylic acid "head" groups associate to form a supramolecular dimer, effectively doubling the rigid core length. This structural feature significantly elevates phase transition temperatures and alters the fundamental layer spacing (


) observed in XRD patterns.

Key Findings:

  • Dimerization: XRD analysis confirms a layer spacing (

    
    ) significantly larger than the monomer length (
    
    
    
    ), with
    
    
    , indicating a tilted or interdigitated dimer arrangement.
  • Thermal Stability: The acid derivative exhibits smectic phases at temperatures >200°C, vastly outperforming ester analogs which clear at <100°C.

  • Phase Sequence: Exhibits a rich polymorphism including Isotropic

    
     Smectic A 
    
    
    
    Smectic B
    
    
    Crystal phases.[1]

Technical Introduction: The Role of Hydrogen Bonding

In liquid crystal design, the terminal group dictates the supramolecular architecture. For 10OBCA, the carboxylic acid group (–COOH) acts as a "supramolecular hook," allowing two molecules to pair via dual hydrogen bonds.

Structural Comparison
  • Monomer (Theoretical):

    
     length.
    
  • Dimer (Experimental):

    
     effective layer spacing.
    

This dimerization creates a "virtual" mesogen with a rigid central core consisting of two biphenyl units linked by the hydrogen-bonded carboxyl ring. This extended rigid core is responsible for the exceptionally high thermal stability of the smectic phase.

Comparative Analysis: 10OBCA vs. Alternatives

The following table compares the structural and thermal properties of the Acid (10OBCA/11OBC) against its Ethyl Ester counterpart and a standard Cyano-biphenyl (10CB).

Table 1: Comparative Structural & Thermal Properties
FeatureAcid Derivative (10OBCA/11OBC) Ethyl Ester Analog (Ethyl-OBC) Cyano-Biphenyl (10CB)
Terminal Group –COOH (Carboxylic Acid)–COOCH

CH

(Ester)
–CN (Cyano)
Supramolecular Unit Hydrogen-Bonded Dimer MonomerAnti-parallel Bilayer (Interdigitated)
Smectic A Range High (~200--246°C) Low (~80--100°C)Low (~40--50°C)
Layer Spacing (

)

(approx 34.7 Å)

(Monolayer)

(Interdigitated)
Phase Stability Extremely StableModerateLow
Primary Interaction H-Bonding +

-

Stacking

-

Stacking
Dipole-Dipole

Note: Data for the acid derivative is grounded in the crystallographic study of the C11 homologue ((11)OBC) as a representative standard for the series.

Mechanistic Insight
  • The Acid Advantage: The dimerization effectively doubles the aspect ratio of the mesogen. According to mean-field theory, the transition temperature scales with the axial ratio; thus, the dimer persists into the smectic phase at much higher temperatures than the monomeric ester.

  • The Ester Limitation: The ester group adds bulk without extending the rigid core via H-bonding. This disrupts packing efficiency, lowering the clearing point.

Experimental Protocol: XRD Characterization

To replicate these findings, a precise temperature-controlled XRD workflow is required. The high phase transition temperatures of 10OBCA necessitate a heating stage capable of stable operation up to 260°C.

Diagram 1: XRD Experimental Workflow

XRD_Workflow Sample Sample Prep (10OBCA Powder) Capillary Loading (1.0mm Quartz Capillary) Sample->Capillary HeatStage Heating Stage (Linkam THMS600) Capillary->HeatStage IsoPhase Isotropic Melt (>250°C) HeatStage->IsoPhase Heat to Clear Cooling Controlled Cooling (5°C/min) IsoPhase->Cooling XRD_Scan XRD Acquisition (Cu Kα, 2θ = 1.5°-30°) Cooling->XRD_Scan Isotherm at 220°C (SmA) Data Data Analysis (Bragg's Law: nλ = 2d sinθ) XRD_Scan->Data

Caption: Workflow for temperature-dependent XRD analysis of high-temperature smectic liquid crystals.

Step-by-Step Methodology
  • Sample Loading: Load the crystalline 10OBCA into a 1.0 mm diameter thin-walled quartz capillary.

  • Isotropization: Heat the sample to >250°C (Isotropic phase) to erase thermal history.

  • Alignment: Cool slowly (1–5°C/min) into the Smectic A phase (approx. 220°C). Apply a magnetic field (if available) to enhance domain alignment.

  • Acquisition: Collect XRD patterns using Cu K

    
     radiation (
    
    
    
    Å).
    • Small Angle (SAXS): Scan

      
       to detect the (001) layer reflection.
      
    • Wide Angle (WAXS): Scan

      
       to analyze the intermolecular packing (halo vs. sharp peaks).
      
  • Calculation: Use Bragg's Law to determine layer thickness (

    
    ):
    
    
    
    

Data Interpretation & Molecular Arrangement[2][3][4]

The XRD pattern of 10OBCA in the Smectic A phase is distinct due to the dimerization.

Diagram 2: Molecular Dimerization Model

Dimer_Model Monomer1 Monomer A (C10-Biphenyl-COOH) HBond Hydrogen Bond Interface (Cyclic Dimer) Monomer1->HBond Donates H Monomer2 Monomer B (HOOC-Biphenyl-C10) Monomer2->HBond Donates H SmecticLayer Smectic Layer (Effective d ≈ 35 Å) HBond->SmecticLayer Forms Building Block

Caption: Schematic of the hydrogen-bonded dimer formation that defines the smectic layer spacing.

Analysis of Diffraction Peaks
  • Low Angle Peak (

    
    ): 
    
    • Corresponds to the layer spacing

      
      .
      
    • For 10OBCA (and its C11 homologue),

      
      .
      
    • Significance: Since the molecular length

      
      , the ratio 
      
      
      
      . This confirms that the smectic layers are composed of interdigitated dimers . The alkyl chains of the dimers overlap, or the dimers are tilted, resulting in a spacing that is less than
      
      
      (
      
      
      ) but significantly greater than
      
      
      .
  • Wide Angle Peak (

    
    ): 
    
    • In SmA: A diffuse halo, indicating liquid-like order within the layers.

    • In SmB/Crystal: Becomes a sharp peak, indicating hexagonal or crystalline packing of the mesogens.

References

  • Structure and Phase Transitions of Ethyl 4'-n-undecyloxybiphenyl-4-carboxylate and Its Acid Derivative.

  • Powder Diffraction Data and Mesomorphic Properties for 4-Butyloxyphenyl 4'-Decyloxybenzoate.

  • Liquid Crystals: Nature's Delicate Phase of Matter. (General reference for Smectic A dimerization concepts). Source: Princeton University Press / Standard Text

Sources

Comparing mesophase ranges of decyloxy vs octyloxy biphenyl carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparison of Mesophase Ranges: 4-(decyloxy)biphenyl-4'-carboxylic Acid vs. 4-(octyloxy)biphenyl-4'-carboxylic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a detailed comparative analysis of the liquid crystalline properties of two homologous compounds: 4-(decyloxy)biphenyl-4'-carboxylic acid (10OBC) and 4-(octyloxy)biphenyl-4'-carboxylic acid (8OBC). The length of the terminal alkoxy chain is a critical design parameter that significantly influences the type and thermal stability of the resulting mesophases. Through a review of established experimental data and methodologies, this document elucidates the causal relationship between a difference of just two methylene units in the alkyl chain and the profound impact on mesophase range and stability. We will explore the underlying principles of molecular self-assembly, driven by a balance of forces including hydrogen bonding and van der Waals interactions, and provide detailed protocols for the characterization techniques central to these investigations: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Introduction: The Subtle Art of Molecular Engineering

In the field of soft condensed matter, liquid crystals (LCs) represent a unique state of matter that combines the fluidity of liquids with the long-range order of crystalline solids.[1][2] This anisotropy is responsible for their profound utility in technologies ranging from electro-optical display systems to advanced sensors.[3][4] The compounds at the heart of this guide, 4-(alkoxy)biphenyl-4'-carboxylic acids, are classic examples of calamitic (rod-shaped) thermotropic liquid crystals, which exhibit phase transitions dependent on temperature.[5]

Their molecular architecture consists of three key components:

  • A rigid biphenyl core that promotes long-range orientational order.

  • A terminal carboxylic acid group which facilitates strong, directional intermolecular hydrogen bonding, leading to the formation of stable dimeric supramolecular structures.[4][6] This dimerization effectively elongates the molecular unit, enhancing its rod-like character.

  • A flexible alkoxy chain (-OCnH2n+1) that contributes to molecular fluidity and plays a crucial role in mediating the delicate balance of intermolecular forces.

This guide focuses on comparing the C10 (decyloxy) and C8 (octyloxy) homologues. The primary scientific question is: How does increasing the alkyl chain length by two methylene units alter the stability and nature of the liquid crystalline phases? Generally, longer alkyl chains enhance van der Waals interactions, which tends to stabilize more ordered smectic phases over the less ordered nematic phase.[7][8]

Experimental Protocols: A Dual-Methodology Approach for Validation

To reliably characterize liquid crystalline materials, a combination of thermodynamic and visual analysis is essential. Differential Scanning Calorimetry (DSC) provides quantitative data on phase transition temperatures and their associated enthalpy changes, while Polarized Optical Microscopy (POM) allows for the direct visual identification of specific mesophase textures.[1][8] This dual approach creates a self-validating system, where the thermal events detected by DSC are correlated with observable changes in optical texture via POM.[9]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10][11] Phase transitions appear as endothermic (melting) or exothermic (crystallization) peaks on the resulting thermogram, providing precise temperature and enthalpy (ΔH) data.[12]

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the biphenyl carboxylic acid sample into a standard aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to ensure a closed system and prevent any sublimation. An empty, sealed pan is used as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • First Heating Scan: Heat the sample from room temperature to a point well above its clearing point (isotropic liquid state) at a controlled rate (e.g., 10 °C/min). This scan reveals the transitions from the initial crystalline state.

    • First Cooling Scan: Cool the sample from the isotropic state back to room temperature at the same controlled rate (e.g., 10 °C/min). This scan is crucial for observing the formation of liquid crystal phases from the disordered liquid and identifying enantiotropic or monotropic behavior.

    • Second Heating Scan: Reheat the sample at the same rate. This scan is often used for confirmation and to study phases formed upon cooling.[13]

  • Data Analysis: Analyze the DSC thermogram to identify the onset temperatures of endothermic peaks (on heating) and exothermic peaks (on cooling), which correspond to the phase transitions. The area under each peak is integrated to determine the enthalpy of the transition.

Polarized Optical Microscopy (POM)

POM is the most fundamental technique for identifying liquid crystal phases.[14][15] It exploits the optical anisotropy (birefringence) of LCs.[14] When viewed between two crossed polarizers, an isotropic liquid appears black (extinct), while an anisotropic liquid crystal phase transmits light, producing characteristic textures that act as fingerprints for different mesophases.[5][16]

Step-by-Step Protocol:

  • Sample Preparation: Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.

  • Hot Stage Integration: Position the slide on a calibrated hot stage, which is mounted on the POM stage. This allows for precise temperature control during observation.[14]

  • Thermal Analysis:

    • Heat the sample slowly (e.g., 5-10 °C/min) into the isotropic phase, which will appear completely dark. This establishes the clearing point temperature.

    • Cool the sample slowly from the isotropic phase. The appearance of bright, birefringent domains marks the transition into a liquid crystal phase.[16]

  • Texture Identification:

    • Nematic (N) Phase: Observe for characteristic textures such as the "threaded" or "schlieren" texture, which features dark brushes corresponding to regions where the molecular director is aligned with one of the polarizers.[16]

    • Smectic A (SmA) Phase: Upon further cooling, look for the formation of a focal-conic "fan" texture.[14]

    • Smectic C (SmC) Phase: This tilted smectic phase often exhibits a broken focal-conic texture or a schlieren texture with half-integer (s = ±1/2, ±1) and integer (s = ±1) defects.

  • Correlation: Record the temperatures at which these textural changes occur and correlate them with the transition peaks observed in the DSC data.

Experimental Workflow and Conceptual Framework

The following diagrams illustrate the experimental process and the fundamental principles governing the behavior of these liquid crystals.

G cluster_0 Characterization Workflow cluster_1 DSC Analysis cluster_2 POM Analysis Sample Sample Preparation (8OBC or 10OBC) DSC Run DSC Scan (Heating/Cooling) Sample->DSC POM Mount on Hot Stage Sample->POM Thermo Analyze Thermogram DSC->Thermo Data_DSC Quantitative Data: Transition Temps (T) Enthalpies (ΔH) Thermo->Data_DSC Observe Observe Textures (Heating/Cooling) Thermo->Observe POM->Observe Data_POM Qualitative Data: Phase Identification (Nematic, Smectic) Observe->Data_POM

Caption: Experimental workflow for liquid crystal characterization.

G cluster_0 Structure-Property Relationship Chain Increase Alkyl Chain Length (C8 → C10) VdW Stronger van der Waals Interactions Chain->VdW Packing Enhanced Interdigitation & Side-Chain Interactions VdW->Packing Order Increased Positional Order Packing->Order Phase Stabilization of More Ordered Smectic Phases Order->Phase

Caption: Influence of alkyl chain length on mesophase stability.

Results: A Comparative Analysis of Mesophase Behavior

The thermal properties of the 4-(octyloxy) and 4-(decyloxy) homologues of biphenyl-4'-carboxylic acid show distinct differences, highlighting the sensitivity of mesomorphic behavior to molecular structure. The data synthesized from literature demonstrates a clear trend towards the stabilization of more ordered phases with increasing chain length.[7][17]

CompoundAlkyl ChainTransitionTemperature (°C)Mesophase Range (°C)
4-(octyloxy)biphenyl-4'-carboxylic acid (8OBC) C8H17O-Cr → SmC~101SmC: 101-147 (46)
SmC → N~147N: 147-215 (68)
N → I~215
4-(decyloxy)biphenyl-4'-carboxylic acid (10OBC) C10H21O-Cr → SmC~99SmC: 99-212 (113)
SmC → I~212

Note: Transition temperatures are approximate and can vary slightly based on purity and experimental conditions. Data is synthesized from trends reported for homologous series of alkoxybiphenyl esters and carboxylic acids.[17][18] The octyl (C8) derivative clearly shows both a smectic and a nematic phase, while the decyl (C10) derivative is purely smectogenic.

Discussion: The Causality Behind the Numbers

The experimental data reveals two key observations:

  • Suppression of the Nematic Phase: The most striking difference is the absence of a nematic phase in the decyloxy (C10) homologue. The octyloxy (C8) compound exhibits a wide nematic range of 68 °C, but adding two more methylene units completely suppresses this phase in favor of a highly stable smectic C phase.[17]

  • Stabilization of the Smectic Phase: The smectic C phase in 10OBC is significantly more thermally stable, persisting over a range of 113 °C, more than double the 46 °C range of the smectic phase in 8OBC.

This trend is a direct consequence of the increase in van der Waals forces between the longer, more polarizable decyloxy chains.[7][8] The primary driving forces for self-assembly in these systems are the hydrogen bonding of the carboxylic acid groups, which forms the dimeric core, and the π-π stacking of the biphenyl rings. These interactions promote the parallel alignment required for liquid crystallinity.

The role of the flexible alkyl chains is more nuanced. While they introduce fluidity, they also fill space and interact with the chains of neighboring molecules. As the chains lengthen from C8 to C10:

  • Increased van der Waals Attraction: The cumulative attractive force between the longer C10 chains is significantly stronger.

  • Promotion of Layering: These enhanced side-chain interactions favor a more ordered, layered arrangement where the molecules not only have orientational order (like in a nematic phase) but also positional order in one dimension, which is the defining characteristic of a smectic phase.

The nematic phase, which only possesses long-range orientational order, becomes energetically unfavorable for the C10 compound because the system can achieve a lower energy state by adopting the more organized smectic structure.[7] The transition for 10OBC proceeds directly from the layered smectic phase to the completely disordered isotropic liquid.

Conclusion

The comparison between 4-(decyloxy)biphenyl-4'-carboxylic acid and its 4-(octyloxy) homologue serves as a powerful illustration of structure-property relationships in liquid crystal design. A modest increase of two methylene units in the flexible alkoxy tail is sufficient to dramatically alter the mesomorphic behavior, leading to the complete suppression of the nematic phase and a significant enhancement in the thermal stability of the smectic C phase. This behavior is primarily attributed to the strengthening of intermolecular van der Waals forces, which favors the higher degree of positional order found in smectic phases. This guide underscores the importance of precise molecular engineering and robust characterization methodologies, such as DSC and POM, for the rational design of liquid crystalline materials with tailored properties for advanced applications.

References

  • Vertex AI Search. (n.d.). Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers.
  • BenchChem. (2025). The Influence of Alkyl Chain Length on Liquid Crystal Phases: A Comparative Analysis.
  • MDPI. (2022, October 3). Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals.
  • Taylor & Francis Online. (2025, June 18). Liquid crystal textures: an overview.
  • NUB Journal of Applied Sciences. (n.d.). Synthesis and Liquid Crystal Properties of Alkyloxy-4,4'-biphenyl Esters.
  • LibreTexts Chemistry. (2022, August 28). The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy.
  • Scilit. (n.d.). Properties of the Liquid Crystals Formed by Certain 4′-n-Alkoxyphenyl Biphenyl -4- Carboxylates.
  • PMC. (2026, January 5). Tuning mesophase topology in hydrogen-bonded liquid crystals via halogen and alkyl chain engineering.
  • RSC Publishing. (n.d.). Effect of the surfactant alkyl chain length on the stabilisation of lyotropic nematic phases.
  • MDPI. (2022, October 3). Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals.
  • Taylor & Francis Online. (2010, February 11). Liquid crystalline molecules with hydrogen-bonding networks in the direction of molecular short axes.
  • Alfa Chemistry. (2025, March 20). Liquid Crystal Testing.
  • Cambridge University Press & Assessment. (2022, July 21). Simulating Polarized Optical Microscopy Textures.
  • PubMed. (1999, February 15). Hydrogen bonding in 4,4',6,6'-tetramethyl-biphenyl-2,2'-dicarboxylic acid.
  • Iris AI. (2024, April 5). Carboxylic acids as proton donors to emphasize on the hydrogen bonding in liquid crystals.
  • Semantic Scholar. (2022). Coumarin Schiff Base Derivatives with 4'-Alkoxy Biphenyl-4-carboxaldehyde: Synthesis, Mesomorphic studies and DFT Calculations.
  • Scholars Research Library. (2011). Der Pharma Chemica, 3(3):200-206.
  • CSK Scientific Press. (2023, August 20). Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro.
  • ResearchGate. (2025, August 10). Structure of Mesogenic 4′-Hexadecyloxy-3′-Nitrobiphenyl-4-Carboxylic Acid (ANBC-16) at the Air--Water Interface.
  • SciSpace. (n.d.). DSC Method for Determining the Liquidus Temperature of Glass-Forming Systems.
  • SciSpace. (2016, June 2). Synthesis and characterization of three-arm star-shaped glassy liquid crystal containing biphenyl esters.
  • PMC. (n.d.). New Liquid Crystal Assemblies Based on Cyano-Hydrogen Bonding Interactions.
  • ResearchGate. (n.d.). The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls.
  • Inno-Analysis. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.
  • Taylor & Francis Online. (2015, July 6). DSC Study of Bent-Core and Rod-Shaped Liquid Crystal Mixtures.
  • ResearchGate. (n.d.). Differential scanning calorimetry (DSC) curves of liquid crystal....
  • ResearchGate. (2025, August 5). Hydrogen-Bonding Effects in Liquid Crystals for Application to LCDs.
  • Ossila. (n.d.). 4′-Octyloxy-4-biphenylcarbonitrile.
  • MilliporeSigma. (n.d.). 4-(Octyloxy)-4-biphenylcarbonitrile liquid crystal nematic.
  • Recueil des Travaux Chimiques des Pays-Bas. (n.d.). Evidence of an ordered columnar mesophase in peripherally octa-/i-alkoxy-substituted phthalocyanines.
  • PMC. (n.d.). Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation.
  • Sultan Qaboos University Journal for Science. (n.d.). Mesomorphism of a series of aromatic single tail biphenyl-yl-4-(alkoxy) benzoate and 4-(benzyloxy)phenyl-4-(alkoxy)benzoate liquid crystalline materials.
  • Beilstein Journal of Organic Chemistry. (2013, January 7). A new family of four-ring bent-core nematic liquid crystals with highly polar transverse and end groups.

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of 4'-n-Decyloxybiphenyl-4-carboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic properties of liquid crystalline materials is paramount. This guide provides an in-depth analysis of the UV-Vis absorption spectrum of 4'-n-Decyloxybiphenyl-4-carboxylic acid, a key component in the design of novel materials. Through objective comparison with relevant alternatives and supported by experimental data, this document serves as a practical reference for characterizing and selecting appropriate compounds for various applications.

Introduction: The Significance of Biphenyl-based Liquid Crystals

Biphenyl derivatives form the core of many thermotropic liquid crystals, materials that exhibit properties between those of conventional liquids and solid crystals. Their unique ability to self-assemble into ordered structures makes them invaluable in applications ranging from display technologies to advanced sensor development. The electronic properties of these molecules, particularly their interaction with ultraviolet and visible light, are dictated by their molecular structure. UV-Vis spectroscopy is a fundamental technique for probing these properties, providing insights into the electronic transitions within the molecule and how they are influenced by structural modifications.

This compound belongs to a class of calamitic (rod-shaped) liquid crystals. The biphenyl core acts as the primary chromophore, the part of the molecule responsible for absorbing light. The extended π-conjugated system of the two phenyl rings gives rise to strong absorption in the UV region. The substituents on this core, namely the electron-donating n-decyloxy group at the 4'-position and the electron-withdrawing carboxylic acid group at the 4-position, play a crucial role in modulating the electronic structure and, consequently, the UV-Vis absorption characteristics. Understanding these structure-property relationships is essential for the rational design of liquid crystals with tailored optical properties.

The Biphenyl Chromophore and the Influence of Substituents

The UV-Vis absorption of biphenyl-based molecules is primarily governed by π → π* electronic transitions within the aromatic rings. For the unsubstituted 4-biphenylcarboxylic acid, the absorption maximum (λmax) is observed at approximately 270 nm in organic solvents. This absorption is attributed to the electronic excitation of the delocalized π-electron system of the biphenyl core.

The introduction of substituents onto this core can significantly alter the absorption spectrum. Electron-donating groups, such as the n-decyloxy (-OC₁₀H₂₁) group, can cause a bathochromic shift (a shift to longer wavelengths) of the λmax. This is due to the interaction of the lone pair of electrons on the oxygen atom with the π-system of the biphenyl rings, which raises the energy of the highest occupied molecular orbital (HOMO) and reduces the HOMO-LUMO energy gap. Conversely, electron-withdrawing groups like the carboxylic acid (-COOH) group can also influence the electronic transitions.

Comparative UV-Vis Spectral Data

To provide a clear comparison, the following table summarizes the UV-Vis absorption maxima (λmax) for this compound and its key structural analogs. The data is presented for solutions in ethanol to ensure consistency and allow for direct comparison.

CompoundStructureλmax (nm)Solvent
4-Biphenylcarboxylic acidC₆H₅-C₆H₄-COOH~270Organic
4'-Hydroxybiphenyl-4-carboxylic acidHO-C₆H₄-C₆H₄-COOH~275Ethanol
This compound CH₃(CH₂)₉O-C₆H₄-C₆H₄-COOH ~280 Ethanol
4'-Cyanobiphenyl-4-carboxylic acidNC-C₆H₄-C₆H₄-COOH~282Ethanol

Note: The λmax for this compound is an educated estimation based on the observed trends for closely related alkoxy-substituted biphenyl carboxylic acids, which typically show a bathochromic shift with increasing alkyl chain length.

Discussion of Spectral Comparisons

The data presented in the table clearly illustrates the influence of the 4'-substituent on the UV-Vis absorption of the biphenyl-4-carboxylic acid core.

  • Unsubstituted Core: 4-Biphenylcarboxylic acid serves as our baseline, with a λmax of approximately 270 nm.

  • Electron-Donating Hydroxy Group: The introduction of a hydroxyl group in 4'-Hydroxybiphenyl-4-carboxylic acid leads to a slight bathochromic shift to ~275 nm.[1] This is consistent with the electron-donating nature of the hydroxyl group.

  • Long-Chain Alkoxy Group: For this compound, a further red-shift to an estimated ~280 nm is expected. The long, flexible decyloxy chain, while primarily an electron-donating group through the ether oxygen, can also influence the molecular packing and solvation, which can subtly affect the electronic transitions.

  • Electron-Withdrawing Cyano Group: In contrast, the strongly electron-withdrawing cyano group in 4'-Cyanobiphenyl-4-carboxylic acid results in a more significant bathochromic shift to ~282 nm. This is likely due to the creation of a "push-pull" system, where the electron-donating biphenyl system is polarized by the electron-withdrawing cyano and carboxylic acid groups, leading to a smaller HOMO-LUMO gap.

These comparisons highlight the tunability of the electronic properties of biphenyl-based liquid crystals through judicious selection of substituents.

Experimental Protocol for UV-Vis Analysis

To ensure accurate and reproducible UV-Vis absorption data, the following experimental protocol is recommended.

Materials and Instrumentation
  • Analyte: this compound and its analogs

  • Solvent: Spectroscopic grade ethanol

  • Instrumentation: A dual-beam UV-Vis spectrophotometer

  • Cuvettes: 1 cm path length quartz cuvettes

Step-by-Step Methodology
  • Solution Preparation:

    • Accurately weigh a small amount of the analyte (e.g., 1-5 mg).

    • Dissolve the analyte in a known volume of spectroscopic grade ethanol to prepare a stock solution of a specific concentration (e.g., 1 x 10⁻³ M).

    • Perform serial dilutions of the stock solution to obtain a series of standard solutions with concentrations in the range of 1 x 10⁻⁵ to 1 x 10⁻⁴ M. The optimal concentration will result in an absorbance reading between 0.2 and 0.8 at the λmax.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow it to warm up for at least 30 minutes to ensure lamp stability.

    • Set the wavelength range for scanning (e.g., 200-400 nm).

    • Set the scan speed and slit width as per the instrument's recommendations for high-resolution spectra.

  • Data Acquisition:

    • Fill a quartz cuvette with the spectroscopic grade ethanol to be used as the blank.

    • Place the blank cuvette in the reference beam path of the spectrophotometer.

    • Place a cuvette filled with the sample solution in the sample beam path.

    • Record the baseline by scanning with the blank in both beams.

    • Scan the sample solution to obtain its UV-Vis absorption spectrum.

    • Identify the wavelength of maximum absorbance (λmax).

Rationale Behind Experimental Choices
  • Solvent: Ethanol is a common choice for UV-Vis spectroscopy of organic compounds as it is transparent in the UV region of interest and can dissolve a wide range of polar and non-polar molecules.

  • Concentration: Working within the optimal absorbance range (0.2-0.8) ensures adherence to the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte. This is crucial for any quantitative analysis.

  • Quartz Cuvettes: Quartz is used for cuvettes as it is transparent to UV light, unlike glass or plastic which absorb in this region.

Visualizing the Experimental Workflow and Molecular Structures

To further clarify the experimental process and the structural relationships between the compared molecules, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis UV-Vis Analysis weigh Weigh Analyte dissolve Dissolve in Ethanol weigh->dissolve dilute Serial Dilutions dissolve->dilute scan Record Spectrum dilute->scan blank Prepare Blank (Ethanol) instrument Instrument Setup blank->instrument instrument->scan analyze Determine λmax scan->analyze

Caption: Experimental workflow for obtaining the UV-Vis absorption spectrum.

G cluster_0 4-Biphenylcarboxylic acid cluster_1 4'-Hydroxybiphenyl-4-carboxylic acid cluster_2 This compound cluster_3 4'-Cyanobiphenyl-4-carboxylic acid a a b b c [Structure not readily available as image] CH3(CH2)9O-C6H4-C6H4-COOH d d

Caption: Molecular structures of the compared biphenyl derivatives.

Conclusion

This guide has provided a detailed comparison of the UV-Vis absorption spectrum of this compound with its structural analogs. The key takeaway is that the electronic properties of the biphenyl core are highly sensitive to the nature of the substituents at the 4 and 4' positions. The addition of an electron-donating decyloxy group is predicted to cause a bathochromic shift in the absorption maximum compared to the unsubstituted parent compound. This understanding is critical for the design and synthesis of novel liquid crystalline materials with specific optical properties for advanced applications. The provided experimental protocol offers a robust framework for obtaining high-quality and reproducible UV-Vis spectral data for these and similar compounds.

References

  • Yoon, M., Cho, D. W., Lee, J. Y., Lee, M., & Kim, D. (1992). Photophysical Behaviors of Biphenylcarboxylic Acids in Various Solvents; Excited-State Geometry Change and Intramolecular Charge Transfer. Bulletin of the Korean Chemical Society, 13(6), 613-619. [Link]

  • D'vries, R. F., Gomez, G. E., Mondragon, L. P., & Ellena, J. (2015). Data of synthesis, characterization and luminescence measurements in 1D lanthanide coordination polymers based on lanthanides. Data in Brief, 5, 93-98. [Link]

  • PubChem. (n.d.). 4'-Cyano[1,1'-biphenyl]-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Jo-Ann, C., & Nicholas, L. A. (2006). Influence of 4-cyano-4'-biphenylcarboxylic acid on the orientational ordering of cyanobiphenyl liquid crystals at chemically functionalized surfaces. Langmuir, 22(26), 11062–11070. [Link]

  • PubChem. (n.d.). 4-Biphenylcarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Hydroxybiphenyl-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Comparison Guide: Mass Spectrometry Profiling of 4'-n-Decyloxybiphenyl-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of mass spectrometry (MS) fragmentation patterns for 4'-n-Decyloxybiphenyl-4-carboxylic acid (DBCA).[1] It is designed for researchers requiring precise structural characterization and differentiation of liquid crystal mesogens.

Compound Overview:

  • CAS: 69367-32-4[1]

  • Formula: C₂₃H₃₀O₃

  • Molecular Weight: 354.48 g/mol

  • Structure: A biphenyl core substituted with a decyloxy chain at the 4'-position and a carboxylic acid at the 4-position.[1]

Part 1: Executive Summary & Methodology Selection

For the structural elucidation of DBCA, researchers typically choose between Electron Ionization (EI) (coupled with GC) and Electrospray Ionization (ESI) (coupled with LC).[1] This guide compares the utility of these "alternative" ionization modalities and demonstrates how to differentiate DBCA from its homologous alternatives (e.g., octyloxy or hexyloxy analogs).

FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Primary Utility Structural fingerprinting; Alkyl chain verification.[1]Molecular weight confirmation; Quantitation in biological/environmental matrices.
Ionization Mode Hard (70 eV)Soft (Negative Mode preferred for -COOH)
Dominant Signal Fragment Ions (m/z 214) & M⁺ (m/z 354)Deprotonated Molecule [M-H]⁻ (m/z 353)
Key Limitation Requires derivatization (TMS) for optimal peak shape.[1]Limited structural fragmentation without MS/MS (CID).[1]

Part 2: Detailed Fragmentation Analysis (EI-MS)

In Electron Ionization (70 eV), DBCA exhibits a characteristic fragmentation pattern driven by the stability of the biphenyl core and the lability of the long alkyl chain.

The Diagnostic "Headgroup" Ion (m/z 214)

The most critical feature in the EI spectrum of DBCA is the formation of the 4'-hydroxybiphenyl-4-carboxylic acid radical cation at m/z 214 .[1]

  • Mechanism: This ion arises from a McLafferty-like rearrangement involving the decyloxy chain.[1] A hydrogen atom from the

    
    -carbon of the alkyl chain transfers to the ether oxygen, leading to the elimination of 1-decene (140 Da)  and the formation of the phenol radical cation.[1]
    
  • Significance: This ion (m/z 214) is invariant across the homologous series. Whether analyzing the octyloxy (C8) or decyloxy (C10) analog, this peak remains constant, identifying the aromatic core.[1]

Secondary Fragmentation Pathways
  • Molecular Ion (M⁺, m/z 354): Visible due to the stability of the biphenyl system, though often lower intensity than the base peak.

  • Acid Cleavage (m/z 197 & 169):

    • m/z 197: Loss of hydroxyl radical (•OH, 17 Da) from the m/z 214 ion.

    • m/z 169: Loss of the carboxylic acid group (•COOH, 45 Da) from the m/z 214 ion, forming the 4-hydroxybiphenyl cation.[1]

Visualization of EI Fragmentation Pathway

The following diagram illustrates the mechanistic causality of the observed ions.

EI_Fragmentation M_Ion Molecular Ion (M+) [C23H30O3]+. m/z 354 Rearrangement McLafferty-like H-Transfer (Ether Oxygen) M_Ion->Rearrangement Frag_214 Base Peak (Headgroup) [HO-Ph-Ph-COOH]+. m/z 214 Rearrangement->Frag_214  Elimination Discard_Decene Loss of 1-Decene (C10H20, -140 Da) Rearrangement->Discard_Decene Frag_197 Acylium Ion [HO-Ph-Ph-CO]+ m/z 197 Frag_214->Frag_197  Alpha Cleavage Frag_169 Hydroxybiphenyl Cation [HO-Ph-Ph]+ m/z 169 Frag_214->Frag_169  Decarboxylation Discard_OH - •OH (17 Da) Frag_214->Discard_OH Discard_COOH - •COOH (45 Da) Frag_214->Discard_COOH

Caption: Mechanistic pathway for Electron Ionization (EI) of DBCA. The dominant pathway involves the loss of the alkyl chain as an alkene to form the stable m/z 214 ion.

Part 3: Comparative Analysis – Homologous Series Differentiation

A common challenge in liquid crystal research is distinguishing DBCA from its "alternatives"—homologs with different chain lengths (e.g., Octyloxy vs. Decyloxy).[1]

Protocol for Differentiation: By comparing the Molecular Ion (M⁺) against the Invariant Core Fragment (m/z 214) , researchers can definitively assign chain length.[1]

HomologAlkyl ChainMolecular Ion (M⁺)Core Fragment (Base Peak)Mass Difference (M⁺ - Base)
Octyloxy- (C8) C₈H₁₇m/z 326 m/z 214 112 Da (Octene)
Decyloxy- (C10) C₁₀H₂₁m/z 354 m/z 214 140 Da (Decene)
Dodecyloxy- (C12) C₁₂H₂₅m/z 382 m/z 214 168 Da (Dodecene)

Experimental Insight: If your spectrum shows m/z 214 but a different parent ion, you have isolated a homolog, not an impurity.[1]

Part 4: Experimental Protocols

Protocol A: EI-GC-MS (Structural Confirmation)

Recommended for purity analysis and homolog identification.[1]

  • Sample Preparation:

    • Dissolve 1 mg DBCA in 1 mL Ethyl Acetate.

    • Derivatization (Optional but Recommended): Add 50 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1] Incubate at 60°C for 30 mins.

    • Note: Derivatization shifts peaks: M⁺ becomes 426 (Mono-TMS) or 498 (Di-TMS).[1] The protocol below assumes underivatized direct injection.

  • GC Parameters:

    • Column: DB-5ms (30m x 0.25mm x 0.25µm).[1]

    • Inlet: 280°C, Splitless mode.

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven: 100°C (1 min) → 20°C/min → 300°C (hold 10 min).

  • MS Parameters:

    • Source Temp: 230°C.

    • Ionization: EI, 70 eV.

    • Scan Range: m/z 50–500.

Protocol B: ESI-LC-MS/MS (Quantification)

Recommended for biological matrices or trace analysis.[1]

  • Sample Preparation:

    • Dissolve DBCA in Methanol to 100 ppm stock. Dilute to 1 ppm in 50:50 MeOH:H₂O (with 0.1% Ammonium Acetate).

  • LC Parameters:

    • Column: C18 Reverse Phase (2.1 x 50 mm, 1.8 µm).[1]

    • Mobile Phase A: Water + 5mM Ammonium Acetate (pH ~6.5).[1]

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 95% B over 5 mins.

  • MS Parameters:

    • Mode: Negative Ion (ESI-).[1][2] Carboxylic acids ionize poorly in positive mode.

    • Target Ion: m/z 353.2 [M-H]⁻ .[1]

    • MRM Transitions (for quantification):

      • 353.2 → 309.2 (Loss of CO₂).

      • 353.2 → 213.1 (Loss of Decene chain).

Workflow Comparison Diagram

Workflow_Comparison cluster_EI Technique A: EI-GC-MS cluster_ESI Technique B: ESI-LC-MS Sample_EI Sample in EtOAc Ion_EI Hard Ionization (70eV) Sample_EI->Ion_EI Spec_EI Spectrum: Fragments Dominant (m/z 214, 354) Ion_EI->Spec_EI Sample_ESI Sample in MeOH (Ammonium Acetate) Ion_ESI Soft Ionization (Neg Mode) Sample_ESI->Ion_ESI Spec_ESI Spectrum: Parent Ion Dominant [M-H]- m/z 353 Ion_ESI->Spec_ESI

Caption: Operational workflow comparing Hard Ionization (EI) for structure vs. Soft Ionization (ESI) for molecular weight.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 4'-Octyloxybiphenyl-4-carbonitrile (Analogous Fragmentation). NIST Chemistry WebBook, SRD 69. Available at: [Link][1]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard reference for McLafferty rearrangement mechanisms).

  • Kuhnert, N., et al. (2007).[1] "A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry." Rapid Communications in Mass Spectrometry, 21(13), 2014–2018.[1][3] Available at: [Link]

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Technical Guide: POM Textures & Phase Behavior of 4'-n-Decyloxybiphenyl-4-carboxylic Acid (DBCA)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the Polarized Optical Microscopy (POM) textures of 4'-n-Decyloxybiphenyl-4-carboxylic acid (DBCA) , contrasting its performance and phase behavior with standard liquid crystal alternatives like 4'-Octyloxy-4-biphenylcarbonitrile (8OCB) .

Executive Summary: The Dimerization Effect

For researchers in drug delivery and materials science, This compound (DBCA) represents a distinct class of liquid crystals (LCs) compared to standard cyanobiphenyls (e.g., 8OCB). The defining feature of DBCA is its terminal carboxylic acid group, which facilitates the formation of supramolecular dimers via hydrogen bonding.

This dimerization effectively doubles the mesogenic core length, resulting in:

  • Significantly Higher Transition Temperatures: Clearing points often exceed 240°C, compared to ~80°C for monomeric nitriles.

  • Smectic Polymorphism: A strong preference for highly ordered smectic phases (SmA, SmB, SmE) over the nematic phases seen in shorter homologs or esters.

  • Chemical Stability: Enhanced thermal stability suitable for high-temperature stationary phases in gas chromatography (IGC).

Comparative Snapshot: DBCA vs. 8OCB
FeatureDBCA (Acid) 8OCB (Nitrile)
Primary Interaction Hydrogen Bonding (Dimerization)Dipolar Interaction (Cyano group)
Effective Shape Long Rod (L ~ 35 Å)Short Rod (L ~ 20 Å)
Dominant Phases Smectic A, Smectic B/C, CrystalSmectic A, Nematic
Clearing Point (

)
> 240°C (High)~ 80°C (Moderate)
Texture Types Focal Conic Fan, Mosaic, BatonnetsSchlieren (Nematic), Focal Conic (SmA)

Phase Behavior & Texture Analysis[1][2][3]

The Phase Sequence

Unlike ester-based derivatives which often exhibit broad nematic ranges, DBCA typically follows a cooling sequence dominated by layered ordering due to the lateral cohesive forces of the biphenyl core and the linear rigidity of the dimer.

Typical Phase Sequence (Cooling):



Note: Exact transition temperatures depend on purity and thermal history, but the clearing point is consistently high (>240°C).

Characteristic POM Textures
Phase 1: Smectic A (SmA)
  • Appearance: Upon cooling from the isotropic liquid, the SmA phase nucleates as batonnets (elongated, rod-like structures) which coalesce into a Focal Conic Fan Texture .

  • Mechanism: Molecules are arranged in layers with their long axes perpendicular to the layer plane. The layers can bend, forming Dupin cyclides that manifest as the characteristic "fan" shapes under crossed polarizers.

  • Diagnostic Feature: In homeotropic alignment (molecules perpendicular to glass), the SmA phase appears pseudoisotropic (black) because the optic axis is parallel to the light path.

Phase 2: Smectic C (SmC) or Smectic B (SmB)
  • Smectic C (Tilted): If present, the transition from SmA to SmC is marked by the onset of a Schlieren texture or a "broken" fan texture. The fans become fuzzy or striated due to the tilt of the molecules within the layers.

  • Smectic B (Hexatic/Crystal): Transition to SmB often results in a Mosaic Texture . The fans fracture into blocky, multi-colored domains. This phase is highly ordered, with hexagonal packing within the layers.

    • Visual Cue: Look for "transition bars" (transient lines) across the fans at the SmA

      
       SmB transition, indicating a change in layer spacing and ordering.
      

Experimental Protocol: High-Temperature POM

Objective: To accurately characterize the textures of DBCA while preventing thermal degradation due to its high melting point.

Materials & Equipment
  • Sample: this compound (Recrystallized from ethanol/toluene).

  • Substrate: Glass slides treated with HTAB (Hexadecyltrimethylammonium bromide) for homeotropic alignment or Polyimide for planar alignment.

  • Equipment: Polarized Optical Microscope (POM) equipped with a hot stage (Linkam or Mettler) capable of

    
    .
    
Step-by-Step Workflow
  • Sample Preparation (Thin Film):

    • Place a small amount (< 1 mg) of solid DBCA on a clean glass slide.

    • Cover with a coverslip.

    • Critical Step: Heat rapidly to the isotropic phase (

      
      ) to melt the crystals fully. Do not hold at this temperature for prolonged periods to avoid esterification or degradation.
      
  • Controlled Cooling (The "Annealing" Phase):

    • Cool at a rate of

      
       . Fast cooling (
      
      
      
      ) creates small domains that obscure texture details.
    • Observation Point 1 (

      
      ):  Watch for the nucleation of batonnets from the black isotropic background. This confirms the Isotropic 
      
      
      
      Smectic transition.
  • Texture Identification:

    • At

      
       (SmA):  Observe the texture.
      
      • Planar Cell: Look for classic Focal Conic Fans.

      • Homeotropic Cell: Look for a dark field. Perturb the cover slip gently; if it flashes bright (birefringent) and returns to black, it is SmA.

    • At

      
       (Lower Smectic):  Look for the fracturing of fans (SmB) or the appearance of schlieren brushes (SmC).
      
  • Validation:

    • Reheat to the isotropic phase. If the transition temperatures shift by

      
       on the second cycle, the sample has likely degraded.
      

Visualizing the Phase Logic

The following diagram illustrates the structural logic dictating the phase behavior of DBCA versus its alternatives.

G cluster_0 Molecular Structure cluster_1 Effective Geometry cluster_2 Resulting Phase Behavior DBCA DBCA (Acid) (Dimerizes via H-bonds) LongRod Extended Rod (High Aspect Ratio) DBCA->LongRod Dimerization Ester Ester/Nitrile Analog (Monomeric) ShortRod Standard Rod (Lower Aspect Ratio) Ester->ShortRod HighT High T Transitions (>200°C) LongRod->HighT Stronger Interactions Smectic Smectic Dominant (Layered Order) LongRod->Smectic Lateral Cohesion LowT Moderate T Transitions (<100°C) ShortRod->LowT Nematic Nematic Dominant (Directional Order) ShortRod->Nematic

Caption: Figure 1. Causal pathway showing how the carboxylic acid dimerization of DBCA leads to extended molecular length, resulting in higher transition temperatures and smectic-dominant phases compared to monomeric analogs.

Comparative Data: DBCA vs. 11OBC vs. 8OCB

The table below synthesizes data for DBCA (C10) alongside its closest homolog, 11OBC (C11), and the standard 8OCB.

PropertyDBCA (C10 Acid) 11OBC (C11 Acid) [1]8OCB (C8 Nitrile) [2]
Molecular Formula



Clearing Point (

)
~245°C (Inferred/Observed)246°C80°C
Smectic A Range Broad (>40°C range)246°C

192°C
67°C

54°C
Lower Phases SmC / SmB (Mosaic)SmB

SmX

SmE
None (Crystallizes)
Application High-T GC Stationary Phase [3]Structural StudiesRoom Temp LCDs

Note: The transition temperatures for DBCA are comparable to 11OBC due to the "odd-even" effect being less pronounced in long dimerized chains, though exact values vary by synthesis purity.

References

  • Structure and Phase Transitions of 11OBC

    • Source: ResearchGate.[1] "Structure and Phase Transitions of Ethyl 4'-n-undecyloxybiphenyl-4-carboxylate and Its Acid Derivative."

    • Relevance: Establishes the high-temperature smectic polymorphism (SmA, SmB, SmE) characteristic of this homologous series.
    • Link:

  • Standard Data for 8OCB

    • Source: Ossila / Sigma-Aldrich. "4′-Octyloxy-4-biphenylcarbonitrile (8OCB)
    • Relevance: Provides baseline data for the monomeric nitrile compar
    • Link:

  • Thermodynamics of DBCA

    • Source: Ozturk, E., et al. "Investigation of thermodynamic properties of 4-decyloxybiphenyl-4'-carboxylic acid liquid crystal." Journal of Molecular Liquids, 265, 24-30 (2018).[2][3][4][5]

    • Relevance: Primary source for the thermodynamic characterization and use of DBCA as a st
    • Link:[3]

  • General POM Textures: Source: Dierking, I. "Textures of Liquid Crystals." Relevance: Authoritative text on identifying Focal Conic (SmA) and Mosaic (SmB) textures.

Sources

Thermal stability comparison: 4'-n-Decyloxybiphenyl-4-carboxylic acid vs alkylbenzoic acids

Author: BenchChem Technical Support Team. Date: March 2026

The thermal stability of liquid crystalline (LC) materials is a foundational parameter dictating their viability in advanced applications, ranging from electro-optical displays to soft templates for conjugated polymer nanowires.

In this guide, we objectively compare the thermal performance of two prominent classes of hydrogen-bonded mesogens: the highly conjugated 4'-n-decyloxybiphenyl-4-carboxylic acid and the simpler alkylbenzoic acids (e.g., 4-n-octylbenzoic acid, 8BA).

Mechanistic Drivers of Thermal Stability

The macroscopic thermal properties of these mesogens—specifically their melting points, clearing points (


), and decomposition temperatures (

)—are strictly governed by their molecular architecture.
  • Core Rigidity and Conjugation: Alkylbenzoic acids possess a single phenyl ring, limiting their longitudinal polarizability. In contrast, this compound features a biphenyl core. This extended

    
    -conjugated system dramatically enhances intermolecular London dispersion forces. According to the Maier-Saupe theory of nematics, stronger dispersion forces directly elevate the isotropization temperature, allowing the biphenyl derivative to maintain its mesophase at significantly higher thermal loads.
    
  • Tail Effects (Alkoxy vs. Alkyl): The ether oxygen in the decyloxy chain of the biphenyl derivative acts as an electron-donating group via resonance, further extending electron delocalization. Additionally, it introduces a transverse dipole moment that strengthens lateral intermolecular interactions. This structural nuance favors the formation of highly ordered smectic phases, a feature often absent or highly restricted in simple alkylbenzoic acids like 8BA (1)[1].

  • Hydrogen Bonding Dynamics: Both compound classes rely on the dimerization of their terminal carboxylic acid groups to form the effective mesogenic unit, effectively doubling their aspect ratio. However, as thermal energy increases, these hydrogen bonds begin to dissociate. The biphenyl derivatives maintain mesophase integrity at higher temperatures because their robust core-core

    
     stacking compensates for the weakening of the hydrogen-bonded dimers (2)[2].
    

Quantitative Data Comparison

The following table summarizes the thermal phase transitions and decomposition profiles. Data for alkylbenzoic acids is represented by 4-n-octylbenzoic acid (8BA), a widely studied standard (3)[3]. Biphenyl derivatives generally exhibit much broader mesophase ranges (4)[4].

PropertyAlkylbenzoic Acids (e.g., 8BA)This compound
Core Structure Single Phenyl RingBiphenyl System
Terminal Chain Alkyl (e.g., Octyl)Alkoxy (Decyloxy)

~100.2 °C~140–150 °C

(Clearing Point)
~111.7 °C> 220 °C
Mesophase Range (

)
~11.5 °C (Narrow)> 70 °C (Broad)
Decomposition Onset (

)
~210–220 °C~280–300 °C
Dominant Mesophase NematicSmectic & Nematic

Self-Validating Experimental Protocols

To accurately determine these thermal parameters, researchers must employ rigorous, self-validating analytical workflows. Below are the standard operating procedures for evaluating mesogenic thermal stability.

A. Differential Scanning Calorimetry (DSC) for Phase Transitions

DSC measures the heat flow associated with phase transitions (e.g., Crystal


 Smectic 

Nematic

Isotropic).
  • Causality of Design: A heating rate of 10 °C/min is selected to balance thermal lag with peak resolution. Faster rates artificially shift transition temperatures due to thermal inertia, while slower rates broaden peaks, potentially obscuring closely spaced transitions.

  • Self-Validating Protocol:

    • Baseline Calibration: Run an empty reference aluminum pan from 25 °C to 300 °C. This establishes a thermal baseline, validating sensor symmetry and eliminating instrument artifacts.

    • Indium Verification: Analyze a high-purity Indium standard. The onset of melting must register at 156.6 °C ± 0.2 °C. Deviations mandate immediate sensor recalibration.

    • Sample Preparation: Encapsulate 3–5 mg of the mesogen in a hermetically sealed aluminum pan. This specific low-mass range prevents significant thermal gradients within the sample itself.

    • Thermal Cycling: Execute a Heat-Cool-Heat cycle under a 50 mL/min

      
       purge. The initial heating ramp erases the compound's thermal history (e.g., polymorphism induced during synthesis). The subsequent cooling and second heating cycles provide the true, reproducible thermodynamic phase transitions.
      
B. Thermogravimetric Analysis (TGA) for Chemical Stability

TGA quantifies mass loss as a function of temperature, identifying the onset of thermal degradation (


).
  • Causality of Design: An inert nitrogen purge is critical to isolate thermal decomposition (pyrolysis) from oxidative degradation. This ensures the measured mass loss is strictly a function of the molecule's intrinsic bond dissociation energies.

  • Self-Validating Protocol:

    • Buoyancy Correction: Perform a blank run with an empty platinum crucible to account for the apparent mass gain caused by changes in gas density at elevated temperatures.

    • Sample Loading: Distribute 5–10 mg of the sample evenly across the crucible base to ensure uniform heat transfer and prevent localized hot spots.

    • Decomposition Profiling: Heat the sample from 25 °C to 600 °C at 10 °C/min under a continuous

      
       purge. The onset of decomposition (
      
      
      
      ) is strictly defined as the temperature at 5% mass loss, providing a conservative and reliable metric for the upper limit of chemical stability.
C. Polarized Optical Microscopy (POM)

POM is utilized to visually validate the specific mesophase (e.g., identifying the Schlieren texture of a nematic phase vs. the focal-conic texture of a smectic phase) to corroborate the endotherms recorded during DSC.

Visualizing the Analytical Workflow

G N1 Mesogen Selection (Core & Tail Variations) N2 4'-n-Decyloxybiphenyl- 4-carboxylic acid (Biphenyl + Alkoxy) N1->N2 N3 Alkylbenzoic acids (e.g., 8BA) (Phenyl + Alkyl) N1->N3 N4 Thermal Analysis (Self-Validating Workflow) N2->N4 N3->N4 N5 DSC (Phase Transitions) N4->N5 N6 TGA (Decomposition Profile) N4->N6 N7 POM (Optical Textures) N4->N7 N8 High Thermal Stability Broad Mesophase Range N5->N8 N9 Moderate Stability Narrow Mesophase Range N5->N9 N6->N8 N6->N9 N7->N8 N7->N9

Analytical workflow correlating mesogen structure to thermal stability outcomes.

References

  • Thermodynamic study of the sublimation of eight 4-n-alkylbenzoic acids Journal of Chemical Thermodynamics, 2004.
  • Strong Bathochromic Shift of Conjugated Polymer Nanowires Assembled with a Liquid Crystalline Alkyl Benzoic Acid via a Film Dispersion Process ACS Omega, 2021.
  • Molecular orientation of hydrogen-bonded liquid crystal (6BA)2-(BPy) x as Studied by 2H NMR Journal of Physics and Chemistry of Solids, 2010.
  • US4751018A - Alpha-methylcinnamic acid ester derivative and liquid crystal composition Google P

Sources

Elemental Analysis Standards for 4'-n-Decyloxybiphenyl-4-carboxylic Acid Purity: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Context

4'-n-Decyloxybiphenyl-4-carboxylic acid (CAS 69367-32-4) is a highly lipophilic, rigid molecular intermediate heavily utilized in the synthesis of smectic liquid crystals and advanced lipid-based drug delivery systems[1][2]. Because its synthesis typically involves transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling to form the biphenyl core)[3], raw batches are highly susceptible to both organic byproducts and trapped inorganic catalyst residues.

Objective Comparison of Elemental Analysis Methods

To establish a self-validating purity profile, researchers must compare and deploy complementary analytical techniques.

CHNS/O Combustion Analysis (Bulk Organic Purity)
  • Mechanism: The sample is subjected to high-temperature combustion (up to 1200°C) in an oxygen-rich environment. The resulting gases (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ) are separated and quantified to determine the exact mass percentages of Carbon, Hydrogen, Nitrogen, Sulfur, and Oxygen[4].
  • Application to Target: For this compound (

    
    ), the theoretical composition is C: 77.93%, H: 8.53%, O: 13.54% .
    
  • Causality & Standard: The industry standard dictates that experimental values must fall within ±0.3% of the theoretical values[4][5]. This tight tolerance ensures that no significant aliphatic chain truncation or aromatic impurities are present, which would immediately skew the C:H ratio.

ICP-MS via USP <232>/<233> (Trace Inorganic Purity)
  • Mechanism: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) ionizes the sample in an argon plasma, separating ions by their mass-to-charge ratio for ultra-trace quantification.

  • Application to Target: Essential for detecting residual Palladium (Pd) or Platinum (Pt) catalysts used in biphenyl synthesis, as well as environmental Class 1 toxic metals (Pb, As, Cd, Hg)[6][7].

  • Causality & Standard: The United States Pharmacopeia (USP) Chapters <232> (Limits) and <233> (Procedures) mandate strict Permitted Daily Exposure (PDE) limits for these elements[6][8]. Because the decyl chain makes the compound highly hydrophobic, aggressive closed-vessel microwave digestion is required to break the matrix and release trapped metals[7].

X-Ray Fluorescence (XRF) Spectroscopy (Non-Destructive Screening)
  • Mechanism: Bombards the sample with high-energy X-rays, causing elements to emit secondary fluorescent X-rays characteristic of their atomic structure.

  • Application to Target: Used as a rapid, cost-effective screening tool for heavy metals before committing to ICP-MS[9].

  • Causality & Standard: While XRF bypasses the complex acid digestion required for ICP-MS, it lacks sub-ppm sensitivity. It is best utilized as a preliminary gatekeeper in the analytical workflow to prevent highly contaminated batches from wasting valuable ICP-MS instrument time[9].

Quantitative Method Comparison

ParameterCHNS/O CombustionICP-MS (USP <233>)XRF Spectroscopy
Target Analytes Bulk C, H, N, S, OTrace Metals (Pd, Pb, As, Cd, Hg)Bulk/Trace Metals
Detection Limit ~0.1% (1000 ppm)Sub-ppt to ppb~10 ppm
Accuracy Standard ±0.3% of theoretical[4][5]Spike recovery 70-150%[8]±5-10% relative
Sample Preparation Minimal (weigh in tin capsule)Intensive (Microwave acid digestion)[7]None (Direct solid analysis)[9]
Primary Utility Confirming molecular frameworkRegulatory compliance & toxicity[6]Rapid batch screening[9]

Analytical Workflows & Self-Validating Protocols

Workflow Diagram

PurityWorkflow A This compound Batch Sample B Bulk Organic Composition (CHNS/O Analysis) A->B C Trace Metal Impurities (ICP-MS USP <232>/<233>) A->C D Non-Destructive Screening (XRF) A->D E Compare to Theoretical: C: 77.93%, H: 8.53%, O: 13.54% B->E F Quantify Catalyst Residues (e.g., Pd, Pt) & Heavy Metals C->F

Caption: Workflow for elemental purity assessment of this compound.

Protocol 1: Bulk Purity via CHNS/O Analysis

Causality: To ensure the this compound framework is intact, we must verify the C:H:O ratio. Instrument drift can cause false failures; thus, the protocol must be structurally self-validating.

  • Calibration: Run a certified reference material (e.g., Acetanilide or Sulfanilamide) three times to establish a baseline calibration curve.

  • Sample Weighing: Accurately weigh 1.5 - 2.0 mg of the dried this compound into a combustible tin capsule using a microbalance.

  • Combustion: Drop the capsule into the 1000°C combustion reactor. The tin creates an exothermic flash (reaching ~1800°C), ensuring complete oxidation of the rigid biphenyl core.

  • Self-Validation: Run the reference standard again after every 10 samples. If the standard deviates by >0.1% from its theoretical value, the entire batch data is invalidated and must be rerun[4][5].

Protocol 2: Trace Metal Quantification via ICP-MS (USP <233>)

Causality: The lipophilic nature of the decyl chain prevents standard aqueous dissolution. We must use closed-vessel microwave digestion to completely destroy the organic matrix, preventing carbon buildup on the ICP-MS cones and ensuring all trapped metals are ionized[7][8].

ICPMSProtocol S1 Sample Weighing (Analytical Balance) S2 Closed-Vessel Microwave Digestion (HNO3/HCl) S1->S2 S3 Dilution & Internal Standard (Y, In) S2->S3 S4 ICP-MS Analysis (Isotope Detection) S3->S4 S5 Data Validation (Spike Recovery) S4->S5

Caption: Self-validating ICP-MS protocol for trace metal quantification per USP <233>.

  • Matrix Digestion: Weigh 0.5 g of the sample into a Teflon microwave vessel. Add 7 mL of concentrated

    
     and 1 mL of 
    
    
    
    (the
    
    
    is critical to stabilize elements like Pd and Hg in solution).
  • Microwave Program: Heat to 200°C over 15 minutes and hold for 20 minutes to completely mineralize the organic matrix.

  • Internal Standardization: Dilute the digestate to 50 mL with ultrapure water. Spike the solution with an internal standard mix (e.g., Yttrium, Indium, Bismuth) at 10 ppb. Causality: Internal standards correct for any physical variations in sample viscosity and plasma temperature fluctuations during analysis.

  • Data Validation (USP <233> Criteria): Perform a spike recovery test by adding a known concentration of target metals (e.g., Pd, Pb, As) to a duplicate sample before digestion. The recovery must fall between 70% and 150%, and the precision (Relative Standard Deviation) between duplicates must be ≤20%[7][8].

Conclusion

For complex, rigid molecules like this compound, a single analytical technique is insufficient. By combining the ±0.3% accuracy of CHNS/O combustion analysis for bulk organic integrity with the stringent, sub-ppb detection capabilities of USP <233> compliant ICP-MS for catalytic and environmental impurities, researchers can establish a highly trustworthy, self-validating purity profile suitable for advanced material and pharmaceutical applications.

References

  • Taylor & Francis Online - Some Effects of Small Changes in Molecular Framework on the Incidence of Smectic C and Other Smectic Liquid Crystal Phases[2][Link]

  • Google Patents - US4751018A - Alpha-methylcinnamic acid ester derivative and liquid crystal composition[3]

  • Intertek - USP 232 and 233 Pharmaceutical Elemental Impurity Testing[6][Link]

  • Jordi Labs - USP<232>/<233>: New Regulations on Elemental Impurities in Drug Products[7][Link]

  • Agilent Technologies - USP <232>/<233> and ICH Q3D Elemental Impurities Analysis[8][Link]

  • National Institutes of Health (PMC) - Aerosol-Phase Synthesis and Processing of Luminescent Silicon Nanocrystals[5][Link]

  • JK Analytical Lab - Elemental Analysis Service - Accurate Results[4][Link]

Sources

Safety Operating Guide

Navigating the Unseen: A Comprehensive Guide to the Proper Disposal of 4'-n-Decyloxybiphenyl-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The Foundation of Safe Disposal: Understanding the Regulatory Landscape

The disposal of all laboratory chemicals is governed by a stringent set of regulations. In the United States, the primary frameworks are provided by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP), which must include procedures for safe handling and disposal of chemicals.

The EPA, under the Resource Conservation and Recovery Act (RCRA), provides the comprehensive "cradle-to-grave" regulatory structure for hazardous waste management. This principle holds the generator of the waste responsible for its safe handling and disposal from the moment it is created until its final destruction.

Hazard Assessment: A Conservative Approach in the Absence of Specific Data

Due to the lack of a specific SDS for 4'-n-Decyloxybiphenyl-4-carboxylic acid, a conservative approach to hazard assessment is paramount. Based on the SDS of analogous compounds such as 4'-n-Octyloxybiphenyl-4-carboxylic acid and Biphenyl-4-carboxylic acid, we can infer the following potential hazards:

  • Skin and Eye Irritation: Similar biphenyl carboxylic acids are known to cause skin and eye irritation.[1][2][3]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[2]

  • Respiratory Irritation: Inhalation of dust particles may cause respiratory irritation.[3][4]

  • Environmental Hazard: Biphenyl derivatives can be toxic to aquatic life.

Therefore, until specific toxicological and ecotoxicological data for this compound becomes available, it must be treated as a hazardous waste.

Quantitative Data Summary

For a quick reference, the following table summarizes key information based on structurally similar compounds and general chemical principles.

PropertyValue/InformationSource/Rationale
Chemical Name This compound-
CAS Number 69367-32-4
Appearance Likely a solid powderBased on similar compounds
Potential Hazards Skin/eye irritant, harmful if swallowed, potential respiratory irritant, potential aquatic toxicityInferred from SDS of similar biphenyl carboxylic acids[1][2][3][4]
Primary Disposal Route Licensed Hazardous Waste ContractorEPA and best practice guidelines
Incompatible Materials Strong oxidizing agentsGeneral for organic compounds[2][4]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound from the laboratory setting.

1. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is required. For larger quantities or potential for dust generation, consider a disposable gown.

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator is necessary.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect waste this compound in a dedicated, properly labeled, and sealable container.

    • The container should be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Labware (e.g., gloves, weighing paper, pipette tips):

    • Place all contaminated disposable materials into the same designated solid waste container.

  • Empty Stock Containers:

    • Rinse the "empty" container with a suitable solvent (e.g., ethanol or acetone) three times.

    • Collect the rinsate as hazardous liquid waste.

    • Deface the original label on the container before disposal as non-hazardous waste, or as per your institution's guidelines for empty chemical containers.[5]

3. Waste Container Labeling:

  • All hazardous waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The accumulation start date (the date the first piece of waste is placed in the container)

    • The specific hazards (e.g., "Irritant," "Harmful if Swallowed").

4. Storage of Hazardous Waste:

  • Store the sealed hazardous waste container in a designated satellite accumulation area.

  • This area should be in a well-ventilated location, away from ignition sources and incompatible materials.

  • Ensure the container is stored in secondary containment to prevent spills.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional procedures for waste manifest documentation.

  • The waste will be transported by a licensed hazardous waste contractor for final disposal, likely through incineration at a permitted facility.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Collection & Segregation cluster_management Waste Management cluster_disposal Final Disposal start Waste Generation ppe Don Appropriate PPE start->ppe solid_waste Collect Solid Waste in Designated Container ppe->solid_waste contaminated_labware Collect Contaminated Labware ppe->contaminated_labware empty_containers Triple-Rinse Empty Stock Containers ppe->empty_containers labeling Label Waste Container (Hazardous Waste, Chemical Name, Date, Hazards) solid_waste->labeling contaminated_labware->solid_waste rinsate Collect Rinsate as Liquid Hazardous Waste empty_containers->rinsate rinsate->labeling storage Store in Designated Satellite Accumulation Area labeling->storage ehs_contact Contact EHS for Pickup storage->ehs_contact disposal Disposal via Licensed Hazardous Waste Contractor ehs_contact->disposal end Disposal Complete disposal->end

Caption: Decision-making and procedural flow for the disposal of this compound.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, ethical research, and environmental stewardship. By following these guidelines, researchers can ensure they are not only compliant with regulations but are also actively contributing to a safer research environment for themselves and their colleagues. Always consult your institution's specific Chemical Hygiene Plan and EHS department for guidance tailored to your location and facilities.

References

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling 4'-n-Decyloxybiphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Mitigating Risk

This document provides essential safety and logistical guidance for the handling and disposal of 4'-n-Decyloxybiphenyl-4-carboxylic acid (CAS No. 69367-32-4). As a specific Safety Data Sheet (SDS) for this compound is not consistently available, this guide synthesizes data from structurally analogous compounds, including biphenyl-4-carboxylic acid and other long-chain alkoxybiphenyl derivatives, alongside established best practices for laboratory safety. The primary objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage risks effectively, ensuring personal safety and experimental integrity.

Hazard Assessment: A Synthesis of Structural Risks

To establish a robust safety protocol, we must first understand the intrinsic hazards of this compound by deconstructing its chemical features. The risk profile is a composite of its biphenyl core, its carboxylic acid functional group, and its physical state as a solid powder.

  • The Biphenyl Core : The foundational biphenyl structure is associated with several health hazards. Biphenyl itself can cause irritation to the eyes, skin, and respiratory system.[1][2] More significant are the concerns from prolonged or repeated exposure, which has been linked to potential damage to the liver, kidneys, and nervous system.[1][3][4] Animal studies have suggested that biphenyl may be carcinogenic, a critical factor when assessing the risks of its derivatives.[1][3][5]

  • The Carboxylic Acid Functionality : Carboxylic acids are, by definition, acidic. While generally considered weak acids, they can be corrosive and cause irritation upon contact.[6] Safety protocols for similar acidic compounds consistently mandate protection against skin and eye contact.[6][7][8]

  • Physical Form (Solid Powder) : As a crystalline powder, the most immediate operational hazard is the generation of airborne dust during handling, weighing, and transfer.[9][10] Fine powders can be easily inhaled, leading to respiratory tract irritation, and can disperse widely, contaminating work surfaces and posing a persistent exposure risk.[2][9][11]

Given these factors, this compound should be handled as a substance that is irritating to the skin, eyes, and respiratory system, with potential for long-term organ toxicity associated with its biphenyl core.

Core Directive on Personal Protective Equipment (PPE)

The use of appropriate PPE is a non-negotiable final barrier between the researcher and the chemical hazard. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale & Causality
Eye and Face Protection Chemical safety goggles with side shields. A face shield should be worn over goggles when handling larger quantities (>10g) or when there is a significant risk of dust generation.[12][13][14]Goggles provide a seal around the eyes to protect against airborne dust and accidental splashes. The face shield offers a broader barrier, protecting the entire face from dispersed powder.
Hand Protection Chemically resistant nitrile gloves.[14][15]Nitrile offers robust protection against weak acids and the potential for incidental solvent contact during cleanup. Gloves must be inspected for integrity before each use and changed immediately upon known or suspected contamination.[16][17]
Body Protection A buttoned, long-sleeved lab coat.[15][18]A lab coat protects skin and personal clothing from contamination by dust or spills. It should be kept clean and laundered separately from personal clothing.
Respiratory Protection A NIOSH-approved N95 respirator (or equivalent, e.g., EN 149 FFP2) is required when handling the powder outside of a certified chemical fume hood or when dust is visibly generated.This protects against the inhalation of fine airborne particulates, which is a primary route of exposure for this compound.[9][10]

Procedural Guidance for Safe Handling

A systematic workflow is critical to minimizing exposure. The following step-by-step protocol integrates engineering controls and best practices for every stage of handling.

Step 1: Preparation and Engineering Controls
  • Designate a Work Area : All handling of solid this compound must be performed inside a certified chemical fume hood to contain dust.[9][10][19]

  • Prepare the Surface : Cover the work surface within the fume hood with disposable, absorbent bench paper. This simplifies cleanup and contains spills.[9]

  • Assemble Materials : Ensure all necessary equipment (spatulas, weigh boats, containers, spill kit) is inside the hood before introducing the chemical.

  • Verify Emergency Equipment : Confirm that a safety shower and eyewash station are accessible and unobstructed.[19][18]

Step 2: Weighing and Transferring the Compound
  • Don PPE : Put on all required PPE (lab coat, goggles, nitrile gloves) before handling the chemical container.

  • Minimize Dust Generation : Open the container slowly inside the fume hood. Use a spatula to carefully transfer small amounts of the powder to a weigh boat.[9] Avoid pouring the powder directly from the bottle, as this can create a dust cloud.[9]

  • Maintain Containment : Keep the primary chemical container sealed when not actively transferring material.[9]

  • Dissolution : If making a solution, add the solvent to the vessel containing the weighed powder slowly to avoid splashing.

Step 3: Post-Handling and Decontamination
  • Clean the Work Area : After handling, carefully wipe down all surfaces and equipment inside the fume hood with a damp cloth or towel (using an appropriate solvent like 70% ethanol, followed by water) to collect any residual dust. Wet cleaning methods are superior to dry sweeping, which can reaerosolize particles.[9]

  • Dispose of Contaminated Materials : Roll up the disposable bench paper with any contaminated weigh boats or wipes and place them in a designated, sealed waste bag inside the fume hood.

  • Doff PPE Correctly : Remove PPE in the following order to prevent self-contamination: gloves, face shield (if used), goggles, lab coat. Always wash hands thoroughly with soap and water after removing gloves.[16][20]

Emergency Response and Disposal Plan

Spill Response
  • Small Spill (in fume hood) : Ensure proper PPE is worn. Gently cover the spill with an absorbent material from a chemical spill kit. Using the wet decontamination method described above, clean the area, working from the outside in. Place all cleanup materials in a sealed, labeled hazardous waste container.

  • Large Spill or Spill Outside a Fume Hood : Evacuate the immediate area and alert colleagues. Prevent entry to the area. Contact your institution's Environmental Health & Safety (EHS) department immediately.

Exposure Response
  • Skin Contact : Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[8][12][21] Seek medical attention if irritation develops or persists.[7]

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8][12][21] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][12]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12][21]

Waste Disposal

All waste materials contaminated with this compound, including unused compound, contaminated PPE, and cleanup materials, must be treated as hazardous chemical waste.

  • Collect all solid waste in a clearly labeled, sealed container.

  • Store the waste container in a designated satellite accumulation area.

  • Arrange for disposal through your institution's certified hazardous waste management program, in accordance with all local, state, and federal regulations.[22][23]

Workflow Visualization

The following diagram illustrates the critical steps for safely handling this compound, from initial preparation to final disposal.

Safe_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Decontamination cluster_disposal 4. Disposal prep_hood Work in Fume Hood prep_surface Use Bench Cover prep_hood->prep_surface prep_ppe Don Full PPE prep_surface->prep_ppe handle_weigh Weigh & Transfer (Minimize Dust) prep_ppe->handle_weigh Proceed clean_wet Wet Decontamination handle_weigh->clean_wet Complete spill Spill Occurs handle_weigh->spill Emergency exposure Exposure Occurs handle_weigh->exposure Emergency clean_waste Bag Contaminated Items clean_wet->clean_waste clean_doff Doff PPE Correctly clean_waste->clean_doff clean_wash Wash Hands clean_doff->clean_wash dispose_waste Hazardous Waste Container clean_wash->dispose_waste Segregate Waste spill->clean_wet Follow Spill Protocol exposure->prep_hood Follow Exposure Protocol & Evacuate

Caption: Safe handling workflow for this compound.

References

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  • SAFETY DATA SHEET - 4'-n-Octyloxybiphenyl-4-carboxylic acid. Thermo Fisher Scientific. Available at: [Link]

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  • Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Research and Reviews: Journal of Chemistry. Available at: [Link]

  • (1,1'-Biphenyl)-4-carboxylic acid, 4',4'''-(1,2-diazenediyl)bis-. PubChem. Available at: [Link]

  • Material Safety Data Sheet - 4'-Iodo-4-biphenylcarboxylic acid. Capot Chemical. Available at: [Link]

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